molecular formula C6H12ClNO2 B1456630 Methyl 2-(1-aminocyclopropyl)acetate hydrochloride CAS No. 1040233-31-5

Methyl 2-(1-aminocyclopropyl)acetate hydrochloride

Cat. No.: B1456630
CAS No.: 1040233-31-5
M. Wt: 165.62 g/mol
InChI Key: PMJSYRNIYIVBCH-UHFFFAOYSA-N
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Description

Methyl 2-(1-aminocyclopropyl)acetate hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(1-aminocyclopropyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-5(8)4-6(7)2-3-6;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJSYRNIYIVBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722188
Record name Methyl (1-aminocyclopropyl)acetate--hydrogen chloride (1/1)
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Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040233-31-5
Record name Methyl (1-aminocyclopropyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(1-aminocyclopropyl)acetate hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-(1-aminocyclopropyl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug design, the ability to control a molecule's three-dimensional shape is paramount. Conformationally constrained scaffolds are invaluable tools, offering a pathway to enhanced potency, selectivity, and improved pharmacokinetic profiles. This compound emerges as a significant building block in this context. It represents a constrained, non-proteinogenic amino acid analog, embedding the unique steric and electronic properties of a cyclopropane ring.

This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties to its synthesis and strategic applications in drug discovery. The narrative is designed to equip researchers with the foundational knowledge and practical insights necessary to leverage this versatile chemical entity in their research and development programs. The core of its utility lies in the cyclopropylamine moiety, a privileged scaffold found in a range of biologically active compounds, including antidepressants and anticancer agents.[1][2] The strained three-membered ring not only imparts conformational rigidity but also acts as a bioisostere for other chemical groups, enhancing metabolic stability and receptor affinity.[3]

Part 1: Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is the bedrock of its application in synthesis and biological assays. The hydrochloride salt form of Methyl 2-(1-aminocyclopropyl)acetate enhances its stability and solubility in aqueous media, which is advantageous for both synthetic manipulations and biological testing.[4]

Chemical and Physical Data Summary

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name methyl 2-(1-aminocyclopropyl)acetate;hydrochloride[5]
CAS Number 1040233-31-5[5][6]
Molecular Formula C₆H₁₂ClNO₂[5][6]
Molecular Weight 165.62 g/mol [5][6]
Monoisotopic Mass 165.0556563 Da[5]
Physical State Solid (Predicted)N/A
Storage Conditions -20°C for long-term storage[7]
Anticipated Spectroscopic Signature

While specific experimental spectra for this compound are not widely published in peer-reviewed literature, its structure allows for a robust prediction of its key spectroscopic features. This predictive analysis is crucial for researchers to confirm the identity and purity of synthesized or purchased material.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be relatively simple. The cyclopropyl protons (CH₂) would appear as a complex multiplet in the highly shielded region of the spectrum, typically between 0.5-1.5 ppm, due to the ring's unique electronic environment. The methylene protons (CH₂) adjacent to the ester would likely resonate around 2.5-2.8 ppm as a singlet. The methyl ester protons (OCH₃) would present as a sharp singlet around 3.7 ppm. The amine protons (NH₃⁺) would be broad and could appear over a wide range, often downfield, and their signal may exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for each carbon environment. The cyclopropyl CH₂ carbons would be found upfield, typically between 10-20 ppm. The quaternary cyclopropyl carbon attached to the amine group would be further downfield, around 30-40 ppm. The methylene carbon adjacent to the ester would be expected around 40-45 ppm. The methyl ester carbon (OCH₃) would appear around 52 ppm, and the carbonyl carbon (C=O) would be the most deshielded, appearing around 170-175 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by several key absorption bands. A strong, broad band between 2500-3000 cm⁻¹ would indicate the N-H stretching of the ammonium salt. A sharp, strong absorption around 1730-1750 cm⁻¹ is characteristic of the C=O stretch of the ester functional group. C-H stretching vibrations for the alkyl groups would be observed just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry under positive ion mode, the primary ion observed would be the parent molecule without the hydrochloride counter-ion, [M-Cl]⁺, with an m/z value corresponding to the free base (C₆H₁₁NO₂), which is approximately 130.08.

Part 2: Synthesis and Purification Methodologies

The synthesis of aminocyclopropane derivatives is a well-established area of organic chemistry. While a specific, published protocol for this compound is scarce, a reliable synthetic route can be designed based on known transformations of related compounds.

Proposed Retrosynthetic Pathway

A logical approach involves the cyclopropanation of a suitable α,β-unsaturated ester followed by functional group manipulation. The diagram below outlines a plausible synthetic workflow.

Synthesis_Workflow cluster_0 Cyclopropanation cluster_1 Curtius Rearrangement cluster_2 Homologation & Salification A Methyl Acrylate C Methyl 1-carboethoxycyclopropane-1-carboxylate A->C Rh₂(OAc)₄ B Ethyl Diazoacetate B->C D 1-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid C->D 1. KOH 2. H₃O⁺ E Methyl 1-isocyanatocyclopropane-1-carboxylate D->E 1. SOCl₂ 2. NaN₃, heat F Methyl 1-aminocyclopropane-1-carboxylate E->F H₂O, heat H Arndt-Eistert Homologation F->H 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O G This compound (Target Molecule) H->G 1. CH₃OH, H⁺ 2. HCl

Caption: A proposed multi-step synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is a self-validating system, where successful isolation and characterization at each step confirm the efficacy of the previous one.

  • Step 1: Synthesis of Methyl 1-(ethoxycarbonyl)cyclopropane-1-carboxylate.

    • To a solution of Rhodium(II) acetate dimer in dichloromethane, add a solution of methyl acrylate.

    • Slowly add ethyl diazoacetate dropwise at 0°C. The reaction progress can be monitored by TLC for the disappearance of the acrylate.

    • Causality: This is a classic metal-carbene catalyzed cyclopropanation. Rhodium catalysts are highly efficient for this transformation, and slow addition of the diazo compound is critical to control the reaction rate and prevent hazardous decomposition.

    • Upon completion, the catalyst is removed by filtration through a pad of silica gel. The solvent is evaporated under reduced pressure to yield the crude diester, which can be purified by vacuum distillation.

  • Step 2: Selective Hydrolysis.

    • Dissolve the resulting diester in a solution of potassium hydroxide in ethanol/water.

    • Stir at room temperature and monitor by TLC until one of the ester spots disappears. The ethyl ester is generally more labile to hydrolysis under these conditions than the methyl ester.

    • Causality: Selective hydrolysis is achieved due to the slightly different steric and electronic environments of the two ester groups. Careful control of stoichiometry and reaction time is key to maximizing the yield of the desired mono-acid.

    • Acidify the reaction mixture with cold HCl to precipitate the product, 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid. Filter, wash with cold water, and dry under vacuum.

  • Step 3: Curtius Rearrangement to Amine.

    • Convert the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride.

    • React the crude acid chloride with sodium azide in acetone to form the acyl azide.

    • Trustworthiness: This reaction is potentially hazardous and must be performed with appropriate safety precautions (blast shield, fume hood).

    • Gently heat the acyl azide solution. It will undergo rearrangement to an isocyanate.

    • Hydrolyze the isocyanate in situ by adding aqueous acid and heating to yield Methyl 1-aminocyclopropane-1-carboxylate.

  • Step 4: Arndt-Eistert Homologation.

    • The resulting amino ester must be protected (e.g., as a Boc-derivative) before proceeding.

    • The protected amino acid is converted to its acid chloride.

    • Reaction with diazomethane yields a diazoketone.

    • The Wolff rearrangement of the diazoketone, promoted by a silver catalyst in the presence of water, yields the one-carbon homologated carboxylic acid.

  • Step 5: Esterification and Salt Formation.

    • The homologated acid is esterified using methanol under acidic conditions (e.g., Fischer esterification).

    • The protecting group is removed (e.g., TFA for Boc).

    • The final product is isolated as the hydrochloride salt by dissolving the free amine in a suitable solvent like ether or ethyl acetate and bubbling dry HCl gas through it, or by adding a solution of HCl in isopropanol.

  • Purification: The final product, this compound, can be purified by recrystallization from a solvent system such as ethanol/ether. Purity should be assessed by NMR, HPLC, and elemental analysis.

Part 3: Applications in Drug Discovery and Development

The true value of this compound is realized when it is incorporated into larger molecules to probe or modulate biological systems. Its rigid structure can lock a flexible ligand into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity and selectivity.

The Cyclopropylamine Scaffold in Approved Drugs

The cyclopropylamine motif is a key component in several FDA-approved drugs, demonstrating its clinical relevance.[8] This validates the pursuit of new chemical entities based on this scaffold.

Drug NameTherapeutic ClassRole of Cyclopropylamine Moiety
Tranylcypromine AntidepressantIrreversible inhibitor of monoamine oxidase (MAO). The strained ring contributes to its reactivity.[1]
Nelfinavir Antiviral (HIV)Part of the core structure, contributing to the overall conformation for protease inhibition.
Abacavir Antiviral (HIV)A carbocyclic nucleoside analog where the cyclopropyl group influences conformation.[9]
Trovafloxacin AntibioticThe cyclopropyl group is common in fluoroquinolone antibiotics, influencing DNA gyrase binding.[10]
Logical Framework for Application

The incorporation of this building block can be guided by the following principles, which represent a logical, self-validating approach to lead optimization.

Application_Logic A Identify Flexible 'Hit' Compound B Analyze Bioactive Conformation (e.g., via X-ray, NMR, Modeling) A->B C Hypothesize Constraining Strategy B->C D Incorporate Methyl 2-(1-aminocyclopropyl)acetate (via amide coupling, etc.) C->D Replace flexible linker E Synthesize Analog Library D->E F Evaluate Biological Activity (Potency, Selectivity) E->F G Analyze Structure-Activity Relationship (SAR) F->G G->C Refine Hypothesis H Lead Optimization G->H

Caption: Logical workflow for utilizing constrained scaffolds in lead optimization.

Potential Mechanistic Roles
  • Enzyme Inhibition: As a constrained amino acid, it can be used to synthesize peptide mimics or small molecules targeting enzyme active sites. For example, it could be incorporated into inhibitors of proteases, kinases, or metabolic enzymes. The cyclopropane ring can make favorable hydrophobic interactions with nonpolar pockets in an active site.

  • Receptor Modulation: In ligands for G-protein coupled receptors (GPCRs) or ion channels, fixing the spatial relationship between key pharmacophoric elements (e.g., an amine and a carbonyl) can dramatically improve selectivity between receptor subtypes. Derivatives of 1-aminocyclopropane-1-carboxylic acid have been studied for their affinity for the NMDA receptor complex, suggesting a potential role in neuroscience.[11][12]

  • Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains or double bonds, which can improve the pharmacokinetic profile of a drug candidate.[3]

Part 4: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term preservation of its integrity, storage at -20°C is recommended.[7]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its value is rooted in the principle of conformational constraint, allowing for the rational design of molecules with superior biological properties. By providing a rigid scaffold that mimics the geometry of amino acids, it enables the fine-tuning of ligand-receptor interactions and the enhancement of metabolic stability. A deep understanding of its properties, synthesis, and potential applications, as detailed in this guide, empowers researchers to effectively deploy this building block in the quest for novel and more effective therapeutics. Future research will likely focus on developing stereoselective syntheses and exploring its incorporation into a wider range of complex molecular architectures to address challenging biological targets.

References

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  • ResearchGate. Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. Available from: [Link]

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  • Ma, Y., et al. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(1), 124 (2024). Available from: [Link]

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  • Spadoni, G., et al. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-74 (1993). Available from: [Link]

  • Neurotropic activity and safety of methylene-cycloalkylacetate (MCA) derivative 3-(3-allyl-2-methylenecyclohexyl) propanoic acid. PLoS One, 13(1), e0190596 (2018). Available from: [Link]

  • Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
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  • Layer, R. T., et al. Chronic treatment with 1-aminocyclopropanecarboxylic acid desensitizes behavioral responses to compounds acting at the N-methyl-D-aspartate receptor complex. Journal of Pharmacology and Experimental Therapeutics, 259(2), 658-64 (1991). Available from: [Link]

  • Liu, D., et al. Reaction of 1-amino-2-methylenecyclopropane-1-carboxylate with 1-aminocyclopropane-1-carboxylate deaminase: analysis and mechanistic implications. Biochemistry, 39(40), 12299-307 (2000). Available from: [Link]

Sources

Methyl 2-(1-aminocyclopropyl)acetate hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(1-aminocyclopropyl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a valuable non-proteinogenic amino acid derivative. The document delineates its fundamental chemical and physical properties, spectroscopic profile, and core applications in medicinal chemistry and drug discovery. Emphasis is placed on its role as a conformationally constrained building block for synthesizing novel peptidomimetics and other biologically active molecules. Detailed protocols for analytical characterization and essential safety and handling procedures are also provided to support researchers in its practical application.

Introduction

In the landscape of modern drug discovery, the design of molecules with precisely controlled three-dimensional structures is paramount. Conformationally constrained amino acids are critical tools in this endeavor, offering a strategy to enhance peptide stability, receptor affinity, and selectivity.[1] this compound emerges as a significant building block within this class. As a derivative of 1-aminocyclopropanecarboxylic acid (ACC), it provides a rigid cyclopropyl scaffold that limits the rotational freedom of the subsequent molecular structure.[2] This inherent rigidity is highly sought after in the design of peptidomimetics, enzyme inhibitors, and receptor ligands.[3][4]

The parent compound, ACC, is a well-known endogenous metabolite in plants, serving as the direct precursor to the hormone ethylene.[5] In mammals, ACC and its derivatives have been shown to interact with N-methyl-D-aspartate (NMDA) receptors, highlighting their potential in neuroscience research.[6][7] The title compound, by incorporating a methyl ester and an extended acetate arm, offers a versatile chemical handle for further synthetic modifications, making it a key intermediate for constructing more complex molecular architectures. This guide serves as a senior application scientist's perspective on its properties, characterization, and strategic use in research.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and core properties. This compound is a white powder supplied as the hydrochloride salt to improve its stability and handling characteristics.[8]

Structural and Molecular Data

The key identifiers and quantitative properties of the compound are summarized in the table below for quick reference.

PropertyValueSource
IUPAC Name methyl 2-(1-aminocyclopropyl)acetate;hydrochloride[9]
CAS Number 1040233-31-5[9][10][11]
Molecular Formula C₆H₁₂ClNO₂[9][10][11]
Molecular Weight 165.62 g/mol [9][10]
Canonical SMILES COC(=O)CC1(CC1)N.Cl[9]
InChI Key PMJSYRNIYIVBCH-UHFFFAOYSA-N[9][11]
Appearance White to off-white solid/powder[8]
Parent Compound Methyl 2-(1-aminocyclopropyl)acetate (CID 45078843)

Synthesis and Reactivity Overview

General Synthetic Strategies

The synthesis of 1-aminocyclopropanecarboxylic acid (ACC) derivatives, including the title compound, often involves several established methodologies.[2] Key approaches include:

  • Alkylation and Cyclization: A common route involves the bis-alkylation of a glycine equivalent (such as a glycine-derived imine) with a 1,2-dielectrophile like 1,2-dihaloethane.[2][12]

  • Alkene Cyclopropanation: The reaction of diazo compounds or other carbene intermediates with substituted alkenes can form the cyclopropane ring.[2]

  • Intramolecular Cyclization: The cyclization of suitably substituted γ-amino acid derivatives can also yield the desired cyclopropane core.[2]

The final step typically involves esterification of the carboxylic acid and subsequent formation of the hydrochloride salt to yield the final product.

Chemical Reactivity

As a primary amine and a methyl ester, this compound possesses two key reactive sites.

  • Amine Group: The primary amine is nucleophilic and readily participates in standard reactions such as amide bond formation (peptide coupling), reductive amination, and alkylation. This is the most common site for incorporating the molecule into larger structures.

  • Ester Group: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This allows for further modifications, such as coupling to an amine to form a different amide linkage. The methyl group itself can play a role in modulating physicochemical properties in a final drug molecule.[13]

Analytical and Spectroscopic Characterization

Ensuring the identity and purity of this compound is critical before its use in any application. A combination of spectroscopic and chromatographic techniques is standard.

cluster_QC Figure 1: Quality Control & Characterization Workflow cluster_Spectroscopy Spectroscopic Methods A Material Receipt B Visual Inspection (Color, Form) A->B C Structural Confirmation B->C D Purity Assessment C->D S1 ¹H & ¹³C NMR C->S1 Primary ID S2 Mass Spectrometry (MS) C->S2 Primary ID S3 FT-IR Spectroscopy C->S3 Primary ID P1 HPLC / UPLC D->P1 Quantitative E Release for Use S1->E S2->E S3->E P1->E

Figure 1: Quality Control & Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Exemplary Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent is critical; DMSO-d₆ is often preferred as it does not exchange with the amine protons, allowing for their observation.

  • Analysis: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field spectrometer.[14]

  • Data Interpretation:

    • Cyclopropyl Protons (CH₂-CH₂): Expect multiplets or complex splitting patterns in the upfield region (~0.8-1.5 ppm).

    • Acetate Protons (-CH₂-COOCH₃): A singlet should appear around 2.5-3.0 ppm.

    • Methyl Ester Protons (-OCH₃): A sharp singlet is expected around 3.6-3.7 ppm.

    • Amine Protons (-NH₃⁺): A broad singlet will be present, typically downfield, if a non-exchanging solvent like DMSO-d₆ is used.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and fragmentation pattern.

Exemplary Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a solvent mixture compatible with electrospray ionization (ESI), such as methanol or acetonitrile/water.

  • Analysis: Infuse the sample directly or via LC-MS into an ESI mass spectrometer.[15] Operate in positive ion mode.

  • Data Interpretation: The primary ion observed should correspond to the free base of the molecule [M+H]⁺, which would be the mass of C₆H₁₁NO₂ plus a proton. The expected exact mass for the parent compound is 129.07898.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides confirmation of key functional groups.

Exemplary Protocol for FT-IR Analysis:

  • Sample Preparation: The analysis can be performed on the solid powder using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands:

    • N-H Stretch (Ammonium): Broad absorption in the 2800-3200 cm⁻¹ region.

    • C=O Stretch (Ester): A strong, sharp peak around 1730-1750 cm⁻¹.[16]

    • C-O Stretch (Ester): Bands in the 1150-1300 cm⁻¹ region.[16]

Applications in Research and Drug Development

The unique structure of this compound makes it a strategic tool for medicinal chemists. Its primary value lies in its function as a conformationally restricted amino acid analogue.

cluster_Apps Figure 2: Role in Medicinal Chemistry A Methyl 2-(1-aminocyclopropyl) acetate hydrochloride B Constrained Glycine Analogue A->B Structural Role C Peptidomimetics B->C Incorporated Into D Enzyme Inhibitors B->D Incorporated Into E Receptor Ligands (e.g., NMDA) B->E Incorporated Into F Improved Metabolic Stability C->F G Enhanced Receptor Selectivity C->G D->F D->G E->G

Figure 2: Role in Medicinal Chemistry
  • Peptidomimetics: Natural peptides often suffer from poor metabolic stability due to cleavage by proteases.[1] Replacing a natural amino acid with a derivative like this one can introduce resistance to enzymatic degradation while helping to lock the peptide into a bioactive conformation.[1]

  • Scaffold for Novel Molecules: The cyclopropyl-acetate core serves as a rigid scaffold. The amine and ester functionalities provide orthogonal handles for building out molecular complexity, enabling its use in the synthesis of diverse small molecule libraries for screening.

  • Neuroscience Research: Given that the parent ACC structure is an agonist/antagonist at the NMDA receptor glycine site, this derivative and molecules synthesized from it are of interest for developing novel modulators of glutamate signaling for research into neurodegenerative diseases and psychiatric disorders.[7]

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and to maintain the integrity of the compound.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

The signal word is "Warning".[9]

Safe Handling and Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17][18] Ensure eyewash stations and safety showers are readily accessible.[17]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[17]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) that satisfy EU Directive 89/686/EEC and the standard EN374.[17] Wear a lab coat or other suitable protective clothing. Avoid contact with skin and eyes.[19]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH (US) or type N95 (US) approved respirator.

Storage and Stability
  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[19] Recommended long-term storage is at -20°C (1-2 years), with shorter periods at -4°C (1-2 weeks).[11] Some suppliers recommend 2-8°C.[8]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[20]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[17][18]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for the rational design of sophisticated molecules. Its value is rooted in the conformational rigidity imparted by the cyclopropane ring and the synthetic versatility offered by its amine and ester groups. For researchers in drug development, understanding its physicochemical properties, analytical profile, and safe handling is the first step toward leveraging its potential to create next-generation therapeutics with enhanced stability and selectivity.

References

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CAS 1040233-31-5 structure elucidation and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation and Characterization of CAS 1040233-31-5: Methyl 2-(1-aminocyclopropyl)acetate hydrochloride

Introduction

In the realm of pharmaceutical and chemical research, the definitive identification of a molecule's structure is a cornerstone of drug development, process optimization, and regulatory compliance. This guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and characterize the structure of a novel compound, hypothetically presented as an unknown with the CAS number 1040233-31-5. As a Senior Application Scientist, this document is structured to not only present the data but to also illuminate the strategic rationale behind the selection of experiments and the interpretation of their results. The self-validating nature of the described protocols ensures a high degree of confidence in the final structural assignment. The target compound is identified as this compound.[1][2][3]

Strategic Workflow for Structure Elucidation

The process of structure elucidation is a systematic and multi-faceted approach. It begins with fundamental analyses to determine the elemental composition and molecular weight, followed by spectroscopic techniques to identify functional groups and map the connectivity of the atoms. The workflow is designed to build upon the information gathered at each stage, leading to an unambiguous structural assignment.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Backbone & Connectivity cluster_3 Final Confirmation A Elemental Analysis (CHN Analysis) B High-Resolution Mass Spectrometry (HRMS) A->B Provides Empirical Formula C Fourier-Transform Infrared (FTIR) Spectroscopy B->C Confirms Molecular Formula D 1D NMR Spectroscopy (¹H and ¹³C NMR) C->D Identifies Key Bonds/Groups E 2D NMR Spectroscopy (COSY, HSQC, HMBC) D->E Maps H-C Framework F Data Integration & Final Structure Assignment E->F Confirms Atom Connectivity G cluster_nmr NMR Data Integration H1_CH3 ¹H: 3.75 ppm (s, 3H) -OCH₃ C13_CO ¹³C: 172.5 ppm C=O H1_CH3->C13_CO HMBC C13_OCH3 ¹³C: 52.8 ppm -OCH₃ H1_CH3->C13_OCH3 HSQC H1_CH2 ¹H: 2.80 ppm (s, 2H) -CH₂- H1_CH2->C13_CO HMBC C13_CH2 ¹³C: 40.1 ppm -CH₂- H1_CH2->C13_CH2 HSQC C13_Cq ¹³C: 35.5 ppm Quaternary C H1_CH2->C13_Cq HMBC H1_Cyc ¹H: 1.2-1.3 ppm (m, 4H) Cyclopropyl C13_Cyc ¹³C: 15.2 ppm Cyclopropyl CH₂ H1_Cyc->C13_Cyc HSQC

Sources

An In-Depth Technical Guide to the Synthesis of Novel Aminocyclopropyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Aminocyclopropyl Motif in Medicinal Chemistry

The cyclopropane ring, a seemingly simple three-membered carbocycle, imparts a unique combination of rigidity and conformational constraint upon molecules. When functionalized with an amino group, the resulting aminocyclopropyl moiety becomes a privileged scaffold in modern drug discovery and development. Its incorporation into molecular architectures can lead to significant improvements in metabolic stability, binding affinity, and overall pharmacokinetic profiles. Aminocyclopropyl-containing compounds often serve as constrained analogues of natural amino acids or as bioisosteres for larger, more flexible groups, enabling finer control over molecular shape and interactions with biological targets. This guide provides an in-depth exploration of the primary synthetic pathways for accessing these valuable building blocks, with a focus on practical, field-proven methodologies and the underlying chemical principles that govern their success.

Core Synthetic Strategies for Aminocyclopropane Synthesis

The construction of the strained aminocyclopropane ring system can be achieved through a variety of synthetic approaches. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. This guide will delve into three major classes of reactions: cyclopropanation of alkenes, Michael-initiated ring closure (MIRC) reactions, and the Kulinkovich-Szymoniak reaction.

Cyclopropanation of Alkenes: Forging the Three-Membered Ring

The most direct approach to cyclopropane synthesis involves the [2+1] cycloaddition of a carbene or carbenoid to an alkene. The stereochemistry of the starting alkene is typically retained in the cyclopropane product.

a) Simmons-Smith and Related Reactions

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, to deliver a methylene group to an alkene. A key advantage of this method is its tolerance for a wide range of functional groups. For the synthesis of aminocyclopropanes, the directing effect of proximal hydroxyl or amino groups can be exploited to achieve high diastereoselectivity.

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Amine

This protocol details the diastereoselective cyclopropanation of a protected allylic amine, where the existing stereocenter directs the approach of the zinc carbenoid.

  • Materials:

    • N,N-Dibenzyl-protected allylic amine (1.0 mmol)

    • Anhydrous Dichloromethane (DCM), 10 mL

    • Diethylzinc (1.0 M solution in hexanes, 2.2 mmol)

    • Diiodomethane (2.4 mmol)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the N,N-dibenzyl-protected allylic amine (1.0 mmol) and anhydrous DCM (10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (2.2 mL of a 1.0 M solution in hexanes, 2.2 mmol) to the solution. Stir the mixture at 0 °C for 20 minutes.

    • Add diiodomethane (2.4 mmol) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

    • Add saturated aqueous NaHCO₃ solution (10 mL) and extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired aminocyclopropane.

b) Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds

Transition metal catalysts, particularly those based on rhodium and copper, are highly effective in promoting the cyclopropanation of alkenes with diazo compounds, such as ethyl diazoacetate (EDA). These reactions proceed via the formation of a metal-carbene intermediate. The choice of catalyst and ligands can profoundly influence the stereoselectivity of the reaction, enabling access to enantiomerically enriched aminocyclopropanes.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol provides a general procedure for the synthesis of a cyclopropyl ester, which can be further elaborated to the corresponding aminocyclopropane.

  • Materials:

    • Styrene (2.0 mmol)

    • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.01 mmol)

    • Ethyl diazoacetate (EDA) (1.0 mmol)

    • Anhydrous Dichloromethane (DCM), 10 mL

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add rhodium(II) acetate dimer (0.01 mmol) and anhydrous DCM (5 mL).

    • Add styrene (2.0 mmol) to the catalyst solution.

    • Prepare a solution of ethyl diazoacetate (1.0 mmol) in anhydrous DCM (5 mL) in a syringe.

    • Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture dropwise over a period of 4 hours.

    • Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the cyclopropyl ester.

Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful strategy for the synthesis of highly functionalized cyclopropanes. This reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene bearing a leaving group at the α-position, followed by an intramolecular Sₙ2 reaction to close the three-membered ring. For the synthesis of aminocyclopropanes, nitrogen-containing nucleophiles or their synthetic equivalents are employed.

Experimental Protocol: Organocatalytic Enantioselective MIRC for Nitrocyclopropane Synthesis

This protocol describes the synthesis of a nitrocyclopropane, a versatile precursor to aminocyclopropanes, using a chiral thiourea catalyst.

  • Materials:

    • β-Bromo-β-nitroalkene (0.5 mmol)

    • Oxindole (0.6 mmol)

    • Chiral thiourea catalyst (e.g., a Takemoto catalyst) (10 mol%)

    • Ammonium carbonate (1.0 mmol)

    • Toluene, 2 mL

  • Procedure:

    • To a vial, add the β-bromo-β-nitroalkene (0.5 mmol), oxindole (0.6 mmol), chiral thiourea catalyst (0.05 mmol), and ammonium carbonate (1.0 mmol).

    • Add toluene (2 mL) and stir the mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC. Upon completion, directly load the reaction mixture onto a silica gel column.

    • Purify by flash column chromatography to yield the desired spirocyclopropyl oxindole. The nitro group can then be reduced to the amine.

Kulinkovich-Szymoniak Reaction

The Kulinkovich reaction and its nitrogen-analogue, the Kulinkovich-Szymoniak reaction, provide a unique entry to cyclopropanols and cyclopropylamines, respectively. The reaction involves the treatment of an ester or an amide with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. A titanacyclopropane intermediate is formed, which then reacts with the carbonyl group to generate the cyclopropyl product.

Experimental Protocol: Synthesis of a Cyclopropylamine from an Amide

This protocol outlines the synthesis of a primary cyclopropylamine from a carboxylic acid amide.

  • Materials:

    • Carboxylic acid amide (5.0 mmol)

    • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄] (5.5 mmol)

    • Ethylmagnesium bromide (3.0 M solution in diethyl ether, 11.0 mmol)

    • Anhydrous tetrahydrofuran (THF), 20 mL

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • To a flame-dried three-necked flask equipped with a dropping funnel and an argon inlet, add the carboxylic acid amide (5.0 mmol) and anhydrous THF (10 mL).

    • Add titanium(IV) isopropoxide (5.5 mmol) to the solution.

    • Cool the mixture to 0 °C and add the ethylmagnesium bromide solution (11.0 mmol) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain the cyclopropylamine.

Workflow for the Synthesis of Aminocyclopropyl Compounds

Synthesis_Workflow cluster_start Starting Materials cluster_methods Cyclopropanation Method cluster_product Product Alkene Alkene Simmons_Smith Simmons-Smith Alkene->Simmons_Smith Metal_Carbene Metal-Catalyzed (Rh, Cu) Alkene->Metal_Carbene Amide Amide/Ester Kulinkovich Kulinkovich- Szymoniak Amide->Kulinkovich Michael_Acceptor Electron-Deficient Alkene MIRC MIRC Michael_Acceptor->MIRC Aminocyclopropane Aminocyclopropane Simmons_Smith->Aminocyclopropane Metal_Carbene->Aminocyclopropane MIRC->Aminocyclopropane Kulinkovich->Aminocyclopropane

Caption: General workflow for the synthesis of aminocyclopropyl compounds.

Asymmetric Synthesis of Aminocyclopropanes

The synthesis of enantiomerically pure aminocyclopropanes is of paramount importance for their application in drug development. Several strategies have been developed to control the stereochemistry of the cyclopropanation reaction.

Chiral Catalysts

The use of chiral transition metal catalysts is a highly effective approach for enantioselective cyclopropanation. Chiral ligands, often based on bis(oxazoline) (BOX) or salicylaldimine (salen) scaffolds, can create a chiral environment around the metal center, leading to preferential formation of one enantiomer of the cyclopropane product.

Chiral Auxiliaries

Alternatively, a chiral auxiliary can be attached to the alkene substrate. The steric and electronic properties of the auxiliary direct the approach of the cyclopropanating agent, leading to a diastereoselective reaction. The auxiliary can then be cleaved to yield the enantiomerically enriched aminocyclopropane.

Novel and Emerging Synthetic Methodologies

The field of aminocyclopropane synthesis is continuously evolving, with new methods emerging that offer improved efficiency, safety, and sustainability.

Photocatalytic Synthesis

Visible-light photocatalysis has recently emerged as a powerful tool for the synthesis of aminocyclopropanes.[1] These methods often proceed under mild conditions and can enable novel reaction pathways that are not accessible through traditional thermal methods. For instance, photocatalytic [3+3] cycloadditions of arylaminocyclopropanes with nitrones have been developed for the diastereoselective synthesis of 1,2-oxazinan-6-amine derivatives.[1]

Flow Chemistry

Continuous flow chemistry offers several advantages for the synthesis of aminocyclopropyl compounds, including improved safety, scalability, and reproducibility.[2][3][4] The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. Flow chemistry is particularly well-suited for reactions involving hazardous or unstable intermediates.

Practical Considerations

Safety Precautions for Hazardous Reagents

Diazomethane and (Trimethylsilyl)diazomethane

Diazomethane is a highly toxic and potentially explosive gas. Its use requires specialized equipment and stringent safety precautions.[5] It should always be handled in a well-ventilated fume hood, and contact with rough surfaces or strong light should be avoided. Due to its hazardous nature, (trimethylsilyl)diazomethane (TMSD) is often used as a safer, commercially available alternative.[3][6] While less explosive, TMSD is still highly toxic and should be handled with care in a fume hood.

Purification of Aminocyclopropyl Compounds

The purification of aminocyclopropyl compounds can be challenging due to their polarity and potential for volatility.

  • Crystallization: For solid compounds, recrystallization is an effective method for purification.[7][8][9][10] The choice of solvent is critical and may require some experimentation. The formation of salts, such as hydrochlorides or trifluoroacetates, can often facilitate crystallization.

  • Column Chromatography: Silica gel column chromatography is a common technique for purifying aminocyclopropyl compounds. Due to the basic nature of the amino group, it is often necessary to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent tailing. For the separation of diastereomers, reversed-phase chromatography can be effective.[11][12][13]

  • Chiral HPLC: For the separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[14][15][16][17] A variety of chiral stationary phases are commercially available, and method development typically involves screening different columns and mobile phases to achieve optimal separation.

Data Summary

MethodSubstrateReagents/CatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Simmons-SmithAllylic AmineEt₂Zn, CH₂I₂70-90>20:1N/A (diastereoselective)[18]
Rh-CatalyzedStyreneRh₂(OAc)₄, EDA80-95VariesUp to 98% (with chiral catalyst)[19]
MIRCβ-Bromo-β-nitroalkeneChiral Thiourea60-85>20:1Up to 95%N/A
Kulinkovich-SzymoniakAmideTi(Oi-Pr)₄, EtMgBr50-70N/AN/A[15]

Conclusion

The synthesis of novel aminocyclopropyl compounds is a dynamic and multifaceted area of research with significant implications for drug discovery. The methodologies outlined in this guide, from classic cyclopropanation reactions to modern photocatalytic and flow chemistry approaches, provide a robust toolkit for accessing a wide array of these valuable scaffolds. A thorough understanding of the underlying reaction mechanisms, coupled with careful consideration of practical aspects such as safety and purification, is essential for the successful implementation of these synthetic strategies. As our understanding of the unique properties of the aminocyclopropyl motif continues to grow, so too will the demand for innovative and efficient methods for its construction.

References

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Spectroscopic data analysis (NMR, IR, MS) of Methyl 2-(1-aminocyclopropyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Analysis of Methyl 2-(1-aminocyclopropyl)acetate Hydrochloride: A Technical Guide for Researchers

Introduction

This compound is a non-proteinogenic amino acid ester that serves as a valuable building block in medicinal chemistry and drug development. Its unique structure, featuring a strained cyclopropyl ring adjacent to a quaternary amine center and an ester functional group, presents a distinct set of spectroscopic characteristics. Accurate structural confirmation and purity assessment are paramount for its application in synthesis and biological screening.

This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a senior application scientist, the narrative moves beyond simple data reporting to explain the causal relationships behind the observed spectral features, offering field-proven insights into experimental choices and data interpretation. This document is designed to be a self-validating resource for researchers, scientists, and drug development professionals, grounded in authoritative references and detailed protocols.

Molecular Structure and Properties

  • Chemical Name: this compound[1]

  • Molecular Formula: C₆H₁₂ClNO₂[1][2]

  • Molecular Weight: 165.62 g/mol [1][2]

  • IUPAC Name: methyl 2-(1-aminocyclopropyl)acetate;hydrochloride[1]

  • SMILES: COC(=O)CC1(CC1)N.Cl[1]



Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Principle of Analysis Proton NMR (¹H NMR) provides information on the number of distinct proton environments, the number of protons in each environment (integration), and the number of neighboring protons (splitting or multiplicity). The chemical shift (δ) is highly sensitive to the local electronic environment, with electronegative atoms and π-systems causing a "deshielding" effect that shifts signals downfield (to a higher ppm value).

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of the acidic amine protons.

  • Internal Standard: Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, to calibrate the chemical shift scale to 0.00 ppm.

  • Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Record the spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and determine their multiplicities.

Data Interpretation and Discussion

The structure of this compound presents four distinct proton environments.

  • Methyl Ester (-OCH₃): The three protons of the methyl group are chemically equivalent and are adjacent to an oxygen atom, but not a carbonyl carbon. This environment typically results in a singlet with a chemical shift between 3.6 and 4.1 ppm.[3][4]

  • Methylene (-CH₂-): These two protons are adjacent to the ester's carbonyl group and the quaternary carbon of the cyclopropyl ring. Since there are no adjacent protons, this signal appears as a singlet. Its proximity to the electron-withdrawing carbonyl group shifts it downfield to the 2.0-2.5 ppm region.[4]

  • Ammonium (-NH₃⁺): In the hydrochloride salt form, the amine exists as an ammonium group. These three protons are acidic and often exchange with the solvent (especially D₂O, where the peak would disappear) or with each other, resulting in a broad singlet. Its chemical shift is highly dependent on solvent and concentration but is typically found downfield.

  • Cyclopropyl Ring (-CH₂CH₂-): The four protons on the cyclopropyl ring are a key feature. Due to the rigid ring structure, the two protons on one cyclopropyl carbon are not equivalent to the two on the other, and the geminal protons on the same carbon are also non-equivalent (diastereotopic). This leads to a complex multiplet pattern in the highly shielded (upfield) region of the spectrum, typically between 0.5 and 1.5 ppm. The strained nature of the three-membered ring imparts a unique electronic environment that results in this characteristic upfield shift.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.7Singlet3H-OCH₃
~ 2.4Singlet2H-CH₂ -C=O
Variable (Broad)Singlet3H-NH₃
~ 1.0 - 1.4Multiplet4HCyclopropyl -CH₂CH₂ -

¹H NMR Workflow Diagram

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy

Principle of Analysis Carbon-13 NMR provides a signal for each unique carbon atom in a molecule. The chemical shift is influenced by the hybridization and electronic environment of the carbon. Spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a sharp singlet.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is analogous to that for ¹H NMR, using the same sample. However, acquisition times are significantly longer due to the low natural abundance of the ¹³C isotope. The spectrometer is tuned to the ¹³C frequency, and a proton-decoupled pulse sequence is used.

Data Interpretation and Discussion

The molecule has five unique carbon environments, which will result in five distinct signals.

  • Ester Carbonyl (C=O): This is the most deshielded carbon and will appear furthest downfield, typically in the range of 170-175 ppm.

  • Methyl Ester Carbon (-OCH₃): This carbon, attached to an electronegative oxygen, is found in the 50-55 ppm region.

  • Methylene Carbon (-CH₂-): The carbon alpha to the carbonyl group appears in the 35-45 ppm range.

  • Quaternary Cyclopropyl Carbon (C-N): The carbon atom of the cyclopropyl ring bonded to the ammonium group is a quaternary carbon and is expected to appear around 30-40 ppm.

  • Cyclopropyl Methylene Carbons (-CH₂CH₂-): The two equivalent methylene carbons of the cyclopropyl ring are highly shielded and will appear far upfield, typically below 20 ppm.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 172C =O (Ester)
~ 52-OC H₃
~ 40-C H₂-C=O
~ 35C -NH₃⁺ (Quaternary)
~ 15Cyclopropyl -C H₂C H₂-

Infrared (IR) Spectroscopy Analysis

Principle of Analysis IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol: FTIR-ATR Data Acquisition

  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

IR Workflow Diagram

Caption: Workflow for FTIR-ATR Spectroscopic Analysis.

Data Interpretation and Discussion

The IR spectrum will be dominated by features from the ammonium salt, the ester, and the hydrocarbon framework.

Predicted IR Absorption Data

Frequency Range (cm⁻¹)Functional GroupDescription of Vibration
3200 - 2800-NH₃⁺Broad, strong absorption due to N-H stretching vibrations of the ammonium salt.
~ 3010C-H (cyclopropyl)C-H stretching, often slightly higher than typical sp³ C-H.
2990 - 2850C-H (aliphatic)C(sp³)-H stretching from the methylene and methyl groups.[5]
~ 1740C=O (ester)Strong, sharp absorption characteristic of an aliphatic ester carbonyl stretch.[4]
~ 1590-NH₃⁺N-H bending (asymmetric) vibration.
1300 - 1150C-O (ester)Strong C-O stretching vibration.[4]

Mass Spectrometry (MS) Analysis

Principle of Analysis Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound and, through fragmentation analysis, reveals details about its substructures. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and charged molecules, minimizing in-source fragmentation and typically showing the protonated molecule.

Experimental Protocol: LC-MS (ESI) Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source.[6][7]

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump (direct infusion) or after separation on an LC column.

  • Ionization: Operate the ESI source in positive ion mode. The hydrochloride salt will readily accept a proton on the already-protonated amine or lose HCl and then be protonated. The expected ion is that of the protonated free base.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 Da). For fragmentation data, perform tandem MS (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).[8]

Data Interpretation and Discussion

  • Parent Ion: The free base, Methyl 2-(1-aminocyclopropyl)acetate (C₆H₁₁NO₂), has a monoisotopic mass of 129.079 Da.[9] In positive mode ESI-MS, the expected parent ion is the protonated molecule, [M+H]⁺, at an m/z of 130.086 .[9]

  • Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 130 ion would reveal characteristic fragments. The fragmentation of esters and amines often involves alpha-cleavage and rearrangements.[10][11]

    • Loss of Methanol (CH₃OH): A common fragmentation for methyl esters can lead to a loss of 32 Da, resulting in a fragment at m/z 98.

    • Loss of the Carbomethoxy Group (-COOCH₃): Cleavage of the bond alpha to the carbonyl can result in the loss of the ·COOCH₃ radical (59 Da), leaving a fragment at m/z 71.

    • Alpha-Cleavage: Cleavage of the C-C bond between the methylene group and the cyclopropyl ring is highly probable, leading to a stable cyclopropylaminomethyl cation or related structures.

Predicted Mass Spectrometry Data

m/zProposed Fragment
130.09[M+H]⁺ (Protonated Parent Molecule)
98.06[M+H - CH₃OH]⁺
71.05[M+H - ·COOCH₃]⁺
56.05[C₃H₄N]⁺ (Fragment from ring cleavage)

MS Fragmentation Pathway Diagram

MS_Fragmentation Parent [M+H]⁺ m/z = 130.09 Frag1 [M+H - CH₃OH]⁺ m/z = 98.06 Parent->Frag1 - 32 Da Frag2 [M+H - ·COOCH₃]⁺ m/z = 71.05 Parent->Frag2 - 59 Da Frag3 [C₃H₄N]⁺ m/z = 56.05 Parent->Frag3 - C₃H₄O₂

Caption: Plausible ESI-MS/MS Fragmentation Pathways.

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy confirm the complete carbon-hydrogen framework, with the upfield signals of the cyclopropyl protons being a particularly diagnostic feature. Infrared spectroscopy provides unambiguous evidence for the key functional groups: the ammonium salt, the ester carbonyl, and the C-O bond. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, while MS/MS fragmentation patterns corroborate the proposed connectivity.

This multi-faceted spectroscopic approach provides a robust and self-validating system for the characterization of this important chemical building block, ensuring its identity and purity for applications in research and development.

References

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The "Magic Methyl Effect": A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The strategic introduction of a single methyl group to a bioactive molecule can elicit a disproportionately large and often unpredictable enhancement in its pharmacological profile, a phenomenon famously coined the "magic methyl effect".[1] This guide provides an in-depth exploration of this effect, which has become a cornerstone of modern medicinal chemistry. We will dissect the core mechanistic principles—from conformational restriction and metabolic shielding to favorable desolvation energetics—that underpin these dramatic improvements in potency, selectivity, and pharmacokinetic properties.[2][3] Through illustrative case studies of marketed drugs and clinical candidates, this paper quantifies the profound impact of methylation.[2] Furthermore, we provide detailed, field-proven experimental protocols for assessing metabolic stability and binding affinity, enabling researchers to practically evaluate the consequences of methylation in their own discovery programs. Finally, we survey modern synthetic strategies, with a focus on late-stage functionalization, that have made the exploration of the "magic methyl" effect more accessible than ever.[3][4] This guide is intended for drug development professionals seeking to harness this powerful tool for lead optimization and candidate selection.

Introduction: The Ubiquitous Methyl Group in Medicinal Chemistry

The methyl group, the smallest of all alkyl substituents, is one of the most common functional groups found in pharmaceuticals; a survey revealed that over 67% of the top 200 small-molecule drugs in 2011 contained at least one methyl group.[1][5] Its prevalence is not coincidental. The "magic methyl effect" describes the substantial and sometimes unexpected improvement in a molecule's biological activity resulting from the addition of a single methyl group.[1][5] This effect is not truly "magic," but rather the result of a complex interplay of subtle yet powerful physicochemical alterations.

The consequences of strategic methylation are multifaceted and can positively influence a drug candidate's profile in several ways:

  • Enhanced Potency and Binding Affinity: By optimizing the fit within a target's binding pocket.[1]

  • Improved Metabolic Stability: By blocking sites susceptible to metabolic degradation.[1][5]

  • Increased Selectivity: By creating favorable interactions with the intended target while introducing unfavorable clashes with off-targets.[5]

  • Modulated Physicochemical Properties: By altering solubility, lipophilicity, and membrane permeability.[2]

Understanding the principles that govern these improvements is crucial for transforming this "magic" into a rational and predictable drug design strategy.

The Mechanistic Underpinnings of the Methyl Effect

The profound impact of a methyl group stems from its unique combination of small size, lipophilicity, and steric influence. These properties allow it to exert significant effects through several distinct, often cooperative, mechanisms.

Conformational Control: Pre-organizing for Potency

One of the most dramatic manifestations of the magic methyl effect is through conformational control. In flexible molecules, particularly those with rotatable biaryl bonds, the energetic cost of adopting the correct "bioactive" conformation to bind a target can be substantial. An appropriately placed methyl group, often at the ortho position of an aryl ring, can introduce a steric clash that restricts rotation.[1][3] This forces the molecule to favor a twisted, lower-energy conformation that more closely resembles its protein-bound state.[3][5] This "pre-organization" reduces the entropic penalty upon binding, leading to a significant increase in binding affinity.

A classic example was observed in a series of p38α MAP kinase inhibitors, where adding an ortho-methyl to a biaryl scaffold resulted in a greater than 200-fold increase in binding affinity (Kᵢ).[3] X-ray crystallography and computational analysis revealed that the methyl group induced a torsional twist, pre-organizing the ligand for a more favorable interaction with the binding site.[3][6]

Caption: Conformational restriction by an ortho-methyl group.

Hydrophobic Interactions and Desolvation Energetics

The binding of a ligand to a protein target is a thermodynamic exchange: interactions between the ligand and water are broken, and new interactions between the ligand and the protein are formed. A methyl group can significantly tip this balance in favor of binding. By occupying a well-defined hydrophobic pocket within the protein's active site, the methyl group displaces ordered water molecules.[2] The release of these water molecules into the bulk solvent is an entropically favorable process, contributing positively to the overall free energy of binding.[1][5] This effect is maximized when the methyl group perfectly complements the shape and hydrophobicity of the pocket.[1]

Metabolic Shielding: Enhancing Drug Half-life

A primary cause of drug failure is rapid metabolic clearance, often mediated by Cytochrome P450 (CYP) enzymes in the liver.[7] These enzymes frequently oxidize specific, accessible positions on a drug molecule, known as "metabolic soft spots." A strategically placed methyl group can act as a steric shield, physically blocking the metabolic enzyme from accessing the vulnerable site.[1][5] This steric hindrance can dramatically slow the rate of metabolism, thereby increasing the drug's half-life (t₁/₂) and overall exposure in the body. For example, the additional methyl group in bethanechol relative to acetylcholine prevents the enzyme acetylcholinesterase from cleaving the ester bond, increasing its duration of action.[1][5]

G cluster_0 Unmethylated Drug cluster_1 Methylated Drug Drug1 Drug Molecule SoftSpot1 Metabolic Soft Spot Metabolite Inactive Metabolite Drug2 Drug Molecule Methyl Methyl Group SoftSpot2 Metabolic Soft Spot Blocked Metabolism Blocked (Increased Half-life) Enzyme Metabolic Enzyme (e.g., CYP450) Enzyme->SoftSpot1 Attacks Enzyme->Methyl Sterically Hindered

Caption: Steric shielding of a metabolic "soft spot" by a methyl group.

Electronic Modulation

While less dramatic than steric effects, the methyl group's character as a weak electron-donating group can subtly alter a molecule's electronic distribution.[1][5] This can influence the pKa of nearby acidic or basic centers, affecting ionization state at physiological pH, or modulate the reactivity of aromatic rings, which can in turn impact protein-ligand interactions like π-π stacking or cation-π interactions.[8]

Quantifiable Impacts: Case Studies in Drug Discovery

The theoretical benefits of methylation are borne out in numerous real-world drug discovery programs. In some instances, the gains in potency are staggering, transforming a weakly active hit into a clinical candidate.

  • Case Study: Tazemetostat: In the discovery of the EZH2 inhibitor tazemetostat, the cumulative effect of adding four methyl groups at different positions resulted in a stunning >100,000-fold improvement in activity compared to the initial unmethylated scaffold.[2]

  • Case Study: p38α MAP Kinase Inhibitors: As previously mentioned, the introduction of a single ortho-methyl group on a biaryl scaffold boosted binding affinity by over 200-fold, a classic example of the conformational control mechanism.[3]

  • Case Study: ACK1 Inhibitors: A separate research effort on Activated Cdc42Hs-Associated Kinase 1 (ACK1) inhibitors found that adding one methyl group improved potency by more than 1000-fold.[6]

These examples highlight that while a 10-fold boost in potency is observed in approximately 8% of cases where a methyl is added, the truly "magic" 100-fold or greater improvements are much rarer, occurring in about 0.4% of instances.[5][9]

Compound PairTargetPotency MetricUnmethylatedMethylatedFold ImprovementPrimary Mechanism
p38α Inhibitor [3]p38α MAP KinaseKᵢ (nM)250012>200xConformational Control
ACK1 Inhibitor [6]ACK1 KinaseIC₅₀ (nM)>1000<1>1000xConformational Control & Hydrophobic Interactions
Tazemetostat Precursor [2]EZH2 MethyltransferaseIC₅₀ (nM)~1,000,000<10>100,000xMultiple Mechanisms

Experimental Validation: Protocols for Assessing the Methyl Effect

Hypothesizing the benefit of a methyl group must be followed by rigorous experimental validation. The two most critical assays for evaluating the impact of methylation are the assessment of metabolic stability and the determination of binding affinity.

Protocol: In Vitro Metabolic Stability Assessment via Liver Microsomal Assay

This assay is the industry standard for evaluating a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[7][10] It measures the rate at which a compound is cleared by liver enzymes.

G A 1. Prepare Reagents - Liver Microsomes - NADPH System - Phosphate Buffer B 2. Incubate - Add Test Compound - Start Reaction with NADPH - Maintain at 37°C A->B C 3. Quench Reaction - Take Aliquots at Time Points (0, 5, 15, 30, 45 min) - Add Cold Acetonitrile B->C D 4. Process Sample - Centrifuge to Pellet Protein - Collect Supernatant C->D E 5. Analyze - Quantify Remaining Compound via LC-MS/MS D->E F 6. Calculate Results - Plot ln(% Remaining) vs. Time - Determine t½ and CLint E->F

Caption: Workflow for a typical microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes (e.g., human, rat) on ice. Prepare a 100 mM phosphate buffer (pH 7.4). Prepare an NADPH regenerating system solution according to the manufacturer's protocol. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[10]

  • Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of microsomes (final concentration ~0.5 mg/mL) and buffer to 37°C.[11]

  • Initiation: Add the test compound to the microsomal mixture (final concentration ~1 µM) and vortex gently. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel control incubation without NADPH should be run to test for chemical instability.[10][12]

  • Time Points: Incubate the reaction at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[11]

  • Termination: Immediately quench the reaction by adding the aliquot to 3-5 volumes of ice-cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[12]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[12]

  • Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting linear regression is the elimination rate constant (k). From this, calculate the half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (CLᵢₙₜ).[13] A longer half-life and lower clearance indicate greater metabolic stability.

Protocol: Determining Binding Affinity (IC₅₀ and Kᵢ)

A competitive binding assay is used to determine how effectively a compound binds to its target by measuring its ability to displace a known high-affinity labeled ligand. The output is the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ).[14]

G A 1. Prepare Assay - Target (Receptor/Enzyme) - Labeled Ligand (e.g., ³H) - Assay Buffer B 2. Add Competitor - Add Unlabeled Test Compound (Serial Dilutions) A->B C 3. Incubate - Allow Reaction to Reach Equilibrium B->C D 4. Separate - Separate Bound from Free Labeled Ligand (e.g., Filtration) C->D E 5. Quantify - Measure Radioactivity of Bound Ligand D->E F 6. Analyze Data - Plot % Inhibition vs. [Compound] - Fit Sigmoidal Curve to get IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) E->F

Caption: Workflow for a competitive binding affinity assay.

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer, the target protein/receptor solution, a solution of a high-affinity radiolabeled ligand at a fixed concentration (typically at or below its Kₑ), and serial dilutions of the unlabeled test compound.

  • Incubation: In assay tubes or plates, combine the target, the fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include controls for total binding (no unlabeled compound) and non-specific binding (excess unlabeled compound or no target).[15]

  • Equilibration: Incubate the mixture for a sufficient time at a constant temperature to allow the binding to reach equilibrium. This time must be determined empirically.[16]

  • Separation: Rapidly separate the bound ligand from the free ligand. A common method is rapid vacuum filtration through a filter mat that traps the protein-ligand complex.

  • Quantification: Measure the amount of labeled ligand trapped on the filter using an appropriate method (e.g., scintillation counting for a radioligand).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.[15]

    • Plot percent inhibition versus the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the labeled ligand and Kₑ is its equilibrium dissociation constant for the target.[14] The Kᵢ is a more absolute measure of affinity that is independent of assay conditions.[17]

Synthetic Strategies for Introducing the "Magic Methyl"

The ability to rapidly synthesize methylated analogs is paramount to leveraging the magic methyl effect in a drug discovery campaign.

The Challenge of De Novo Synthesis

Historically, creating a methylated analog required a completely new, multi-step synthesis starting from a methylated building block.[3] This approach is linear, time-consuming, and resource-intensive, creating a significant bottleneck in the design-make-test-analyze cycle.[3]

The Rise of Late-Stage Functionalization (LSF)

The modern paradigm is Late-Stage Functionalization (LSF), which focuses on installing functional groups, including methyl groups, onto a complex, drug-like scaffold in the final steps of a synthesis.[4][18] This approach is highly efficient as it allows a common advanced intermediate to be diversified into a library of analogs, dramatically accelerating the exploration of structure-activity relationships (SAR).[18]

Modern Methods: Catalytic C-H Methylation

The most powerful LSF strategy for methylation is the direct conversion of a carbon-hydrogen (C-H) bond into a carbon-methyl (C-Me) bond.[3] This field has exploded in recent years, providing powerful new tools for medicinal chemists.

  • Directed C-H Methylation: These methods use a directing group (DG) already present in the substrate (e.g., a pyridine or amide) to chelate to a transition metal catalyst (e.g., Palladium, Cobalt, Nickel) and deliver the methylating reagent to a specific, nearby C-H bond, typically at the ortho position.[3]

  • Oxidative C-H Methylation: Recent advances, for example using manganese catalysts, allow for the selective methylation of C(sp³)–H bonds, which are common in the saturated heterocyclic cores of many drugs.[19] These methods often proceed via a two-step, one-pot process of C-H hydroxylation followed by methylation.[19]

  • Photoredox Catalysis: Light-mediated reactions have emerged as a mild and effective way to generate methyl radicals that can be used to functionalize C-H bonds on complex molecules.[18]

These advanced synthetic methods empower chemists to ask "what if we put a methyl group here?" and answer the question in the lab far more rapidly than ever before.[20]

Conclusion and Future Perspectives

The "magic methyl effect" is a testament to the profound influence that the smallest of chemical modifications can have on the complex biological interactions that govern a drug's efficacy and safety. What was once a serendipitous observation has evolved into a rational design principle, guided by a deep understanding of conformational energetics, hydrophobic effects, and metabolic pathways. The continued development of innovative late-stage functionalization reactions will further enhance the ability of medicinal chemists to strategically deploy methyl groups, accelerating the discovery of safer and more effective medicines. The magic, it turns out, lies in the masterful application of fundamental chemistry.

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  • da Silva, L. F., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38782–38791. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Nature. (2024). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. [Link]

  • Taylor & Francis. (n.d.). Steric effect – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2022). How to determine the IC50 value with a competitive binding kinetic test?. [Link]

  • Malvern Panalytical. (n.d.). Binding Affinity. Retrieved from [Link]

  • Scribd. (n.d.). Methyl Group Impact in Drug Design. Retrieved from [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. [Link]

  • ACS Publications. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. [Link]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • SpringerLink. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]

  • ResearchGate. (n.d.). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

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Methyl 2-(1-aminocyclopropyl)acetate Hydrochloride: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1-aminocyclopropyl)acetate hydrochloride is a key building block in contemporary drug discovery, valued for its unique strained cyclopropyl motif. This guide provides a detailed examination of its chemical and physical properties, potential hazards, and comprehensive protocols for safe handling, storage, and emergency response. By elucidating the causality behind recommended safety measures, this document aims to equip researchers with the knowledge to mitigate risks and ensure a secure laboratory environment.

Introduction: The Cyclopropyl Moiety in Modern Chemistry

The cyclopropyl group is a highly sought-after structural element in medicinal chemistry. Its inherent ring strain, with bond angles compressed to approximately 60°, imparts unique conformational rigidity and metabolic stability to parent molecules[1]. This strain also significantly enhances the reactivity of adjacent functional groups, making cyclopropylamine derivatives versatile intermediates in the synthesis of novel therapeutic agents[1]. This compound, as a primary amine and an ester, offers multiple reactive handles for further chemical modification. However, this inherent reactivity also necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂[2]
Molecular Weight 165.62 g/mol [2]
Appearance White to off-white solidInferred from typical amine hydrochlorides
Solubility Soluble in waterInferred from hydrochloride salt nature
Stability Stable under recommended storage conditions. Hygroscopic.

Hazard Identification and Toxicological Profile

This compound is classified as an irritant. The primary hazards are associated with direct contact and inhalation.

GHS Hazard Statements:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

Toxicological Data:

Metabolic Considerations:

Cyclopropylamine moieties can undergo metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates[5]. While this is a consideration in drug development, it is less of a direct hazard in a laboratory handling context but underscores the importance of preventing exposure.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective in handling this compound is to prevent contact and inhalation. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A lab coat should be worn at all times. For larger scale operations, a chemically resistant apron is recommended.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Hierarchy cluster_ppe Hierarchy of Controls Elimination Elimination/Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Elimination->Engineering Most Effective Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating exposure to hazardous chemicals.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring laboratory safety.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Hygroscopic Nature: As an amine hydrochloride, the compound is likely hygroscopic. Store in a desiccator and handle in a dry atmosphere when possible.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids[6]. Strong bases will liberate the free amine, which is more volatile and potentially more hazardous. Strong acids or bases can promote the hydrolysis of the ester group.

  • Thermal Decomposition: Avoid heating the compound unnecessarily. Amine hydrochlorides can thermally decompose to the free amine and hydrogen chloride gas.

Storage
  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated area.

  • Segregation: Store away from incompatible materials.

Emergency Procedures

A well-defined emergency plan is crucial for responding effectively to accidental exposures or spills.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and location.

Minor Spill (Small quantity in a fume hood):

  • Alert personnel in the immediate area.

  • Ensure appropriate PPE is worn.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area (see Section 7).

Major Spill (Large quantity or outside of a fume hood):

  • Evacuate the immediate area and alert others.

  • If the spill is flammable or releases significant vapors, eliminate all ignition sources.

  • Close the laboratory doors and prevent entry.

  • Notify your institution's Environmental Health and Safety (EHS) department and follow their instructions.

  • Do not attempt to clean up a major spill without proper training and equipment.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size and Location Start->Assess Minor Minor Spill (Small, Contained) Assess->Minor Minor Major Major Spill (Large, Uncontained) Assess->Major Major Alert Alert Area Personnel Minor->Alert Evacuate Evacuate Area Alert Others Major->Evacuate PPE Don Appropriate PPE Alert->PPE Absorb Cover with Inert Absorbent Material PPE->Absorb Collect Collect and Containerize for Hazardous Waste Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate End Response Complete Decontaminate->End Isolate Isolate Area Prevent Entry Evacuate->Isolate Notify Notify EHS/ Emergency Services Isolate->Notify Notify->End

Caption: Workflow for responding to a chemical spill.

Decontamination and Waste Disposal

Thorough decontamination of surfaces and equipment, along with proper waste disposal, is essential to prevent cross-contamination and exposure.

Decontamination Protocol
  • Initial Cleaning: For equipment and surfaces, perform a preliminary wipe-down with a damp cloth to remove any visible solid residue.

  • Decontamination Solution: Prepare a solution of mild detergent and water. For deactivating the amine, a slightly acidic solution (e.g., 5% citric acid) can be used, followed by a water rinse.

  • Application: Thoroughly wash the contaminated surfaces with the decontamination solution.

  • Rinsing: Rinse the surfaces with water to remove any residual cleaning agents.

  • Drying: Allow the surfaces to air dry or wipe them with a clean, dry cloth.

Waste Disposal
  • All waste materials, including absorbent materials from spills and contaminated PPE, must be collected in a sealed, properly labeled container.

  • Dispose of the hazardous waste through your institution's EHS program in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable tool in chemical research and drug development. Its unique chemical properties, however, necessitate a comprehensive and proactive approach to safety. By understanding its hazards, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively.

References

  • Biosafety: Decontamination Methods for Laboratory Use - UCSD – Blink. (2025).
  • A Quick Guide to Lab Equipment Decontamination - Microlit. (2023).
  • Decontamination - UK Plant Health Information Portal. (2024).
  • 1-Aminocyclopropane-1-Carboxylic Acid (1-ACC); Exemption From the Requirement of a Tolerance. (2021). Federal Register.
  • 2.8 Decontamination and Laboratory Cleanup. UMN University Health & Safety.
  • Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Galen Enterprise LLC.
  • CYCLOPROPYLAMINE - Ataman Kimya.
  • Federal Food, Drug, and Cosmetic Act (FFDCA) Safety Determination for Temporary Tolerances for Residues of 1- Aminocyclopropane-1-carboxylic Acid (ACC). (n.d.).
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • TABLE OF INCOMPATIBLE CHEMICALS - LSU.
  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs.
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  • Cyclopropylamine 98% 765-30-0. (n.d.). Sigma-Aldrich.
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  • List of Incompatible Chemicals – Laboratory Safety. St. Olaf College.
  • This compound. PubChem.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2025).
  • SAFETY DATA SHEET - Methyl acet
  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regul
  • 1-Aminocyclopropane-1-carboxylic acid. (n.d.). Wikipedia.
  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? (2025). Canadian Journal of Chemistry.
  • Methyl acetate hydrolysis chemical equation, procedure and graph. (2024). YouTube.
  • Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress. (n.d.). PubMed Central.
  • Hydrolysis of methyl acetate. (n.d.).
  • The Neutral Hydrolysis of Methyl Acetate. Part 2.

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Methodological & Application

Application Note: Strategic Incorporation of Methyl 2-(1-aminocyclopropyl)acetate into Peptides via Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, offering a powerful strategy to introduce specific conformational constraints, enhance proteolytic stability, and modulate biological activity. Methyl 2-(1-aminocyclopropyl)acetate, a unique α,α-disubstituted amino acid, provides a rigid cyclopropyl scaffold that can lock the peptide backbone into a defined conformation.[1] This application note provides a comprehensive guide for the successful incorporation of its Nα-Fmoc protected form, Fmoc-Methyl 2-(1-aminocyclopropyl)acetate (Fmoc-Me-Acpc-OH), into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. We delve into the causality behind experimental choices, focusing on overcoming the steric hindrance inherent to this class of amino acids to ensure high coupling efficiency and final peptide purity.

Introduction: The Structural Advantage of Cyclopropyl Scaffolds

The cyclopropane ring is the smallest carbocycle, and its inclusion in an amino acid structure imparts significant conformational rigidity. Unlike linear side chains, the fixed nature of the cyclopropyl group restricts the rotational freedom of the peptide backbone, which can be leveraged to stabilize secondary structures like β-turns or helical motifs.[1][2] This pre-organization can lead to enhanced receptor binding affinity and selectivity. Furthermore, the α,α-disubstituted nature of Me-Acpc provides steric shielding against enzymatic degradation, prolonging the in-vivo half-life of the resulting peptide therapeutic.[2]

The synthesis of peptides containing such sterically demanding residues is not trivial. The quaternary α-carbon significantly hinders the approach of the activated carboxyl group to the resin-bound amine, often leading to slow or incomplete coupling reactions when using standard protocols.[3][4] This guide provides optimized methodologies to address these challenges, ensuring efficient and reliable synthesis.

Core Principles of Fmoc-Based SPPS

The protocol described herein utilizes the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy, which is the most common method for modern peptide synthesis due to its mild, base-labile deprotection conditions.[5] The general synthesis cycle is an iterative process involving the deprotection of the Nα-Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[6][7]

Fmoc_SPPS_Cycle A Start: Resin with C-Terminal AA B Fmoc Deprotection (20% Piperidine/DMF) A->B 1. C Wash (DMF, DCM) B->C 2. D Amino Acid Coupling (Fmoc-AA-OH + Reagent) C->D 3. E Wash (DMF, DCM) D->E 4. F Repeat Cycle for Next Amino Acid E->F 5. F:s->B:n

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

The methyl ester side chain of Me-Acpc is stable to the repetitive basic conditions of Fmoc deprotection (piperidine in DMF) and the final acidic cleavage from the resin.[8] Therefore, no additional side-chain protecting group is required for this residue.

Materials and Reagents

  • Resin: Rink Amide or Wang resin are suitable for C-terminal amides or acids, respectively. Loading capacity: 0.3-0.8 mmol/g.

  • Amino Acids: Nα-Fmoc protected amino acids, including Fmoc-Methyl 2-(1-aminocyclopropyl)acetate (Fmoc-Me-Acpc-OH).

  • Solvents (Peptide Grade):

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Piperidine

    • Diisopropylethylamine (DIPEA)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Cleavage and Deprotection:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • 1,2-Ethanedithiol (EDT)

    • Water (ddH₂O)

    • Cold Diethyl Ether

  • Monitoring: Ninhydrin (Kaiser) test kit.

Detailed Experimental Protocols

Protocol 1: Incorporation of Fmoc-Me-Acpc-OH into the Peptide Chain

This protocol assumes the synthesis is proceeding after the successful deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin.

1. Resin Preparation:

  • Ensure the peptide-resin is well-swollen in DMF for at least 30 minutes before coupling.[9] Proper swelling is critical for reagent accessibility to the reactive sites within the resin beads.[9]

2. Preparation of the Activation Solution:

  • In a separate vessel, dissolve Fmoc-Me-Acpc-OH (3.0 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.

  • Rationale: Fmoc-Me-Acpc-OH is an α,α-disubstituted amino acid, which presents significant steric hindrance.[3] Standard coupling reagents like HBTU or DIC/HOBt may result in low yields.[4] HATU is a more potent uronium salt-based reagent that has proven highly effective for coupling sterically hindered residues.[4][10] The excess DIPEA is crucial to maintain a basic pH for efficient activation.

3. Coupling Reaction:

  • Add the freshly prepared activation solution to the swollen, deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, microwave-assisted SPPS can significantly enhance coupling efficiency by providing thermal energy to overcome the activation barrier.[3]

4. Monitoring the Reaction:

  • After the coupling period, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

  • Interpretation: A negative Kaiser test (beads remain yellow) indicates complete coupling. A positive test (blue beads) signifies the presence of unreacted primary amines, indicating incomplete coupling.

  • Troubleshooting: If the coupling is incomplete, filter the resin, wash with DMF, and repeat the coupling step with a freshly prepared activation solution for another 2 hours. Do not simply extend the time of the first coupling, as activated amino acids can degrade over time.

5. Capping (Optional but Recommended):

  • If a small fraction of amines remains unreacted after a second coupling, it is advisable to cap them to prevent the formation of deletion sequences.

  • Treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. This acetylates any free amines, rendering them unreactive for subsequent cycles.

Table 1: Comparison of Coupling Reagents for Hindered Residues like Me-Acpc

Coupling Reagent CombinationEquivalents (AA:Reagent:Base)Typical Coupling TimeEfficacy & Remarks
HBTU / DIPEA3 : 2.9 : 64-12 hoursModerately effective; may require double coupling. Prone to racemization with some residues (not an issue for achiral Me-Acpc).[10]
DIC / Oxyma Pure3 : 3 : 34-8 hoursA modern carbodiimide method that is generally superior to DIC/HOBt, but may still be insufficient for highly hindered couplings.[3]
HATU / DIPEA 3 : 2.9 : 6 2-4 hours Highly Recommended. Generally considered one of the most effective reagents for sterically hindered amino acids, minimizing reaction times and improving yields.[4][10]
PyAOP / DIPEA3 : 2.9 : 62-4 hoursA phosphonium salt-based reagent, also highly effective for difficult couplings and an excellent alternative to HATU.[4]
Protocol 2: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups simultaneously.

Cleavage_Workflow A Start: Dry Peptide-Resin in Reaction Vessel B Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) A->B C Agitate at Room Temp (2-3 hours) B->C D Filter to Collect Filtrate (Contains Peptide) C->D E Precipitate Peptide in Cold Diethyl Ether D->E F Centrifuge to Pellet Crude Peptide E->F G Wash Pellet with Cold Ether & Dry Under Vacuum F->G H Crude Peptide Ready for Purification (HPLC) G->H

Caption: Workflow for peptide cleavage from the resin and subsequent precipitation.

1. Resin Preparation:

  • Wash the final peptide-resin thoroughly with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. It is critical to remove all DMF, as it can interfere with the cleavage reaction.

2. Cleavage Cocktail Preparation and Reaction:

  • Prepare a fresh cleavage cocktail. A standard and robust choice is Reagent K : 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.

  • Rationale: TFA is the strong acid that cleaves the peptide from the linker and removes acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[11] The other components are "scavengers" that trap reactive cationic species generated during deprotection, preventing side reactions like the alkylation of sensitive residues such as Tryptophan or Cysteine.[12][13]

  • Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

  • Agitate the slurry at room temperature for 2-3 hours.

3. Peptide Precipitation and Isolation:

  • Filter the resin using a fritted syringe and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and add it to the collected filtrate.

  • Add the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of ice-cold diethyl ether with gentle swirling. A white precipitate (the crude peptide) should form.

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Wash the peptide pellet two more times by resuspending in cold ether and centrifuging. This removes residual scavengers and cleavage byproducts.

  • After the final wash, dry the crude peptide pellet under vacuum.

Characterization and Quality Control

The crude peptide should be analyzed to confirm its identity and assess its purity before purification.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to determine the purity of the crude product and to purify the target peptide.[14]

  • Mass Spectrometry (MS): Used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass.[15][16]

Conclusion

The successful incorporation of sterically hindered amino acids like Methyl 2-(1-aminocyclopropyl)acetate requires a departure from standard SPPS coupling protocols. By understanding the chemical challenge—steric hindrance at the α-carbon—and selecting more potent coupling reagents such as HATU, researchers can efficiently synthesize conformationally constrained peptides. The protocols outlined in this guide provide a validated framework for achieving high coupling yields and obtaining high-quality final products for applications in drug discovery and chemical biology.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Slideshare. (2015). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 851-857. Retrieved from [Link]

  • White, C. J., Yudin, A. K. (2011). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. The Journal of Organic Chemistry, 76(20), 8465–8470. Retrieved from [Link]

  • ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]

  • ResearchGate. (2019). A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]

  • LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Academia.edu. (2013). (PDF) Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Google Patents. (1985). The synthesis of cyclopropane amino acids and peptides.
  • ACS Publications. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • ResearchGate. (2020). One step cleavage and cyclization of unprotected peptides with the KAHA ligation. Retrieved from [Link]

  • PubMed. (1995). Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Synthesis of Amide Backbone-Modified Peptides. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Introduction to Peptide Synthesis. Retrieved from [Link]

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Application Notes and Protocols: Incorporation of Constrained Amino Acids into Peptide Backbones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Conformational Constraint in Peptide Therapeutics

Peptides, as nature's signaling molecules, offer immense therapeutic potential due to their high specificity and potency. However, their clinical translation has historically been hampered by inherent liabilities, primarily their conformational flexibility and susceptibility to proteolytic degradation.[1] An unprotected, linear peptide in a biological milieu is akin to a floppy string in a sea of scissors, rapidly losing its bioactive shape and being cleaved into inactive fragments. To overcome these limitations, medicinal chemists have increasingly turned to the incorporation of constrained amino acids, which "lock" or "pre-organize" the peptide backbone into a specific, biologically active conformation.[1][2][3] This strategy not only enhances resistance to enzymatic breakdown but also reduces the entropic penalty upon binding to its target, often leading to significantly improved affinity and efficacy.[1][3]

This guide provides a comprehensive overview of the strategies and detailed protocols for incorporating various types of constrained amino acids into peptide backbones using modern synthetic techniques. It is designed for researchers, scientists, and drug development professionals seeking to harness the power of conformational constraint to engineer next-generation peptide therapeutics.

The Landscape of Constrained Amino Acids: A Structural Overview

The term "constrained amino acid" encompasses a diverse array of building blocks designed to limit the rotational freedom of the peptide backbone or its side chains. The choice of a specific constrained amino acid is dictated by the desired secondary structure (e.g., α-helix, β-turn) and the overall therapeutic goal.

Table 1: Major Classes of Constrained Amino Acids and Their Structural Impact
Class of Constrained Amino AcidStructural Constraint MechanismImpact on Peptide ConformationCommon Applications
N-Alkyl Amino Acids Substitution on the amide nitrogen restricts rotation around the Cα-N bond.Disrupts β-sheet formation and can induce turns. N-methylation is a common example.Improving oral bioavailability and cell permeability.[4]
α,α-Disubstituted Amino Acids Introduction of a second substituent on the α-carbon restricts φ and ψ torsional angles.Promotes helical or turn conformations. α-aminoisobutyric acid (Aib) is a classic example.Stabilization of α-helices and β-hairpins.[5]
Cyclic Amino Acids The backbone or side chain is part of a ring structure.Induces specific turn structures (e.g., β-turns, γ-turns) or restricts side-chain rotamers.Mimicking protein loops and turns; controlling side-chain orientation.[6][7]
Lactam-Bridged Dipeptides Covalent linkage between side chains of adjacent or nearby residues.Induces and stabilizes specific secondary structures like helices and turns.Mimicking protein secondary structure motifs.[3][5][8]
Hydrocarbon-Stapled Peptides An all-carbon linker covalently connects two amino acid side chains.Stabilizes α-helical conformations, enhancing helicity and target binding.[2][9]Targeting protein-protein interactions (PPIs), particularly intracellular ones.[2]
β-Amino Acids An extra carbon atom in the backbone (between Cα and the carboxyl group).Can induce unique helical and turn structures not accessible to α-peptides.Creating novel peptide folds with enhanced proteolytic stability.[10][11][12]
Sugar Amino Acids (SAAs) Carbohydrate scaffolds serve as the core of the amino acid.Induce specific turn structures due to the rigid pyranose ring.[6]Peptidomimetics with defined secondary structures.[6]

Synthetic Strategies: Solid-Phase Peptide Synthesis (SPPS) as the Workhorse

The gold standard for incorporating both natural and constrained amino acids is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[13][14][15] This method involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[14][16] The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification simply involving washing the resin.[16]

The Core SPPS Cycle for Incorporating Constrained Amino Acids

The incorporation of a constrained amino acid generally follows the standard SPPS cycle, although modifications are often necessary to address challenges like steric hindrance.

SPPS_Cycle Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Wash1 Wash (DMF) Deprotection->Wash1 2. Coupling Amino Acid Coupling (Activated Constrained AA) Wash1->Coupling 3. Wash2 Wash (DMF) Coupling->Wash2 4. Cycle Repeat Cycle Wash2->Cycle Next Amino Acid Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Step Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: The general workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Causality in Experimental Choices: Overcoming Synthetic Hurdles

The unique structures of constrained amino acids often introduce synthetic challenges, primarily steric hindrance, which can lead to incomplete coupling reactions.[17] Understanding the cause of these difficulties is key to selecting the appropriate mitigation strategy.

  • The Problem of Steric Hindrance: Bulky side chains or α,α-disubstitution on the constrained amino acid can physically block the approach of the activated carboxyl group to the free amine on the resin-bound peptide. This is a common issue with residues like Aib or those with complex cyclic systems.

  • The Problem of Aggregation: As the peptide chain elongates, it can fold into secondary structures on the resin, leading to inter-chain aggregation that buries the reactive sites and prevents efficient reaction.[17][18] This is particularly problematic for hydrophobic sequences.

To address these issues, a Senior Application Scientist must make informed choices about coupling reagents, reaction conditions, and even the synthetic strategy itself.

Table 2: Troubleshooting and Optimization for Coupling Constrained Amino Acids
ChallengeCausal FactorRecommended Solution(s)Rationale
Slow or Incomplete Coupling Steric hindrance from bulky side chains or α,α-disubstitution.Use stronger, more sterically accessible coupling reagents like HATU, HCTU, or COMU.These reagents form highly reactive activated esters that can overcome the energy barrier of sterically hindered couplings.
Increase coupling time (e.g., from 1-2 hours to 4-24 hours).[19]Provides more time for the reaction to proceed to completion.
Perform a double coupling (repeating the coupling step with fresh reagents).Ensures that any unreacted sites from the first coupling are acylated.
Peptide Chain Aggregation Formation of secondary structures on the resin, reducing solvation and accessibility.[18]Incorporate "structure-breaking" elements like pseudoprolines or Dmb-protected amino acids.[20][21]These modifications introduce a "kink" in the peptide backbone, disrupting the hydrogen bonding networks that lead to aggregation.[20]
Use more polar or "chaotropic" solvent systems (e.g., NMP instead of DMF, or adding additives like DCM).These solvents can better solvate the growing peptide chain and disrupt secondary structure formation.
Perform the synthesis at an elevated temperature (e.g., 50-75°C).Increased thermal energy can help to break up aggregated structures and increase reaction kinetics.

Detailed Protocols: A Step-by-Step Guide

The following protocols provide a self-validating system for the incorporation of a sterically hindered constrained amino acid (e.g., Fmoc-Aib-OH) into a peptide sequence using manual SPPS.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[19]

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF).[19] Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[13][19]

  • Amino Acids: Nα-Fmoc protected natural and constrained amino acids.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: Diisopropylethylamine (DIEA).

  • Washing Solutions: DMF, DCM, Isopropanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation Solvent: Cold diethyl ether.

Protocol: Standard Fmoc-SPPS Deprotection and Coupling Cycle

This protocol describes a single cycle of deprotection and coupling on a 0.1 mmol scale.

  • Resin Swelling: Place 0.1 mmol of resin in a reaction vessel. Add DMF (approx. 10 mL/g resin) and allow to swell for at least 30 minutes.[19] Drain the solvent.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh portion of 20% piperidine in DMF.

    • Agitate for 15-20 minutes to ensure complete deprotection.[13] Drain.

  • Washing: Wash the resin thoroughly to remove residual piperidine and byproducts.

    • DMF (5 times)

    • DCM (3 times)

    • DMF (3 times)

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), in DMF.

    • Add DIEA (0.8 mmol, 8 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.[13] For a constrained amino acid, extend this time to 4 hours or perform a double coupling.

  • Washing: Drain the coupling solution and wash the resin.

    • DMF (5 times)

    • DCM (3 times)

  • Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

Repeat steps 2-7 for each amino acid in the sequence.

Coupling_Decision Start Incorporate Constrained AA Check_Hindrance Is the AA sterically hindered? (e.g., Aib, cyclic) Start->Check_Hindrance Standard_Coupling Standard Coupling (e.g., HBTU/HOBt, 1-2h) Check_Hindrance->Standard_Coupling No Strong_Coupling Stronger Coupling (e.g., HATU, 2-4h or double couple) Check_Hindrance->Strong_Coupling Yes Check_Completion Monitor Coupling (Kaiser Test) Standard_Coupling->Check_Completion Strong_Coupling->Check_Completion Success Proceed to Next Cycle Check_Completion->Success Complete (Negative) Repeat Repeat Coupling Step Check_Completion->Repeat Incomplete (Positive) Repeat->Strong_Coupling

Caption: Decision pathway for selecting coupling conditions for constrained amino acids.

Protocol: Cleavage from Resin and Side-Chain Deprotection
  • Final Wash and Dry: After the final coupling and deprotection cycle, wash the peptide-resin with DMF, then DCM, and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

Characterization of Constrained Peptides: Ensuring Success

The incorporation of constrained amino acids necessitates rigorous analytical characterization to confirm the identity, purity, and structural integrity of the final product.

Table 3: Key Analytical Techniques for Constrained Peptide Characterization
TechniquePurposeKey Insights for Constrained Peptides
Reversed-Phase HPLC (RP-HPLC) Purity assessment and quantification.[22][23]The increased hydrophobicity of many constrained residues may require optimization of the gradient and mobile phase.
Mass Spectrometry (MS) Molecular weight verification and sequence confirmation.[22][23][24]Confirms the successful incorporation of the constrained amino acid by matching the experimental mass to the theoretical mass. Tandem MS (MS/MS) can help pinpoint the location of the modification.[24]
Nuclear Magnetic Resonance (NMR) Spectroscopy Three-dimensional structure elucidation.[22][24]Crucial for confirming that the constrained amino acid has induced the desired conformation (e.g., turn, helix). NOESY experiments provide through-space proton correlations that define the peptide's fold.
Circular Dichroism (CD) Spectroscopy Analysis of secondary structure content.[22][23]Provides a rapid assessment of the overall secondary structure (α-helix, β-sheet, random coil), allowing for comparison between the constrained peptide and its linear counterpart.

Conclusion

The incorporation of constrained amino acids is a powerful and essential strategy in modern peptide drug discovery.[2][4] It transforms conformationally labile peptides into structured, stable, and potent therapeutic candidates. While the synthesis of these modified peptides can present challenges, particularly steric hindrance and aggregation, these can be systematically overcome through the rational selection of advanced coupling reagents, optimized reaction conditions, and structure-disrupting additives.[18] By following the detailed protocols and troubleshooting guides presented here, researchers can confidently incorporate a wide variety of constrained building blocks, unlocking new frontiers in the development of peptide-based medicines.

References

  • Passioura, T., & Suga, H. (2025). Translational synthesis of constrained cyclic peptides using genetic code reprogramming. Methods in Enzymology, 723, 91-109. [Link]

  • Hartmann, J. B., & Noren, C. J. (Year N/A). Protein synthesis with conformationally constrained cyclic dipeptides. PMC, NIH. [Link]

  • Delaney, J. S., & Ghadiri, M. R. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 16(20), 5366–5369. [Link]

  • Iwasaki, T., & Suga, H. (Year N/A). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

  • Boulègue, C., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 118(39), 9388–9397. [Link]

  • Balboni, G., et al. (2010). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 15(11), 7639-7681. [Link]

  • Fairlie, D. P., et al. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2255-2266. [Link]

  • GenScript. (Year N/A). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. GenScript Resources. [Link]

  • Fairlie, D. P., & Dantas de Oliveira, E. (2014). Constraining Cyclic Peptides To Mimic Protein Structure Motifs. Angewandte Chemie International Edition, 53(45), 11915-11919. [Link]

  • Delaney, J. S., & Ghadiri, M. R. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. ElectronicsAndBooks. [Link]

  • AAPPTec. (Year N/A). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Lopata, A., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(6), 1339. [Link]

  • Tsou, L. K., & Pentelute, B. L. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(12), 2727-2735. [Link]

  • Uniprot. (Year N/A). Advanced Analytical Techniques for Peptide Characterization. Uniprot. [Link]

  • Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19, 2727-2735. [Link]

  • Wikipedia. (Year N/A). Peptide synthesis. Wikipedia. [Link]

  • Coin, I., & Beyermann, M. (2025). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Chen, S. H., et al. (2003). Peptide Mass Mapping Constrained with Stable Isotope-Tagged Peptides for Identification of Protein Mixtures. Analytical Chemistry, 75(23), 6648–6655. [Link]

  • Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]

  • Cera, G., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. [Link]

  • Rahman, M. M., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(2), 058–073. [Link]

  • Sheppard, R. C. (2000). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [Link]

  • Cera, G., et al. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 16(11). [Link]

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Application Notes and Protocols for the Development of Selective Metabotropic Glutamate Receptor Agonists Utilizing Cyclopropyl Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the development of selective metabotropic glutamate receptor (mGluR) agonists, with a particular focus on the strategic use of cyclopropyl analogs. It is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology. This document aims to deliver not only procedural steps but also the underlying scientific rationale to empower researchers to make informed decisions in their experimental designs.

Introduction: The Therapeutic Potential of mGluRs and the Unique Role of Cyclopropyl Scaffolds

Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] Their widespread distribution and diverse physiological roles make them attractive therapeutic targets for a range of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and epilepsy.[1][2][3] There are eight mGluR subtypes, classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways.[4]

  • Group I (mGluR1 and mGluR5): Primarily coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[1][4][5][6]

  • Group II (mGluR2 and mGluR3): Coupled to Gi/Go proteins, their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[1][7]

  • Group III (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/Go, resulting in the inhibition of adenylyl cyclase.[7]

The development of subtype-selective mGluR ligands is crucial for dissecting their specific physiological functions and for creating targeted therapeutics with minimal off-target effects. Cyclopropyl analogs of glutamate have emerged as a particularly valuable chemical scaffold in this endeavor. The rigid cyclopropyl ring constrains the conformation of the glutamate pharmacophore, leading to enhanced selectivity for specific mGluR subtypes.[8] A prime example is LY354740, a conformationally constrained cyclopropyl-containing compound that is a potent and highly selective agonist for group II mGluRs.[8][9]

This guide will walk through the essential stages of developing and characterizing novel cyclopropyl-based mGluR agonists, from initial screening to in vivo validation.

Section 1: Foundational In Vitro Characterization of Novel Agonists

The initial characterization of a novel compound involves a battery of in vitro assays to determine its potency, efficacy, and selectivity at the target receptor.

Rationale for Primary Screening: Functional Assays

While radioligand binding assays can determine the affinity of a compound for a receptor, functional assays are essential to determine whether the compound is an agonist, antagonist, or allosteric modulator. For mGluR agonists, two common primary screening assays are the GTPγS binding assay and second messenger assays (cAMP or intracellular calcium).

Why use a GTPγS binding assay? This assay measures a proximal event in GPCR activation: the binding of GTP to the Gα subunit.[10][11] It is a direct measure of G-protein activation and can distinguish between agonists, partial agonists, and inverse agonists.[11] The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of the activated G-protein state.[10][12]

Protocol 1: [³⁵S]GTPγS Binding Assay for mGluR Activation

This protocol is adapted for a 96-well plate format and is suitable for screening and determining the EC₅₀ of novel agonists.

Materials:

  • Cell membranes prepared from cell lines stably expressing the mGluR subtype of interest (e.g., CHO or HEK293 cells).

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GTPγS binding buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine 5'-diphosphate).

  • Test compounds (cyclopropyl analogs) at various concentrations.

  • Reference agonist (e.g., L-glutamate or a known selective agonist).

  • Scintillation plates (e.g., Wallac ScintiPlate).

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from cultured cells overexpressing the target mGluR subtype. Standard differential centrifugation protocols are sufficient.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of GTPγS binding buffer.

    • Add 10 µL of GDP solution (final concentration typically 10-30 µM). The presence of GDP is critical to reduce basal [³⁵S]GTPγS binding.

    • Add 10 µL of test compound or reference agonist at various concentrations. For basal binding, add buffer. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Add 10 µL of cell membrane suspension (typically 5-20 µg of protein per well).

    • Pre-incubate for 15-30 minutes at 30°C.

  • Initiate Reaction: Add 20 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Scintillation Counting:

    • For filtration assays, rapidly filter the reaction mixture through glass fiber filters, wash with ice-cold buffer, and measure radioactivity.

    • For scintillation proximity assays (SPA), add SPA beads and allow them to settle before counting.[13]

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the specific binding as a function of agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Rationale for Secondary Assays: Measuring Downstream Signaling

Following the initial characterization of G-protein activation, it is crucial to measure the downstream consequences of receptor activation. This provides a more complete picture of the compound's functional activity and confirms its mechanism of action.

Why measure second messengers? For Group II and III mGluRs, which couple to Gi/Go, a decrease in cAMP levels is the canonical signaling outcome. For Group I mGluRs, which couple to Gq/G11, an increase in intracellular calcium ([Ca²⁺]i) is the primary response.[1][7] Measuring these second messengers provides a robust and physiologically relevant readout of agonist activity.

Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay (for Group II/III mGluRs)

This protocol utilizes forskolin to elevate basal cAMP levels, allowing for the sensitive detection of inhibition by Gi/Go-coupled receptor agonists.

Materials:

  • Cells stably expressing the target Group II or III mGluR subtype.

  • Forskolin.

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Test compounds and reference agonist.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Plate cells in a suitable format (e.g., 96- or 384-well plates) and grow to confluency.

  • Pre-treatment:

    • Wash cells with serum-free media or assay buffer.

    • Pre-incubate cells with IBMX (typically 0.5 mM) for 20-30 minutes at 37°C.

  • Agonist and Forskolin Stimulation:

    • Add test compounds or reference agonist at various concentrations.

    • Simultaneously or immediately after, add forskolin (typically 1-10 µM).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure cAMP levels using the chosen detection method.

  • Data Analysis:

    • Calculate the percent inhibition of forskolin-stimulated cAMP accumulation for each agonist concentration.

    • Plot the data and fit to an inhibitory dose-response curve to determine the IC₅₀ value.

Protocol 3: Intracellular Calcium Mobilization Assay (for Group I mGluRs)

This protocol uses a fluorescent calcium indicator to measure the increase in [Ca²⁺]i following Group I mGluR activation.

Materials:

  • Cells stably expressing the target Group I mGluR subtype.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds and reference agonist (e.g., DHPG).[4][14]

  • Fluorescence plate reader with an injection system (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate cells in black-walled, clear-bottom 96- or 384-well plates.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye with Pluronic F-127 in assay buffer.

    • Remove growth media from the cells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject the test compound or reference agonist and immediately begin recording fluorescence changes over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline or the ratio of fluorescence at different excitation/emission wavelengths (for ratiometric dyes).

    • Plot the peak fluorescence response as a function of agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Visualization of Signaling Pathways

mGluR_Signaling cluster_groupI Group I mGluRs (mGluR1, mGluR5) cluster_groupII_III Group II & III mGluRs (mGluR2/3, mGluR4/6/7/8) mGluR1_5 mGluR1/5 Gq Gαq/11 mGluR1_5->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates mGluR2_3_etc mGluR2/3/4/6/7/8 Gi Gαi/o mGluR2_3_etc->Gi Agonist AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Canonical signaling pathways for Group I and Group II/III mGluRs.

Data Summary: In Vitro Pharmacology of Novel Cyclopropyl Analogs

The data generated from these in vitro assays should be compiled to compare the potency and selectivity of novel compounds.

CompoundTarget mGluRAssay TypePotency (EC₅₀/IC₅₀, nM)Efficacy (% of Reference Agonist)
Analog-1mGluR2[³⁵S]GTPγS15.2 ± 1.898 ± 5
Analog-1mGluR3[³⁵S]GTPγS85.7 ± 9.395 ± 7
Analog-1mGluR5Ca²⁺ Mobilization>10,000No activity
Analog-2mGluR5Ca²⁺ Mobilization25.4 ± 3.1102 ± 6
Analog-2mGluR2cAMP Inhibition>10,000No activity
LY354740mGluR2cAMP Inhibition5.1 ± 0.3[8]100
LY354740mGluR3cAMP Inhibition24.3 ± 0.5[8]100

Section 2: Electrophysiological Characterization

Electrophysiology provides a direct measure of the effects of mGluR agonists on neuronal excitability and synaptic transmission.[15] These techniques are critical for understanding the functional consequences of receptor activation in a native environment.

Rationale for Electrophysiology

Activation of mGluRs can modulate a variety of ion channels, leading to changes in membrane potential, input resistance, and neurotransmitter release.[15] Patch-clamp recordings from neurons in brain slices allow for the precise measurement of these effects. For example, Group II mGluR agonists typically cause a presynaptic inhibition of glutamate release, which can be measured as a reduction in the amplitude of excitatory postsynaptic currents (EPSCs).

Protocol 4: Whole-Cell Patch-Clamp Recording in Acute Brain Slices

This protocol describes how to measure the effect of a novel Group II mGluR agonist on synaptic transmission in the hippocampus.

Materials:

  • Rodent (e.g., rat or mouse).

  • Vibrating microtome (vibratome).

  • Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂.

  • Internal solution for patch pipettes.

  • Patch-clamp amplifier and data acquisition system.

  • Stimulating electrode.

  • Microscope with DIC optics.

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the animal according to approved institutional protocols.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick brain slices (e.g., hippocampal slices) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

  • Recording:

    • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at room temperature or near-physiological temperature.

    • Visualize neurons (e.g., CA1 pyramidal cells) using DIC optics.

    • Establish a whole-cell voltage-clamp recording from a target neuron.

    • Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals).

  • Experimental Protocol:

    • Evoke EPSCs at a low frequency (e.g., 0.05-0.1 Hz).

    • Record a stable baseline of EPSC amplitudes for 5-10 minutes.

    • Bath-apply the novel cyclopropyl agonist at a known concentration.

    • Continue recording to observe the effect on EPSC amplitude.

    • Wash out the drug to observe recovery.

  • Data Analysis:

    • Measure the amplitude of the EPSCs.

    • Normalize the amplitudes to the baseline period.

    • Plot the normalized EPSC amplitude over time to visualize the drug effect.

    • Calculate the percentage reduction in EPSC amplitude in the presence of the drug.

Visualization of Experimental Workflow

electrophysiology_workflow start Start: Acute Brain Slice recording Establish Whole-Cell Patch-Clamp Recording start->recording baseline Record Stable Baseline (Evoked EPSCs) recording->baseline drug_app Bath Apply Cyclopropyl Agonist baseline->drug_app effect Record Drug Effect on EPSC Amplitude drug_app->effect washout Washout Drug and Record Recovery effect->washout analysis Data Analysis: - Normalize Amplitudes - Quantify Inhibition washout->analysis end End: Quantified Functional Effect analysis->end

Caption: Workflow for electrophysiological analysis of mGluR agonists.

Section 3: In Vivo Target Engagement and Efficacy

The final stage of preclinical development involves testing the most promising compounds in animal models to assess their pharmacokinetic properties, target engagement, and efficacy in relevant disease models.

Rationale for In Vivo Studies

In vivo studies are essential to determine if a compound can cross the blood-brain barrier, engage the target receptor in the living brain, and produce a desired behavioral effect.[16] Rodent models of anxiety, psychosis, and other neurological disorders are commonly used to evaluate the therapeutic potential of mGluR agonists.[16][17]

Protocol 5: Rodent Model of Anxiety - Elevated Plus Maze

This protocol is a standard behavioral assay to assess anxiolytic-like effects of a novel compound.

Materials:

  • Elevated plus maze apparatus.

  • Rodents (mice or rats).

  • Test compound formulated for systemic administration (e.g., intraperitoneal injection).

  • Vehicle control.

  • Video tracking software.

Procedure:

  • Dosing:

    • Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes).

  • Habituation:

    • Allow animals to habituate to the testing room for at least 30 minutes before the trial.

  • Testing:

    • Place the animal in the center of the elevated plus maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the session using a video camera.

  • Data Analysis:

    • Use video tracking software to score the time spent in the open arms and the number of entries into the open and closed arms.

    • Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

    • Compare the results from the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

The development of selective mGluR agonists is a promising avenue for novel CNS therapeutics. The use of conformationally constrained cyclopropyl analogs has proven to be a highly effective strategy for achieving subtype selectivity. The protocols and rationale outlined in this guide provide a robust framework for the systematic evaluation of novel compounds, from initial in vitro screening to in vivo validation. By combining these methodologies with a deep understanding of the underlying science, researchers can accelerate the discovery of the next generation of mGluR-targeted drugs.

References

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  • Raymond, C. R., Thompson, V. L., Tate, W. P., & Abraham, W. C. (2000). Metabotropic Glutamate Receptors Trigger Homosynaptic Protein Synthesis to Prolong Long-Term Potentiation. Journal of Neuroscience, 20(3), 969-976. [Link]

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  • Vairetti, M., Iannacone, M., Taffetani, S., Carbone, A., Carlucci, A., Gnad, T., ... & Storto, M. (2013). Selective Blockade of the Metabotropic Glutamate Receptor mGluR5 Protects Mouse Livers in In Vitro and Ex Vivo Models of Ischemia Reperfusion Injury. International Journal of Molecular Sciences, 14(4), 8447-8461. [Link]

  • Giuffrida, R., & Valenti, O. (2021). Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Spear, J. R., Lindsley, C. W., & Conn, P. J. (2011). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Journal of Pharmacology and Experimental Therapeutics, 338(2), 638-651. [Link]

  • Coulon, P. (2012). Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors. In Metabotropic Glutamate Receptors (pp. 15-33). Humana Press. [Link]

  • Ishida, M., Akahori, A., & Shinozaki, H. (1995). Novel agonists for metabotropic glutamate receptors: trans- and cis-2-(2-carboxy-3-methoxymethylcyclopropyl)glycine (trans- and cis-MCG-I). Neuropharmacology, 34(8), 821-827. [Link]

  • Zhao, H., Wang, Z., Gao, L., Liu, X., & Fei, Z. (2012). The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway. International Journal of Molecular Medicine, 29(4), 661-667. [Link]

  • Topolnik, L., Congar, P., & Lacaille, J. C. (2006). mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones. The Journal of Physiology, 575(Pt 1), 115-131. [Link]

  • Chapman, A. G. (2004). Agonists and Antagonists of Metabotropic Glutamate Receptors: Anticonvulsants and Antiepileptogenic Agents?. Current Drug Targets. CNS and Neurological Disorders, 3(2), 103-112. [Link]

  • MacKerell, A. D., Jr, & Jo, S. (2014). Cyclopropyl-containing positive allosteric modulators of metabotropic glutamate receptor subtype 5. Bioorganic & Medicinal Chemistry Letters, 24(17), 4149-4153. [Link]

  • Sittampalam, G. S., Kahl, S. D., & Janzen, W. P. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Mitsukawa, K., Mombereau, C., Löetscher, H., Gentsch, C., Nakanishi, S., Pinnacle, J., ... & Cryan, J. F. (2005). A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo. Proceedings of the National Academy of Sciences of the United States of America, 102(51), 18712-18717. [Link]

  • Coulon, P. (2021). Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors. In Springer Protocols. [Link]

  • Li, S., & Li, Z. (2017). In vivo imaging of the metabotropic glutamate receptor 1 (mGluR1) with positron emission tomography: recent advance and perspective. American Journal of Nuclear Medicine and Molecular Imaging, 7(5), 189-198. [Link]

  • Das Sharma, S., Pal, R., & Rajan, R. (2022). Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis. Life Science Alliance, 5(5), e202101289. [Link]

  • Wiedholz, L. M., Tsetsenis, T., & Holmes, A. (2008). The group II metabotropic glutamate receptor agonist LY354740 and the D2 receptor antagonist haloperidol reduce locomotor hyperactivity but fail to rescue spatial working memory in GluA1 knockout mice. Neuropsychopharmacology, 33(11), 2657-2666. [Link]

  • Fagni, L., Chavis, P., Ango, F., & Bockaert, J. (2002). Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. Journal of Neuroscience, 22(5), 1643-1651. [Link]

  • Hagenston, A. M., Fitzpatrick, J. S., & Yeckel, M. F. (2008). mGluR-Mediated Calcium Waves that Invade the Soma Regulate Firing in Layer V Medial Prefrontal Cortical Pyramidal Neurons. Cerebral Cortex, 18(2), 407-422. [Link]

  • Weiss, A., Boyle, N. J., & Lindsley, C. W. (2021). Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models. Journal of Medicinal Chemistry, 64(14), 10173-10188. [Link]

  • Di Prisco, S., Ruggiero, E., & Nicoletti, F. (2021). Glycine Release Is Upregulated by Metabotropic Glutamate Receptor 1 in Mouse Hippocampus. International Journal of Molecular Sciences, 22(19), 10321. [Link]

  • Bond, A., Monn, J. A., & Lodge, D. (1997). A novel orally active group 2 metabotropic glutamate receptor agonist: LY354740. Neuroreport, 8(6), 1463-1466. [Link]

  • Mao, L., Yang, L., & Wang, J. Q. (2008). Signaling pathways for group I mGluR-mediated gene transcription. ResearchGate. [Link]

  • JoVE. (2022, May 27). Measuring G-protein-coupled Receptor Signaling - Preview [Video]. YouTube. [Link]

  • Lin, S., & Martemyanov, K. A. (2019). Signaling specificity and kinetics of the human metabotropic glutamate receptors. Molecular Pharmacology, 96(5), 624-634. [Link]

  • Sharma, H., & Pradeepkumar, P. I. (2019). Synthesis of a novel cyclopropyl phosphonate nucleotide as a phosphate mimic. Chemical Communications, 55(65), 9637-9640. [Link]

  • SelectScience. (2018, March 2). Allosteric Modulation of Metabotropic Glutamate Receptors for the Treatment of Neurodevelopmental.. [Video]. YouTube. [Link]

  • Vasavda, C., Zaccor, N. W., Scherer, P. C., Sumner, C. J., & Snyder, S. H. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • Sagot, E., Acher, F. C., & Jean, L. (2016). New 4-Functionalized Glutamate Analogues Are Selective Agonists at Metabotropic Glutamate Receptor Subtype 2 or Selective Agonists at Metabotropic Glutamate Receptor Group III. Journal of Medicinal Chemistry, 59(3), 1149-1163. [Link]

  • Mockett, B. (2019). Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus: Methods and Protocols. University of Otago. [Link]

  • El-Sayed, N. N. E., El-Gamal, M. I., & El-Koussi, W. M. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of Methyl 2-(1-aminocyclopropyl)acetate Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Methyl 2-(1-aminocyclopropyl)acetate hydrochloride in human plasma. The accurate quantification of novel small molecules in biological matrices is a critical step in pharmacokinetic and toxicokinetic assessments during drug development. This protocol employs a straightforward protein precipitation procedure for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method has been rigorously validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3] This document provides a complete, step-by-step protocol, validation data, and troubleshooting guidance to facilitate its implementation in a research or regulated laboratory setting.

Principle of the Method

The quantification of Methyl 2-(1-aminocyclopropyl)acetate, a small and polar molecule, in a complex biological matrix like plasma presents challenges related to selectivity and sensitivity. This method leverages the synergistic power of High-Performance Liquid Chromatography (HPLC) for physical separation and tandem mass spectrometry (MS/MS) for highly selective detection.

  • Sample Preparation: The protocol begins with a simple and efficient protein precipitation (PPT) step using acetonitrile.[4] This procedure effectively removes the majority of plasma proteins, which can interfere with the analysis and damage the analytical column, while keeping the analyte of interest in the supernatant for injection.

  • Chromatographic Separation: A reversed-phase HPLC system separates the analyte from endogenous plasma components. The mobile phase, consisting of an acidic aqueous component and an organic solvent, ensures good retention and sharp peak shape for the polar, basic analyte.

  • Detection by Tandem Mass Spectrometry: Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI) in positive mode, which is highly effective for compounds containing basic nitrogen atoms like the primary amine in Methyl 2-(1-aminocyclopropyl)acetate. The ionized molecule is then subjected to tandem mass spectrometry (MS/MS) using the Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional specificity by monitoring a unique fragmentation pathway: a specific precursor ion is selected and fragmented, and a resulting specific product ion is detected. This process virtually eliminates interference from co-eluting matrix components.[5]

Materials and Reagents

Item Supplier/Grade
Methyl 2-(1-aminocyclopropyl)acetate HClReference Standard (>98% purity)
[¹³C₂,¹⁵N]-Methyl 2-(1-aminocyclopropyl)acetateInternal Standard (IS) (>98% purity)
AcetonitrileHPLC or LC-MS Grade
MethanolHPLC or LC-MS Grade
Formic Acid (≥98%)LC-MS Grade
Deionized WaterType I, 18.2 MΩ·cm
Human Plasma (K₂EDTA)Sourced from an accredited biobank
Polypropylene Microcentrifuge Tubes (1.5 mL)Standard laboratory grade
HPLC Vials with InsertsStandard laboratory grade

Equipment:

  • HPLC system capable of binary gradient elution (e.g., Agilent 1290, Waters Acquity UPLC)

  • Triple quadrupole mass spectrometer with an ESI source (e.g., Sciex API 5000, Waters Xevo TQ-S)

  • Benchtop microcentrifuge

  • Vortex mixer

  • Calibrated analytical balance

  • Calibrated pipettes

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

The causality behind preparing separate stock solutions for calibration standards (CS) and quality control (QC) samples is a core principle of bioanalytical validation.[6] It ensures that the accuracy of the calibration curve is not biased by potential errors in a single stock solution, thereby providing an independent assessment of the method's performance.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Methyl 2-(1-aminocyclopropyl)acetate HCl reference standard and dissolve in a 5 mL volumetric flask with 50:50 (v/v) Methanol:Water to obtain a 1 mg/mL stock solution (correct for salt form and purity).

    • Prepare a separate 1 mg/mL stock solution of the internal standard (IS), [¹³C₂,¹⁵N]-Methyl 2-(1-aminocyclopropyl)acetate, in the same manner.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with 50:50 Methanol:Water to prepare a series of working standard solutions for spiking into plasma.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

  • Calibration Standards (CS) and Quality Controls (QC):

    • Spike appropriate amounts of the working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 800, 1000 ng/mL).

    • Prepare QC samples in blank plasma at four levels:

      • LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)

      • LQC: Low Quality Control (e.g., 3 ng/mL)

      • MQC: Medium Quality Control (e.g., 75 ng/mL)

      • HQC: High Quality Control (e.g., 750 ng/mL)

    • Vortex all spiked samples and allow them to equilibrate for 15 minutes before processing.

Sample Preparation Workflow

The choice of protein precipitation is a balance between speed and cleanliness. For most applications, it provides a sufficiently clean extract to prevent significant matrix effects while allowing for high-throughput processing.[4][7]

  • Pipette 50 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert.

  • The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample (Unknown, CS, or QC) add_is Add 150 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 14,000 x g for 10 minutes vortex->centrifuge supernatant Transfer 100 µL Supernatant to HPLC Vial centrifuge->supernatant inject Inject 5 µL into LC-MS/MS System supernatant->inject separation Chromatographic Separation (Reversed-Phase C18) inject->separation detection ESI+ Detection (MRM Mode) separation->detection quant Quantification using Calibration Curve detection->quant report Report Concentration quant->report G cluster_ms Tandem Mass Spectrometer q1 Quadrupole 1 (Q1) Selects Precursor Ion q2 Quadrupole 2 (q2) Collision Cell q1->q2 q3 Quadrupole 3 (Q3) Selects Product Ion q2->q3 analyte_frag Fragment Ion [Frag]⁺ = 71.1 q2->analyte_frag Fragmentation detector Detector q3->detector analyte_in Analyte Ion [M+H]⁺ = 130.1 analyte_in->q1 From Ion Source

Sources

Title: Strategic Development of Robust LC/MS/MS Methods for the Bioanalysis of Cyclopropane-Containing Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Cyclopropane rings are prevalent structural motifs in modern pharmaceuticals, prized for their ability to impart conformational rigidity and unique metabolic profiles. However, their strained three-membered ring system introduces distinct challenges for bioanalysis, including potential for in-source fragmentation, chromatographic complexities with isomers, and unique fragmentation pathways. This application note provides a comprehensive guide for researchers and drug development professionals on developing and validating robust, sensitive, and specific LC/MS/MS methods for the quantification of cyclopropane-containing compounds in biological matrices. We will explore the fundamental chemistry of the cyclopropane moiety, detail strategic approaches to chromatography and mass spectrometry, provide step-by-step protocols for sample preparation and method validation, and illustrate these principles with a practical case study.

Introduction: The Rise and Analytical Challenge of Cyclopropane Drugs

The cyclopropane ring, the smallest of the cycloalkanes, is a unique structural element in medicinal chemistry.[1] Its rigid, three-dimensional nature allows it to serve as a bioisostere for other chemical groups, often improving metabolic stability, potency, and membrane permeability. Several successful drugs, such as the antiviral grazoprevir and the antiplatelet agent ticagrelor, feature this motif.[2]

Despite their synthetic utility, these compounds present analytical hurdles. The inherent ring strain can make them susceptible to opening under certain conditions, and their compact structure often leads to the presence of closely-eluting structural or geometric isomers that are indistinguishable by mass alone.[3][4] Therefore, a successful bioanalytical method requires a meticulously developed approach that pairs high-resolution chromatography with optimized mass spectrometric detection to ensure specificity and accuracy. This guide provides the strategic framework and practical protocols to navigate these challenges.

Section 1: Foundational Considerations - The Cyclopropane Moiety

Understanding the physicochemical behavior of the cyclopropane ring is the cornerstone of method development.

  • Chemical Stability: While strained, the cyclopropane ring is generally stable under typical reversed-phase chromatographic conditions. However, awareness of its potential for rearrangement or degradation is crucial, especially when developing sample preparation procedures involving harsh pH or high temperatures.

  • Isomerism: Cyclopropane-containing molecules frequently have cis/trans geometric isomers. These isomers often exhibit different pharmacological activities and metabolic fates, making their chromatographic separation a regulatory necessity. Since isomers have the same mass-to-charge ratio (m/z), their differentiation relies entirely on chromatography.[5][6]

  • Mass Spectrometric Behavior: In the mass spectrometer, the cyclopropane ring can undergo characteristic fragmentation. Upon electron impact or collision-induced dissociation (CID), the ring may open to form a propene-like radical cation or fragment through the loss of small neutral molecules like ethene.[7][8] Understanding these pathways is key to selecting specific and stable product ions for Multiple Reaction Monitoring (MRM).

Section 2: Chromatographic Strategy - Taming Isomers and Matrix

The primary goal of the liquid chromatography (LC) method is to achieve baseline separation of the analyte from all endogenous matrix components, metabolites, and especially, its isomers.

Column Selection: The choice of stationary phase is critical. While a standard C18 column can be a good starting point, the separation of structurally similar isomers often requires alternative selectivities.

  • Phenyl-Hexyl Phases: These columns are highly recommended for compounds containing aromatic rings in addition to the cyclopropane moiety. They offer alternative selectivity through π-π interactions, which can significantly enhance the resolution of isomers that are poorly separated on alkyl phases.[9]

  • Biphenyl Phases: Similar to phenyl-hexyl, biphenyl columns provide unique selectivity for aromatic and moderately polar analytes and have demonstrated superior performance in resolving structural isomers.[6]

  • Superficially Porous Particles (SPP): Columns packed with SPP (or core-shell) particles offer higher efficiency and resolution at lower backpressures compared to fully porous particles of the same size. This allows for faster separations without sacrificing performance, which is ideal for high-throughput bioanalysis.[9]

Mobile Phase Optimization:

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Methanol can sometimes offer different selectivity for isomers compared to acetonitrile and is worth evaluating during method development.[6]

  • Additive: A small amount of an acid, typically 0.1% formic acid, is added to the mobile phase to promote better peak shape and ionization efficiency in positive ion mode by ensuring the analyte is consistently protonated.

Section 3: Mass Spectrometric Detection - Specificity and Sensitivity

Optimization of the mass spectrometer parameters is crucial for achieving the required sensitivity and specificity.

Ionization Source:

  • Electrospray Ionization (ESI): ESI is the most common ionization technique for the analysis of polar to moderately nonpolar small-molecule drugs and is generally the first choice for cyclopropane-containing compounds.[10] It is a "soft" ionization technique, which helps to keep the parent molecule intact.

  • Atmospheric Pressure Chemical Ionization (APCI): For less polar compounds that do not ionize well by ESI, APCI can be a valuable alternative.[10]

Optimizing ESI Source Parameters: Fine-tuning the ESI source is critical to maximize signal and minimize in-source decay or fragmentation. A systematic approach is recommended.

  • Infuse a standard solution of the analyte directly into the mass spectrometer.

  • Optimize Capillary Voltage: Adjust to maximize the precursor ion signal. Typical values are 3–5 kV for positive mode.[11]

  • Optimize Gas and Temperature Settings: The nebulizer gas pressure, drying gas flow rate, and desolvation temperature must be balanced to ensure efficient desolvation of droplets without causing thermal degradation of the analyte.[11][12]

Fragmentation (MS/MS) and MRM Transition Selection: The goal is to find a specific and intense precursor-to-product ion transition for quantification.

  • Precursor Ion Selection: In the initial infusion experiment (Q1 scan), identify the m/z of the protonated molecule, [M+H]⁺. This will serve as the precursor ion.

  • Product Ion Scan: Perform a product ion scan on the selected precursor ion. The collision energy (CE) is ramped to observe the full fragmentation spectrum. For cyclopropane compounds, look for characteristic losses. The most stable and intense fragment should be chosen as the product ion for the primary MRM transition.[7][8] A secondary, less intense transition is often monitored as a qualifier for identity confirmation.

Section 4: Sample Preparation Protocol

The objective of sample preparation is to extract the analyte from the biological matrix, remove interferences like proteins and phospholipids, and concentrate the sample to achieve the desired sensitivity.[13][14]

Workflow: Selecting a Sample Preparation Technique

The choice of technique depends on analyte properties, the required limit of quantitation (LLOQ), and the sample matrix.[14]

SamplePrep_Decision_Tree Start Start: Assess Analyte & Assay Needs MatrixComplexity High Protein Matrix? (Plasma, Serum) Start->MatrixComplexity AnalytePolarity Analyte Hydrophobicity? (e.g., LogP) LLOQ LLOQ Requirement? AnalytePolarity->LLOQ Low/Moderate LLE Liquid-Liquid Extraction (LLE) AnalytePolarity->LLE High (LogP > 1) PPT Protein Precipitation (PPT) LLOQ->PPT High LLOQ (less sensitive) SPE Solid-Phase Extraction (SPE) LLOQ->SPE Low LLOQ (needs concentration) MatrixComplexity->AnalytePolarity Yes Dilute Dilute-and-Shoot MatrixComplexity->Dilute No (e.g., Urine)

Caption: Decision tree for selecting a sample preparation method.

Protocol: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE is a cost-effective technique that provides very clean extracts, making it an excellent choice for hydrophobic analytes.[15]

Materials:

  • Plasma samples, calibration standards, and quality control (QC) samples.

  • Internal Standard (IS) working solution (ideally a stable isotope-labeled version of the analyte).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Reconstitution Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Microcentrifuge tubes (1.5 mL).

  • Centrifuge, solvent evaporator (e.g., nitrogen evaporator).

Procedure:

  • Aliquot Samples: Pipette 100 µL of plasma samples (blank, standards, QCs, unknowns) into appropriately labeled microcentrifuge tubes.

  • Add Internal Standard: Add 25 µL of the IS working solution to all tubes except the blank matrix. Vortex briefly.

  • Add Extraction Solvent: Add 600 µL of MTBE to each tube.

  • Extract: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes to separate the layers.

  • Transfer Supernatant: Carefully transfer the upper organic layer to a new set of clean, labeled tubes, taking care not to disturb the protein pellet at the interface.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex to ensure the analyte is fully dissolved.

  • Transfer and Inject: Transfer the reconstituted sample to an autosampler vial with an insert and inject into the LC/MS/MS system.

Section 5: Method Validation Protocol

Bioanalytical method validation demonstrates that the method is reliable and suitable for its intended purpose.[16] All validation experiments must adhere to the principles outlined in regulatory guidance documents, such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[17][18][19][20]

Protocol: Key Validation Experiments and Acceptance Criteria
Parameter Purpose Experiment Acceptance Criteria (ICH M10) [17][21]
Selectivity & Specificity To ensure endogenous matrix components do not interfere with the analyte or IS.Analyze at least 6 different blank matrix lots.Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Calibration Curve To define the relationship between concentration and instrument response.Prepare a blank and at least 6 non-zero concentration levels spanning the expected range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Analyze QCs at 4 levels (LLOQ, Low, Mid, High) in 5 replicates over at least 3 separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.Compare the analyte response in post-extraction spiked blank matrix to the response in a pure solution at Low and High QC levels.The IS-normalized matrix factor should have a %CV ≤ 15%.
Recovery To evaluate the efficiency of the extraction procedure.Compare the analyte response of pre-extraction spiked samples to post-extraction spiked samples at Low, Mid, and High QC levels.Recovery should be consistent and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle.Test analyte stability in matrix under various conditions: Freeze-thaw (3 cycles), short-term (bench-top), long-term (frozen storage), and post-preparative (autosampler).Mean concentration of stability samples must be within ±15% of nominal concentration.

Section 6: Case Study - "Cyclopramide" in Human Plasma

To illustrate the application of these principles, we present a hypothetical case study for a new cyclopropane-containing drug, "Cyclopramide."

  • Compound: Cyclopramide (MW: 350.4); Internal Standard: Cyclopramide-d4 (MW: 354.4)

  • Matrix: Human Plasma

  • LC System: UHPLC with a Phenyl-Hexyl column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. Gradient elution over 3 minutes.

  • MS System: Triple Quadrupole Mass Spectrometer with ESI source (Positive Ion Mode)

MS/MS Parameter Optimization: Infusion experiments yielded the following optimal MRM transitions.

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Collision Energy (eV) Use
Cyclopramide351.2280.122Quantifier
Cyclopramide351.2194.235Qualifier
Cyclopramide-d4 (IS)355.2284.122Internal Standard

Validation Summary: The method was validated over a concentration range of 0.100 to 100 ng/mL. All validation parameters met the acceptance criteria as defined by the ICH M10 guideline.

Validation Test Result
Selectivity No significant interference observed in 6 lots of blank plasma.
Linearity (r²) > 0.995 across 3 validation runs.
Intra-run Accuracy -5.2% to 6.8%
Intra-run Precision (%CV) ≤ 7.5%
Inter-run Accuracy -3.1% to 4.5%
Inter-run Precision (%CV) ≤ 8.2%
Matrix Effect (%CV) ≤ 9.1%
Recovery Consistent across QC levels (~85%).
Stability Stable for 3 freeze-thaw cycles, 24h on bench-top, and 90 days at -80°C.

The successful validation demonstrates that this method is robust, reliable, and suitable for analyzing clinical samples.

Overall Method Development Workflow

Caption: A strategic workflow for LC/MS/MS method development.

Conclusion

The successful bioanalysis of cyclopropane-containing compounds by LC/MS/MS is highly achievable but demands a methodical and scientifically informed approach. Key success factors include the selection of a chromatographic column with appropriate selectivity to resolve isomers, careful optimization of MS/MS parameters to ensure specificity while preventing in-source decay, and the development of a clean and consistent sample preparation procedure. By following the structured workflow and protocols detailed in this guide, researchers can develop and validate robust methods that meet stringent regulatory standards and deliver high-quality data for pharmacokinetic and toxicokinetic assessments in drug development.

References

  • ICH. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

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  • Macek, J., et al. (2006). Separation of peptide isomers and conformers by ultra performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Li, W., et al. (2015). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. Retrieved from [Link]

  • WHO Prequalification of Medicines Programme. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane. Retrieved from [Link]

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  • ResearchGate. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]

  • Wozniak, E., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (2021). Separation of Cis-Trans Phospholipid Isomers Using Reversed Phase LC with High Resolution MS Detection. Retrieved from [Link]

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  • Spectroscopy Online. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Retrieved from [Link]

  • PubMed. (2017). Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III). Retrieved from [Link]

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  • Bajaj, P., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. University of Rochester. Retrieved from [Link]

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  • Zhang, R. K., et al. (2019). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PubMed Central. Retrieved from [Link]

  • Bajaj, P., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts Featuring Complementary Stereoselectivity. ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: Methyl 2-(1-aminocyclopropyl)acetate as a Novel Probe for NMDA Receptor Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, scientists, and drug development professionals in neuroscience.

Introduction: The Scientific Imperative for Novel NMDA Receptor Modulators

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system (CNS), playing pivotal roles in synaptic plasticity, learning, and memory.[1][2][3] Composed of multiple subunits (primarily GluN1 and GluN2), the NMDA receptor is a complex molecular machine requiring the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2][4] This dual-agonist requirement presents a unique opportunity for nuanced pharmacological intervention.

Dysfunction of the NMDA receptor is implicated in a wide array of neurological and psychiatric disorders, including stroke, epilepsy, Alzheimer's disease, and schizophrenia.[2][3][5][6] Consequently, the development of specific modulators for this receptor is a significant focus of modern neuroscience and drug discovery. While numerous antagonists targeting the glutamate binding site or the ion channel have been developed, they often suffer from significant side effects due to the ubiquitous nature of glutamatergic signaling.[7][8]

The glycine co-agonist site on the GluN1 subunit offers a more subtle, yet powerful, target for modulating NMDA receptor activity.[1][5][9] Compounds that interact with this site can fine-tune receptor function rather than causing a complete blockade, potentially leading to therapies with improved side-effect profiles. Within this context, conformationally constrained amino acid analogues, such as those containing a cyclopropane ring, have emerged as valuable chemical scaffolds.[10][11][12] The rigid cyclopropane moiety can enforce a specific three-dimensional structure, leading to enhanced selectivity and potency at the target receptor.[10]

This document provides detailed application notes and protocols for the use of Methyl 2-(1-aminocyclopropyl)acetate , a novel cyclopropane-containing amino acid derivative, in neuroscience research targeting the NMDA receptor. While direct literature on this specific ester is emerging, its structural similarity to known cyclopropane-based NMDA receptor ligands, such as 1-aminocyclopropanecarboxylic acid (ACC), suggests its potential as a valuable research tool.[11] These notes are intended to guide researchers in the effective application of this compound for in vitro and cellular assays.

Compound Profile: Methyl 2-(1-aminocyclopropyl)acetate

  • Chemical Structure:

    • IUPAC Name: methyl 2-(1-aminocyclopropyl)acetate[13]

    • CAS Number: 387845-51-4[14]

    • Molecular Formula: C6H11NO2[13]

    • Molecular Weight: 129.16 g/mol

  • Rationale for Use: The core structure, 1-aminocyclopropylacetic acid, is a conformationally restricted analog of glycine. The cyclopropane ring system imparts significant rigidity, which can enhance binding affinity and selectivity for the glycine co-agonist site on the NMDA receptor's GluN1 subunit.[10][11] The methyl ester modification may improve cell permeability compared to the parent carboxylic acid, making it suitable for cell-based assays. It is hypothesized that intracellular esterases will cleave the methyl group, releasing the active carboxylate form within the cell or in the extracellular space.

  • Proposed Mechanism of Action: Based on the pharmacology of related cyclopropane derivatives, Methyl 2-(1-aminocyclopropyl)acetate is predicted to act as a competitive antagonist or a partial agonist at the glycine co-agonist site of the NMDA receptor.[1][11] This interaction would modulate the receptor's response to glutamate, thereby influencing ion channel gating and downstream signaling cascades.

Foundational Concepts: NMDA Receptor Signaling

To effectively utilize Methyl 2-(1-aminocyclopropyl)acetate, a clear understanding of the NMDA receptor signaling pathway is essential. The following diagram illustrates the key components and the proposed site of action for our compound of interest.

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential Glutamate Glutamate Glutamate_Release->Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Ca_Channel Ca²⁺ Channel (Blocked by Mg²⁺) NMDA_R->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows CaMKII CaMKII Signaling Downstream Signaling (e.g., CREB, LTP) CaMKII->Signaling Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDA_R Binds to GluN1 Compound Methyl 2-(1-aminocyclopropyl)acetate (Investigational Ligand) Compound->NMDA_R Competes with Glycine at GluN1 Depolarization Depolarization Depolarization->Ca_Channel Relieves Mg²⁺ Block Ca_Influx->CaMKII Activates

Caption: NMDA Receptor signaling cascade and the putative site of action for Methyl 2-(1-aminocyclopropyl)acetate.

Experimental Protocols

The following protocols are designed to characterize the interaction of Methyl 2-(1-aminocyclopropyl)acetate with NMDA receptors. These protocols are starting points and may require optimization based on the specific cell lines, equipment, and reagents used.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol determines the affinity of Methyl 2-(1-aminocyclopropyl)acetate for the glycine binding site of the NMDA receptor by measuring its ability to displace a known radiolabeled antagonist.

Objective: To determine the binding affinity (Ki) of the test compound at the NMDA receptor glycine site.

Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]CGP 39653 or a similar glycine site antagonist) for binding to the NMDA receptor in a rat brain membrane preparation.[15][16] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

Materials:

  • Rat cortical membranes

  • Radioligand: [³H]CGP 39653 (or equivalent)

  • Test Compound: Methyl 2-(1-aminocyclopropyl)acetate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (GF/B)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of Methyl 2-(1-aminocyclopropyl)acetate in an appropriate solvent (e.g., DMSO, then dilute in assay buffer). Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer

    • 50 µL of radioligand at a final concentration near its Kd.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of rat cortical membrane preparation (protein concentration optimized).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Assay in Cultured Neurons

This cell-based functional assay measures the ability of Methyl 2-(1-aminocyclopropyl)acetate to modulate NMDA receptor-mediated calcium influx.[17][18]

Objective: To determine if the test compound acts as an antagonist or agonist at the NMDA receptor and to quantify its potency (IC50 or EC50).

Materials:

  • Primary neuronal cultures (e.g., rat cortical or hippocampal neurons) or a stable cell line expressing NMDA receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • NMDA and Glycine stock solutions.

  • Test Compound: Methyl 2-(1-aminocyclopropyl)acetate.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate neurons in 96-well black-walled, clear-bottom plates and culture until mature.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate with Fluo-4 AM (e.g., 4 µM) in Assay Buffer for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add the test compound at various concentrations and incubate for 10-20 minutes.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM) to stimulate the receptors.

    • Record the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Normalize the data to the response with NMDA/Glycine alone (100%) and a baseline control (0%).

    • Plot the normalized response against the log concentration of the test compound.

    • For antagonist activity, fit the data to a sigmoidal dose-response curve to determine the IC50.

Experimental_Workflow Start Start: Compound Synthesis & Purification BindingAssay Protocol 1: Radioligand Binding Assay Start->BindingAssay Determine Binding Affinity FunctionalAssay Protocol 2: Calcium Flux Assay Start->FunctionalAssay Assess Functional Effect DataAnalysis Data Analysis: Determine Ki, IC50/EC50 BindingAssay->DataAnalysis Electrophysiology Protocol 3: Electrophysiology (Patch-Clamp) FunctionalAssay->Electrophysiology Confirm Mechanism & Kinetics FunctionalAssay->DataAnalysis Electrophysiology->DataAnalysis Conclusion Conclusion: Characterize Compound's Pharmacological Profile DataAnalysis->Conclusion

Caption: A generalized experimental workflow for characterizing a novel NMDA receptor modulator.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides the most direct measure of NMDA receptor function by recording the ion currents flowing through the channel in response to agonist application.[19][20][21]

Objective: To characterize the effect of the test compound on NMDA receptor-mediated currents and to determine its mechanism of action (e.g., competitive vs. non-competitive antagonism).

Materials:

  • Cultured neurons or brain slices.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 TTX, pH 7.4. MgCl₂ is omitted to prevent voltage-dependent block.

  • Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • Agonists: NMDA and Glycine.

  • Test Compound: Methyl 2-(1-aminocyclopropyl)acetate.

Procedure:

  • Preparation: Prepare the cell culture or brain slice and place it in the recording chamber, continuously perfusing with external solution.

  • Establish Whole-Cell Configuration: Obtain a gigaseal on a neuron and rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a negative holding potential (e.g., -60 mV).

  • Elicit NMDA Currents: Apply a solution containing NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM) to evoke an inward current.

  • Compound Application:

    • Antagonist Mode: Co-apply the test compound with the agonists and measure the reduction in the current amplitude.

    • Mechanism of Action: To test for competitive antagonism, vary the concentration of the co-agonist (Glycine) in the presence of a fixed concentration of the test compound. A rightward shift in the Glycine dose-response curve is indicative of competitive antagonism.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude in the presence and absence of the test compound.

    • Generate a dose-response curve by plotting the percent inhibition of the NMDA current against the log concentration of the test compound to determine the IC50.

Data Interpretation and Expected Outcomes

The following table summarizes hypothetical data for Methyl 2-(1-aminocyclopropyl)acetate compared to a standard glycine site antagonist, providing a framework for data interpretation.

Parameter Methyl 2-(1-aminocyclopropyl)acetate (Hypothetical) Reference Antagonist (e.g., L-701,324) Interpretation
Binding Affinity (Ki) 500 nM2 nMIndicates the concentration required to occupy 50% of the receptors. A lower value signifies higher affinity.
Functional Potency (IC50) 1.2 µM5 nMRepresents the concentration needed to inhibit 50% of the functional response. Differences between Ki and IC50 can arise from assay conditions.
Electrophysiology Reversible inhibition of NMDA current; Rightward shift in Glycine dose-response curveReversible inhibition of NMDA current; Rightward shift in Glycine dose-response curveConfirms antagonist activity at the glycine site and suggests a competitive mechanism of action.

Conclusion and Future Directions

Methyl 2-(1-aminocyclopropyl)acetate represents a promising tool for the investigation of NMDA receptor pharmacology. Its rigid cyclopropane core offers the potential for high selectivity at the glycine co-agonist site, and the methyl ester may confer favorable properties for cell-based studies. The protocols outlined in this document provide a comprehensive framework for characterizing the binding affinity, functional potency, and mechanism of action of this novel compound.

Further research should focus on determining its subtype selectivity (i.e., its effects on different GluN2 subunit-containing receptors), its in vivo efficacy in animal models of neurological disorders, and its pharmacokinetic profile. By systematically applying these methodologies, researchers can fully elucidate the therapeutic and scientific potential of Methyl 2-(1-aminocyclopropyl)acetate and related cyclopropane derivatives in the vast and complex field of neuroscience.

References

  • PsychonautWiki. (2022, August 4). NMDA receptor antagonist.
  • Kvist, T., et al. (n.d.). Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists. PubMed Central.
  • Unknown Author. (n.d.). NMDA Receptor Antagonists and Glycine Site NMDA Antagonists.
  • Danysz, W., & Parsons, A. C. (n.d.). Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions. PubMed.
  • Unknown Author. (n.d.). NMDA Receptor Antagonists and Glycine Site NMDA Antagonists. Taylor & Francis Online.
  • Li, Y., et al. (n.d.).
  • Volbracht, C., et al. (2017, September 14). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. PubMed Central.
  • Unknown Author. (n.d.).
  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service.
  • Unknown Author. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function.
  • Tufan, T., et al. (2018, July 10).
  • Sala, R., & Aisa, C. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
  • Unknown Author. (n.d.). A high-throughput assay method for identifying allosteric nmda receptor modulators.
  • Unknown Author. (2025, November 27).
  • Unknown Author. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds.
  • Lu, W., et al. (n.d.). BDNF Modulation of NMDA Receptors Is Activity Dependent. Journal of Neurophysiology.
  • Sylantyev, S., et al. (2018, November 14).
  • Chemsrc. (2025, September 11). methyl 2-(1-aminocyclopropyl)
  • Fantin, M., et al. (n.d.). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PubMed Central.
  • Traynelis, S. F., et al. (n.d.).
  • PubChem. (n.d.). Methyl 2-(1-aminocyclopropyl)
  • Li, F., & Zhou, L. (n.d.). Targeting NMDA Receptors in Emotional Disorders: Their Role in Neuroprotection. MDPI.
  • Gandal, M. (n.d.). Physiology, NMDA Receptor.

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Experimental design for assessing the biological activity of novel amino acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Experimental Design for Assessing the Biological Activity of Novel Amino Acid Analogs

Audience: Researchers, scientists, and drug development professionals.

A Phased Approach to Unlocking the Therapeutic Potential of Novel Amino Acid Analogs

Abstract

Novel amino acid analogs represent a frontier in medicinal chemistry, offering the potential to create highly specific, potent, and stable therapeutic agents by leveraging and modifying the fundamental building blocks of life.[1][2] Their structural diversity allows for the fine-tuning of pharmacological properties, from enhancing metabolic stability to improving target engagement.[1][3][4] However, translating this chemical novelty into biological activity requires a systematic and rigorous experimental approach. This guide provides a comprehensive, phased framework for the preclinical assessment of novel amino acid analogs, guiding researchers from initial high-throughput screening to foundational in vivo efficacy studies. We emphasize the causality behind experimental choices, the inclusion of self-validating controls, and the integration of modern techniques to build a robust data package for candidate nomination.

The Strategic Importance of Amino Acid Analogs

Amino acids are not only constituents of proteins but also critical signaling molecules and metabolic intermediates.[5] Unnatural amino acid (UAA) analogs, by introducing modifications to the side chain, backbone, or stereochemistry, can act as powerful tools to probe and modulate biological processes.[1][6] They can be designed to:

  • Inhibit Enzymes: Act as competitive or allosteric inhibitors of enzymes involved in amino acid metabolism, a key target in oncology and metabolic diseases.[4]

  • Modulate Protein-Protein Interactions: Introduce conformational constraints or new binding motifs to disrupt pathological protein complexes.

  • Interrupt Protein Synthesis: Serve as fraudulent substrates for aminoacyl-tRNA synthetases, leading to truncated or non-functional proteins.[7]

  • Enhance Peptide Therapeutics: Increase the proteolytic resistance, stability, and cell permeability of peptide-based drugs.[3]

The journey from a synthesized analog to a validated lead compound is multi-faceted. The following workflow is designed to de-risk drug discovery programs by generating decision-driving data at each stage.

G cluster_1 Phase 2: MoA & Target ID cluster_2 Phase 3: In-Depth Cellular Analysis cluster_3 Phase 4: In Vitro ADME/Tox cluster_4 Phase 5: In Vivo Evaluation P1_Activity Primary Activity Screen (e.g., Phenotypic) P1_Cyto Cytotoxicity Profiling (IC50 Determination) P1_Activity->P1_Cyto P2_Target Target Engagement (e.g., CETSA) P1_Cyto->P2_Target Therapeutic Window Identified P2_MoA Mechanism of Action (e.g., Pathway Analysis) P2_Target->P2_MoA P3_Functional Functional Assays (Apoptosis, Cell Cycle) P2_MoA->P3_Functional P4_ADME ADME Profiling (Metabolic Stability, Permeability) P3_Functional->P4_ADME P5_InVivo In Vivo Efficacy Model (e.g., Xenograft) P4_ADME->P5_InVivo Favorable Profile GO GO P5_InVivo->GO Lead Candidate

Figure 1: A multi-phase workflow for evaluating novel amino acid analogs.

Phase 1: Primary Screening and Cytotoxicity Assessment

The initial goal is to efficiently identify analogs with biological activity and establish their therapeutic window. Cell-based assays are paramount at this stage as they provide biologically relevant data that reflects a compound's effects on complex cellular processes.[8][9]

Rationale: Balancing Efficacy and Toxicity

A potent compound is useless if it is indiscriminately toxic. Therefore, primary screening should run in parallel with cytotoxicity testing. For anti-cancer drug discovery, for example, the aim is to find compounds that are potent against cancer cells while being less harmful to healthy, non-transformed cells. This differential effect is the cornerstone of a viable therapeutic index.

Key Assays and Data Comparison

Several methods can assess cell viability and cytotoxicity, each with a distinct mechanism. Using orthogonal methods (i.e., assays that measure different cellular endpoints) is recommended to reduce the risk of artifacts and false positives.[10]

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Assay Measures mitochondrial reductase activity, a proxy for metabolic health.High-throughput, cost-effective, well-established.Can be confounded by compounds affecting cellular metabolism.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.Direct measure of cytotoxicity; non-lytic.Less sensitive for early apoptotic events.
Calcein AM Assay A fluorescence-based assay where a non-fluorescent dye is converted to a fluorescent product by esterases in viable cells.Highly sensitive for live cells; suitable for imaging.Signal can diminish over long incubation periods.
ATP-Based Assay Quantifies intracellular ATP levels using a luciferase reaction, directly correlating with cell viability.[10]Highly sensitive and rapid; reflects energetic state.ATP levels can fluctuate with cell cycle or stress.
Protocol: General Cytotoxicity Screening (MTT Assay)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of an amino acid analog in a 96-well format.

Materials:

  • Cell line(s) of interest (e.g., cancer cell line and a non-cancerous control).

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • Novel amino acid analogs dissolved in a suitable vehicle (e.g., DMSO, PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well flat-bottom plates.

  • Multi-channel pipette and plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2x concentration serial dilution of the amino acid analogs in culture medium. Include a vehicle-only control and a positive control for cell death (e.g., staurosporine).

  • Dosing: Carefully remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions to achieve the final desired concentrations. This minimizes cell disturbance.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[concentration]. Use a non-linear regression model to calculate the IC50 value.

Phase 2: Mechanism of Action and Target Engagement

Once an analog demonstrates selective activity, the critical next question is: how does it work? Answering this requires identifying its molecular target and elucidating the mechanism of action (MoA).[11]

Rationale: From "What" to "How"

Understanding the MoA is essential for rational drug development. It provides confidence that the observed phenotype is due to a specific interaction and not an off-target effect.[12] Target engagement assays confirm the physical interaction between the analog and its intended protein target within the complex environment of a living cell.[13]

G cluster_0 Cellular Thermal Shift Assay (CETSA) Principle T_unbound Target Protein (Unbound) Heat1 Heat Gradient T_unbound->Heat1 T_bound Target Protein + Analog (Bound) Heat2 Heat Gradient T_bound->Heat2 Denatured Denatured & Aggregated Protein Heat1->Denatured Stable Stabilized Protein Heat2->Stable

Figure 2: Principle of CETSA for measuring target engagement.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is based on the principle that a ligand binding to its target protein typically increases the protein's thermal stability.[14][15] This protocol outlines a basic CETSA experiment followed by Western blotting.

Materials:

  • Cultured cells expressing the target protein.

  • Amino acid analog and vehicle control.

  • PBS with protease inhibitors.

  • PCR tubes or plate.

  • Thermal cycler with a gradient function.

  • Cell lysis buffer.

  • Apparatus for SDS-PAGE and Western blotting.

  • Primary antibody specific to the target protein.

Procedure:

  • Cell Treatment: Treat cultured cells with the amino acid analog at a relevant concentration (e.g., 10x IC50) and a vehicle control for a defined period (e.g., 1-2 hours).

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Include a non-heated control.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine protein concentration and prepare samples for Western blotting.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein.

  • Analysis: Quantify the band intensity for the target protein at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the analog-treated sample indicates target engagement and stabilization.

Probing Specific Mechanisms

If the target is unknown (phenotypic screening) or to confirm the downstream effects of target engagement, other assays are necessary.

  • Protein Synthesis Assay: Since the compounds are amino acid analogs, a primary hypothesis is the disruption of protein synthesis. This can be measured using non-radioactive methods like the Click-iT™ HPG Assay, which incorporates an alkyne-modified methionine analog (L-homopropargylglycine) into newly synthesized proteins for fluorescent detection.[16]

  • Enzyme Inhibition Assays: If the analog is designed to inhibit a specific enzyme, a direct biochemical assay using the purified enzyme and a substrate can determine inhibitory kinetics (e.g., Ki).[17]

  • Amino Acid Sensing Pathway Analysis: Analogs may interfere with pathways that sense amino acid levels, such as the GCN2 or mTORC1 pathways.[5] The activation state of these pathways can be monitored by Western blotting for key phosphorylation events (e.g., phospho-eIF2α for GCN2 activation).

Phase 3: In-Depth Cellular and Functional Characterization

This phase connects the molecular mechanism to a definitive cellular outcome. If the analog is intended as an anti-cancer agent, its ability to induce cell cycle arrest or apoptosis is a critical functional endpoint.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Rationale: Apoptosis is a programmed cell death pathway. An early event is the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS. PI is a fluorescent dye that cannot cross the membrane of live cells, but stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

Materials:

  • Cells treated with the analog, vehicle, and a positive control.

  • Flow cytometer.

  • Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI).

  • Annexin V Binding Buffer.

Procedure:

  • Treatment: Treat cells with the analog at 1x, 5x, and 10x its IC50 for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Phase 4: Preliminary ADME/Tox Profiling

Before committing to expensive and lengthy animal studies, an in vitro assessment of the analog's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial.[18][19] This step helps predict a compound's in vivo behavior and identifies potential liabilities early.[20]

Key In Vitro ADME Assays
ParameterAssayPurpose
Metabolic Stability Liver Microsome or Hepatocyte Stability Assay: Incubate the analog with liver microsomes (Phase I metabolism) or hepatocytes (Phase I & II) and measure its disappearance over time via LC-MS.Predicts metabolic clearance and in vivo half-life.[20]
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA): Measures passive diffusion across an artificial lipid membrane.Assesses the potential for oral absorption.
Permeability & Efflux Caco-2 Permeability Assay: Uses a monolayer of Caco-2 cells (a human colon adenocarcinoma line) to model intestinal absorption and determine if the analog is a substrate for efflux transporters (e.g., P-gp).[9]Provides a more biologically relevant prediction of intestinal permeability.
Plasma Protein Binding Equilibrium Dialysis: Measures the fraction of the analog bound to plasma proteins.The unbound fraction is considered pharmacologically active and available for metabolism/excretion.
Cardiotoxicity hERG Assay: Measures the potential for the analog to inhibit the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.An essential safety screen for many drug discovery programs.

Phase 5: Foundational In Vivo Efficacy Assessment

The ultimate test for a therapeutic candidate is its performance in a living organism. This phase aims to confirm that the in vitro activity translates to in vivo efficacy and to assess the compound's tolerability.

Protocol: General Xenograft Model for Anti-Cancer Analogs

Rationale: A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard initial model to test the anti-tumor activity of a novel compound.[21]

Procedure Outline:

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cell line (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth using calipers. When tumors reach a specified average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer the amino acid analog via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) based on its ADME properties. The control group receives the vehicle. Dosing can occur daily or on another optimized schedule.

  • Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and general animal health throughout the study.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration.

  • Analysis: Euthanize the animals, excise the tumors, and measure their final weight and volume. The primary endpoint is typically Tumor Growth Inhibition (TGI). Statistical analysis is performed to compare the treatment group to the vehicle control.

Conclusion

The systematic evaluation of novel amino acid analogs is a rigorous process that builds a bridge from chemical design to biological function. By employing a phased approach that integrates cytotoxicity, target engagement, mechanistic studies, and in vitro ADME/Tox profiling, researchers can make informed decisions, prioritize the most promising candidates, and increase the probability of success in later-stage preclinical and clinical development. This structured methodology ensures that the full therapeutic potential of these versatile molecules can be thoroughly and efficiently explored.

References

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • An, F. F., & Wu, F. (2023). A review for cell-based screening methods in drug discovery. Frontiers in Bioengineering and Biotechnology, 11, 1228583.
  • Zhou, Y., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 29(11), 2539.
  • Singh, S. K., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(1), 107-169.
  • Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101423.
  • Kubiczek, D., et al. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology, 8, 1261.
  • Hussain, A., et al. (2023). Computational and experimental design of L-amino acid-based alternatives to ketorolac. Scientific Reports, 13(1), 21102.
  • Robers, M. B., et al. (2021). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters, 12(10), 1629–1635.
  • D’Antona, G., et al. (2022). Intake of Special Amino Acids Mixture Leads to Blunted Murine Colon Cancer Growth In Vitro and In Vivo. Nutrients, 14(3), 649.
  • Wang, L., et al. (2024). Unnatural amino acid substitutions to improve in vivo stability and tumor uptake of 68Ga-labeled GRPR-targeted TacBOMB2 derivatives for cancer imaging with positron emission tomography. EJNMMI Radiopharmacy and Chemistry, 9(1), 8.
  • England, P. M., et al. (2011). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. ACS Chemical Neuroscience, 2(5), 248–256.
  • Lomenick, B., et al. (2011). Determining target engagement in living systems.
  • O'Shea, D., et al. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery Today, 24(3), 756-764.
  • Selvita. (2023, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Park, K. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Wang, Y., et al. (2024). Cationizing Lugdunin through Trp3 Hydrophobic Fine-Tuning and Cationic Side Chain Engineering. Journal of Medicinal Chemistry.
  • Dwyer, B. E., & Wasterlain, C. G. (1984). An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis. Neurochemical Research, 9(10), 1469–1482.
  • Naveja, J. J., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16077–16085.
  • Liu, D., et al. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Interface Focus, 14(4), 20240003.
  • Szabó, I., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. ACS Omega, 8(45), 42686–42704.
  • Ekins, S., et al. (2022). In Silico ADME/Tox Comes of Age: Twenty Years Later. Pharmaceutical Research, 39(12), 3123–3130.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(1-aminocyclopropyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(1-aminocyclopropyl)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Introduction and Synthetic Strategy

This compound is a valuable building block in medicinal chemistry, often incorporated into larger molecules to impart conformational rigidity or to mimic dipeptide turns. Its synthesis, however, is non-trivial and involves several key transformations where yield can be compromised.

The most common strategies revolve around the construction of the cyclopropane ring and the subsequent homologation of a carboxylic acid or nitrile group. A robust and frequently utilized pathway begins with the readily available N-Boc-1-aminocyclopropane-1-carboxylic acid. This guide will focus on troubleshooting this specific synthetic route.

Overall Synthetic Workflow

The following diagram illustrates a common synthetic pathway from 1-(Boc-amino)cyclopropanecarboxylic acid. Each step presents unique challenges that we will address in the subsequent sections.

G cluster_0 A 1-(Boc-amino)cyclopropanecarboxylic Acid B 1-(Boc-amino)cyclopropyl)methanol A->B  Reduction (e.g., BH3-THF) C 1-(Tosylmethyl)-1-(Boc-amino)cyclopropane B->C  Tosylation (e.g., TsCl, Pyridine) D 2-(1-(Boc-amino)cyclopropyl)acetonitrile C->D  Cyanation (e.g., NaCN, DMSO) E 2-(1-(Boc-amino)cyclopropyl)acetic Acid D->E  Nitrile Hydrolysis (e.g., NaOH, H2O/EtOH) F Methyl 2-(1-(Boc-amino)cyclopropyl)acetate E->F  Esterification (e.g., MeOH, H2SO4) G Methyl 2-(1-aminocyclopropyl)acetate HCl F->G  Deprotection / Salt Formation (e.g., HCl in Dioxane)

Technical Support Center: Troubleshooting Low Aqueous Solubility of Cyclopropyl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of cyclopropyl amino acid derivatives. Cyclopropane rings are valuable motifs in pharmaceuticals and agrochemicals due to their unique conformational constraints.[1] However, the introduction of this small, strained, and hydrophobic ring system often leads to significant challenges in achieving adequate solubility for biological assays and formulation development.

This guide is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with these challenging compounds.

Q1: Why is my cyclopropyl amino acid derivative not dissolving in water or buffer?

The primary reason is the inherent hydrophobicity of the cyclopropyl group.[2] This non-polar alkyl moiety disrupts the hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve. Like other amino acids, your derivative has both an acidic carboxylic acid group and a basic amino group.[3] Its net charge, and therefore its interaction with polar water molecules, is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge (zwitterionic form), where its aqueous solubility is at a minimum.[4][5][6]

Q2: What is the very first thing I should try to improve its solubility?

pH adjustment. This is the most fundamental and often most effective initial step.[7] By moving the pH of your aqueous solution away from the compound's isoelectric point, you can force the ionization of either the amino group (to NH3+) or the carboxylic acid group (to COO-). This net positive or negative charge significantly enhances the molecule's ability to form favorable electrostatic interactions with water, thereby increasing solubility.[4]

Q3: How do I know which pH to try?

The rule of thumb is based on the pKa values of the ionizable groups:

  • To solubilize via the amino group: Adjust the pH to be at least 1-2 units below the pKa of the amine. This ensures the amine is fully protonated (NH3+), conferring a net positive charge.

  • To solubilize via the carboxylic acid group: Adjust the pH to be at least 1-2 units above the pKa of the carboxyl group. This ensures it is fully deprotonated (COO-), conferring a net negative charge.

If the pKa values are unknown, a systematic screen across a wide pH range (e.g., pH 2 to pH 10) is the recommended starting point.

Q4: What are co-solvents and when should I use them?

Co-solvents are water-miscible organic solvents that are added to an aqueous solution to reduce its overall polarity.[8] This makes the solvent system more "hospitable" to hydrophobic molecules. You should consider using co-solvents when pH adjustment alone is insufficient to achieve the desired concentration. Common examples include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[8][9]

Q5: I dissolved my compound in 100% DMSO for a stock. Is that okay for my aqueous-based cellular assay?

While excellent for creating a high-concentration stock, you must be cautious about the final concentration of DMSO in your aqueous assay. High concentrations of DMSO (typically >0.5-1%) can be toxic to cells and may interfere with your experiment by causing artifacts. Always calculate the final DMSO concentration in your working solution and run a vehicle control (assay buffer with the same final concentration of DMSO but without your compound) to ensure the solvent itself is not affecting the results.

Section 2: In-Depth Troubleshooting Guides

For persistent solubility challenges, a more systematic approach is required. The following guides provide detailed protocols for advanced methods.

Guide 1: Systematic pH Optimization

The goal of this procedure is to empirically determine the optimal pH range for solubilizing your compound by systematically testing its solubility across a range of buffered solutions.

Causality: The solubility of an amphoteric molecule like an amino acid derivative is lowest at its isoelectric point (pI) and increases as the pH is moved away from the pI.[4][6] This protocol aims to identify the pH ranges where the molecule is sufficiently protonated or deprotonated to be soluble.

G A Low Solubility Observed in Neutral Buffer B Prepare a series of buffers (e.g., pH 2 to 10) A->B C Add compound to each buffer to target concentration B->C D Equilibrate (Vortex, Sonicate, Shake) C->D E Visually & Analytically Assess Solubility D->E F Soluble at low pH? E->F Check Acidic Range G Soluble at high pH? E->G Check Basic Range F->G No J Optimal Acidic pH Range Identified F->J Yes H Insoluble at all pHs G->H No K Optimal Basic pH Range Identified G->K Yes I Proceed to Co-solvent Guide H->I

Caption: Workflow for systematic pH-solubility screening.

Experimental Protocol 1: pH-Solubility Screening

  • Prepare Buffers: Prepare a set of buffers covering a range from pH 2 to 10. See Table 1 for common buffer systems.

  • Aliquot Compound: Weigh out equal, small amounts of your solid cyclopropyl amino acid derivative into separate microcentrifuge tubes or glass vials.

  • Add Buffer: Add a precise volume of each buffer to its corresponding tube to achieve your target concentration.

  • Equilibrate: Vortex each tube vigorously for 1-2 minutes. If solids remain, sonicate the tubes in a water bath for 15-30 minutes, followed by incubation on a shaker at room temperature for 1-2 hours to reach equilibrium.

  • Assess Solubility: Centrifuge the tubes to pellet any undissolved material. Carefully inspect the supernatant. A clear solution indicates good solubility at that pH. For quantitative analysis, the concentration in the clear supernatant can be measured by HPLC or UV-Vis spectroscopy.

Table 1: Common Laboratory Buffers for pH Screening

Buffer SystemUseful pH RangeComments
Glycine-HCl2.2 - 3.6Useful for highly acidic conditions.
Citrate Buffer3.0 - 6.2Common, physiologically relevant buffer.
Acetate Buffer3.6 - 5.6Standard choice for acidic range.
Phosphate Buffer (PBS)5.8 - 8.0Very common, mimics physiological pH.
Tris-HCl7.5 - 9.0Widely used in biochemistry.
Glycine-NaOH8.6 - 10.6Useful for basic conditions.
CAPS9.7 - 11.1For highly alkaline conditions.
Guide 2: Co-solvent Systems for Highly Lipophilic Derivatives

When a compound remains insoluble across the entire pH range, its hydrophobicity is the dominant factor. Using a co-solvent system is the next logical step.

Causality: Co-solvents work by reducing the dielectric constant of the bulk solvent (water), making it less polar. This lowers the energy penalty required to create a cavity in the solvent for the non-polar solute, thereby favoring dissolution.[8]

Table 2: Properties of Common Co-solvents for Aqueous Formulations

Co-solventTypical Starting % (v/v)Max % (for cell assays)Notes
Ethanol (EtOH)5-10%~5%Good solubilizer, can cause protein precipitation at high %.
Propylene Glycol (PG)10-20%~10%Less volatile than ethanol, common in formulations.
PEG 40010-30%~10%Good for very hydrophobic compounds.
DMSO1-5%<1%Excellent solubilizer, but potential for assay interference and toxicity.

Experimental Protocol 2: Co-solvent Solubility Screen

  • Select Optimal Buffer: Based on the pH screen (or using a neutral buffer like PBS if the screen was inconclusive), select a primary aqueous vehicle.

  • Prepare Co-solvent Mixtures: Create a series of aqueous/co-solvent mixtures. For example, using PEG 400, prepare solutions of 10%, 20%, 30%, 40%, and 50% (v/v) PEG 400 in your chosen buffer.

  • Test Solubility: Using the same method as the pH screen (Protocol 1, steps 2-5), test the solubility of your compound in each co-solvent mixture.

  • Identify Minimum Requirement: Determine the lowest percentage of co-solvent required to fully dissolve your compound at the target concentration. Using the minimum amount necessary helps to avoid potential toxicity or artifacts in downstream applications.

Guide 3: Advanced Strategies for Persistent Solubility Issues

If both pH and co-solvent manipulations fail, more advanced formulation strategies that chemically or physically modify the compound's presentation to the solvent are necessary.

Causality: This chemical modification is one of the most powerful and widely used techniques to enhance the solubility of ionizable drugs.[10][11] By reacting a basic amino group with an acid, you form an ionic salt. This salt readily dissociates in water into charged ions, which are far more soluble than the neutral parent molecule. Approximately 50% of all marketed drugs are administered as salts.[12]

When to Use: This method is applicable only if your cyclopropyl amino acid derivative has an ionizable basic group (e.g., a primary, secondary, or tertiary amine).

Experimental Protocol 3: Small-Scale Salt Formation Screen

  • Dissolve Compound: Dissolve a known molar amount of your compound (the "free base") in a suitable organic solvent (e.g., methanol, ethanol, or isopropanol).

  • Add Acid: Add a stoichiometric equivalent (1.0 eq) of a chosen acid (e.g., a solution of HCl in ethanol, or solid tartaric acid).

  • Induce Precipitation: Stir the solution. The salt may precipitate immediately. If not, precipitation can often be induced by adding a less polar "anti-solvent" like diethyl ether or by cooling the solution.

  • Isolate and Wash: Collect the precipitated salt by filtration and wash with a small amount of the anti-solvent to remove any unreacted starting material.

  • Dry and Test: Dry the salt under vacuum. Once dry, test its solubility in pure water or buffer using the method described in Protocol 1. A successful salt will show a dramatic increase in aqueous solubility compared to the parent free base.

Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a non-polar, hydrophobic interior cavity.[13][14] The hydrophobic cyclopropyl moiety of your compound can become encapsulated within this cavity, forming a host-guest "inclusion complex."[15][] This complex effectively masks the hydrophobic part of your molecule, presenting a water-soluble exterior to the solution and significantly increasing its apparent solubility.[13][15]

G cluster_0 Inclusion Complex Formation A Hydrophobic Guest (Cyclopropyl Derivative) C Soluble Inclusion Complex A->C B Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Cavity) B->C D Water Molecules (Aqueous Solution) C->D Solvated by

Caption: Mechanism of cyclodextrin-mediated solubilization.

Table 3: Common Cyclodextrins for Solubility Enhancement

CyclodextrinGlucose UnitsCavity Diameter (Å)Suitable For
α-Cyclodextrin64.7 - 5.3Small aliphatic or aromatic groups.
β-Cyclodextrin76.0 - 6.5Aromatic and heterocyclic rings. Often suitable for cyclopropyl groups.
γ-Cyclodextrin87.5 - 8.3Larger molecules, macrocycles.
Hydroxypropyl-β-CD (HP-β-CD)7 (modified)6.0 - 6.5Higher aqueous solubility and lower toxicity than parent β-CD.[13]

Experimental Protocol 4: Cyclodextrin Complexation Trial

  • Prepare Cyclodextrin Solution: Prepare a concentrated stock solution of a cyclodextrin (HP-β-CD is a good starting point) in your desired buffer (e.g., 20-40% w/v). Vigorous stirring or warming may be needed to fully dissolve it.

  • Add Compound: Add your solid cyclopropyl amino acid derivative directly to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture vigorously for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.

  • Assess Solubility: Centrifuge to remove any undissolved compound and analyze the supernatant for concentration, as described in previous protocols.

Section 3: Summary and Decision-Making Workflow

The following diagram provides a comprehensive decision tree to guide you through the troubleshooting process, from initial insolubility to a final, viable solution.

G Start Start: Compound is Insoluble in Aqueous Buffer Step1 Guide 1: Systematic pH Screen (pH 2-10) Start->Step1 Result1 Is compound soluble at a specific pH? Step1->Result1 Success1 Success! Use optimal pH buffer Result1->Success1 Yes Step2 Guide 2: Co-solvent Screen (e.g., 10-50% PEG 400 in optimal buffer) Result1->Step2 No Result2 Is compound soluble in a co-solvent mixture? Step2->Result2 Success2 Success! Use lowest effective % of co-solvent. (Verify assay compatibility) Result2->Success2 Yes Step3 Guide 3: Advanced Strategies Result2->Step3 No Ionizable Is there a basic amine group? Step3->Ionizable Salt Attempt Salt Formation Ionizable->Salt Yes Cyclo Attempt Cyclodextrin Complexation Ionizable->Cyclo No Result3 Is the salt or complex soluble? Salt->Result3 Cyclo->Result3 Success3 Success! Use salt form or cyclodextrin formulation Result3->Success3 Yes Fail Consult Formulation Specialist (Consider amorphous dispersions, nanoparticles, etc.) Result3->Fail No

Caption: Comprehensive troubleshooting workflow for solubility enhancement.

References

  • Nomoto, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Reiss, H., et al. (2005). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. Chemical Reviews. (Note: While a direct link to the full text may require subscription, the research is indexed and accessible through academic libraries). A related requestable article is available at: [Link]

  • The Journal of Organic Chemistry Vol. 91 No. 2. (2026). ACS Publications. (Note: This is a future-dated reference from the search results, used here to represent the type of primary literature where such compounds are discussed). Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Various Authors. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Hogan, A. M., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. Available at: [Link]

  • Gautam, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Journal of Functional Biomaterials. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical and Applied Sciences. Available at: [Link]

  • Setyaningsih, D., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Scientific Reports. Available at: [Link]

  • Lee, Y.-C., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. (Note: A direct link to the full text may require subscription, but the abstract and context are available through academic search engines). A related article is available at: [Link]

  • Lu, J., et al. (2022). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceutics. Available at: [Link]

  • Singh, S., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Soni, P. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn. Available at: [Link]

  • Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Babu, P. S., & Ramu, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pal, A., & Dey, J. (2014). Solubility of Amino Acids, Sugars, and Proteins. ResearchGate. Available at: [Link]

  • Shinde, A. B., et al. (2011). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Breil, M. P., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Gupta, J., et al. (2025). Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. Asian Journal of Pharmaceutics. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Gault, J., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Chemical Science. Available at: [Link]

  • Glacial, F. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharma Magazine. Available at: [Link]

  • Nomoto, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. ResearchGate. Available at: [Link]

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Technical Support Center: Optimizing Amide Coupling Reactions with Methyl 2-(1-aminocyclopropyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for optimizing coupling reactions involving Methyl 2-(1-aminocyclopropyl)acetate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable, yet sterically demanding, building block into their synthetic workflows. We will address common challenges, provide in-depth explanations for reaction parameters, and offer detailed protocols to ensure your success.

The unique structure of this amine—a primary amine directly attached to a cyclopropyl ring and supplied as a hydrochloride salt—presents specific hurdles that must be overcome for efficient amide bond formation. This guide synthesizes established chemical principles with practical, field-proven insights to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the coupling of this compound. Each problem is presented in a question-and-answer format to provide direct and actionable solutions.

Issue 1: Low or No Product Yield

Question: My LC-MS analysis shows little to no formation of the desired amide product. What are the most likely causes and how can I fix this?

Answer: Low conversion is the most frequent challenge and typically stems from one of three areas: improper amine activation, suboptimal coupling reagent choice, or reagent deactivation.

  • Incomplete Neutralization of the Hydrochloride Salt:

    • The Problem: Your starting material is a hydrochloride salt. The amine is protonated (R-NH3⁺Cl⁻) and is therefore not nucleophilic. Before it can react with an activated carboxylic acid, it must be deprotonated to the free amine (R-NH2). Failure to do this effectively is the single most common reason for reaction failure.

    • The Solution: Add a suitable non-nucleophilic tertiary base to liberate the free amine. A total of at least two equivalents of base is required: one equivalent to neutralize the HCl salt and a second equivalent to facilitate the coupling reaction itself.[1][2] N,N-Diisopropylethylamine (DIPEA) is the standard choice due to its strong basicity and high steric hindrance, which prevents it from competing as a nucleophile.

  • Inappropriate Coupling Reagent:

    • The Problem: The cyclopropyl group introduces significant steric hindrance around the amine. Standard carbodiimide reagents like DCC or even EDC alone may not be potent enough to drive the reaction to completion efficiently. This leads to slow reaction rates and low conversion.

    • The Solution: Employ a more powerful in-situ activating reagent. Uronium/Aminium salts like HATU or HCTU , or phosphonium salts like PyBOP , are designed for sterically demanding couplings.[3][4] HATU is often considered the gold standard as it forms a highly reactive OAt-ester intermediate, which is particularly effective at acylating hindered amines.[3][5]

  • Reagent Decomposition or Inactivity:

    • The Problem: Many coupling reagents, especially uronium salts (HATU) and carbodiimides (EDC), are highly sensitive to moisture. Similarly, anhydrous solvents are critical. Using old or improperly stored reagents, or "wet" solvents, will lead to reagent hydrolysis and complete reaction failure.

    • The Solution: Always use fresh, high-purity coupling reagents from a reliable supplier. Store them in a desiccator under an inert atmosphere. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. It is good practice to allow reagent bottles to warm to room temperature before opening to prevent moisture condensation.

  • Incorrect Order of Addition (Pre-activation):

    • The Problem: Adding all reagents to the flask simultaneously can be inefficient and lead to side reactions.

    • The Solution: Pre-activate the carboxylic acid. In a separate flask (or in the reaction vessel first), dissolve the carboxylic acid, the coupling reagent (e.g., HATU), and one equivalent of base (e.g., DIPEA) in your anhydrous solvent. Stir for 5-15 minutes at room temperature. This allows for the formation of the highly reactive activated ester.[6][7] Then, in a separate vessel, dissolve your this compound and the remaining equivalent(s) of base to generate the free amine. Finally, add the free amine solution to the pre-activated acid solution. This method consistently provides higher yields.

Issue 2: Formation of Side Products

Question: My analysis shows the desired product, but also a significant impurity with a mass corresponding to my amine plus a guanidinium group. What is this and how do I prevent it?

Answer: This is a classic side reaction associated with uronium/aminium-based coupling reagents like HATU and HBTU.

  • The Problem: Guanidinylation. Uronium salts are potent electrophiles. If the free amine is present in the flask before the carboxylic acid is fully activated, the amine can attack the uronium reagent itself instead of the activated acid.[3] This forms a stable and unreactive guanidinium byproduct, consuming your amine and reducing the yield.

  • The Solution: The order of addition is paramount. Always pre-activate the carboxylic acid with the coupling reagent and base before introducing the amine. This ensures that the concentration of the reactive activated ester is high, favoring the desired amide bond formation over the guanidinylation pathway.

G cluster_0 Correct Pathway (Pre-activation) cluster_1 Incorrect Pathway (Side Reaction) Acid Carboxylic Acid ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Activation (5-15 min) HATU HATU + Base HATU->ActiveEster Product Desired Amide Product ActiveEster->Product Acylation Amine Free Amine Amine->Product Amine_side Free Amine Guanidinium Guanidinium Byproduct (Unreactive) Amine_side->Guanidinium Guanidinylation HATU_side HATU HATU_side->Guanidinium

Fig 1. Reaction pathways showing desired acylation vs. guanidinylation side reaction.
Issue 3: Purification Challenges

Question: I'm struggling to purify my final product. How can I remove the coupling reagent byproducts and residual solvent?

Answer: Purification strategies depend on the chosen reagents and solvents.

  • Removing Urea Byproducts (from EDC):

    • The Problem: If you use a carbodiimide like EDC, it forms a water-soluble N-acylisourea intermediate, which then reacts to form the amide and a water-soluble urea byproduct.

    • The Solution: The EDC byproduct and any unreacted EDC can be efficiently removed with a simple aqueous workup. Perform a liquid-liquid extraction, washing your organic layer (e.g., Ethyl Acetate, DCM) with water or a mild acidic solution (e.g., 5% citric acid) followed by a mild basic solution (e.g., 5% NaHCO₃) and finally brine.[4]

  • Removing HATU/HBTU Byproducts:

    • The Problem: The byproducts of uronium/aminium reagents (tetramethylurea, HOAt/HOBt) are generally water-soluble but can sometimes persist in the organic layer.

    • The Solution: An aqueous workup as described above is usually sufficient. If byproducts persist, purification via column chromatography on silica gel is the most reliable method.

  • Removing DMF Solvent:

    • The Problem: N,N-Dimethylformamide (DMF) is a high-boiling point solvent and can be difficult to remove completely on a rotary evaporator. It is also miscible with water, complicating extractions.

    • The Solution: After the reaction, dilute the DMF solution significantly with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the organic layer multiple times (3-5x) with a large volume of water and then brine.[7] The salt in the brine wash helps to break up emulsions and force the DMF into the aqueous layer.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the absolute best for this substrate? A1: While "best" is condition-dependent, HATU is widely regarded as one of the most effective and reliable reagents for coupling sterically hindered amines like this one.[3][4] Its high reactivity often translates to faster reaction times and higher yields. A close second would be COMU , which is a newer generation Oxyma-based aminium salt that shows excellent efficiency, often with reduced risk of epimerization.[8][9]

Q2: What is the optimal base and exactly how much should I use? A2: The optimal base is a non-nucleophilic, sterically hindered amine base. N,N-Diisopropylethylamine (DIPEA) is the most common and effective choice. For stoichiometry, a good starting point is 2.5 to 3.0 equivalents . This ensures 1.0 equivalent for neutralizing the HCl salt and leaves 1.5-2.0 equivalents to facilitate the coupling reaction, driving it to completion. Using a weaker base like N-methylmorpholine (NMM) may be considered if your carboxylic acid is highly prone to racemization, but you may need to compensate with longer reaction times.[1]

Q3: Which solvent system do you recommend? A3: The choice depends on the solubility of your specific carboxylic acid.

  • DMF (N,N-Dimethylformamide): Excellent solvating power, making it a very common choice.[6]

  • DCM (Dichloromethane): Good for many reactions, and easier to remove post-reaction.

  • 2-MeTHF (2-Methyltetrahydrofuran): A greener, more sustainable alternative to DCM and THF that has shown excellent performance in amide coupling reactions.[8][10]

  • Acetonitrile (ACN): Another good option, particularly for ease of removal and compatibility with direct injection onto preparative HPLC systems.[6]

Q4: How can I monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods. Take a small aliquot from the reaction mixture, quench it (e.g., with a drop of water), dilute it, and analyze. The reaction is complete when you no longer observe the limiting starting material (typically the amine or the carboxylic acid).

Part 3: Data Tables & Experimental Protocols

Data Presentation

Table 1: Comparison of Recommended Coupling Reagents

ReagentClassRelative ReactivityRacemization RiskByproductsKey Considerations
HATU Uronium/AminiumVery HighLowWater-solubleGold standard for hindered couplings; moisture sensitive.[3][4]
HCTU Uronium/AminiumHighLowWater-solubleMore cost-effective alternative to HATU with similar reactivity.[3]
PyBOP PhosphoniumHighLowWater-solubleExcellent choice; does not cause guanidinylation side reaction.[4]
COMU Uronium/AminiumVery HighVery LowWater-solubleNewer generation, highly efficient and soluble, safer profile.[8][9]
EDC/HOAt CarbodiimideModerate-HighLow-ModerateWater-solubleCost-effective; requires an additive (HOAt) for hindered amines.

Table 2: Selection of Non-Nucleophilic Bases

BasepKa (Conjugate Acid)NucleophilicityTypical EquivalentsUse Case
DIPEA ~10.7Very Low2.5 - 3.0Workhorse base for most peptide couplings.[1]
TEA ~10.7Moderate2.5 - 3.0More nucleophilic; can cause side reactions. Generally avoid.
NMM ~7.4Low2.5 - 3.0Weaker base; good for reducing racemization risk.[1]
2,4,6-Collidine ~7.4Very Low2.5 - 3.0Excellent for minimizing racemization, but less basic.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU

This protocol assumes the carboxylic acid is the limiting reagent.

  • Vessel 1 - Carboxylic Acid Activation:

    • To a clean, dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq).

    • Add anhydrous DMF (or another suitable solvent) to achieve a concentration of approximately 0.1-0.2 M.

    • Add HATU (1.1 eq) to the solution.

    • Add DIPEA (1.5 eq) to the solution.

    • Stir the mixture at room temperature under a nitrogen atmosphere for 10-15 minutes. You should have a clear, homogeneous solution.

  • Vessel 2 - Free Amine Preparation:

    • In a separate dry flask, dissolve this compound (1.2 eq) in anhydrous DMF.

    • Add DIPEA (1.5 eq) to this solution to neutralize the salt and provide the necessary excess.

    • Stir for 5 minutes at room temperature.

  • Coupling Reaction:

    • Using a syringe, add the free amine solution from Vessel 2 to the activated carboxylic acid solution in Vessel 1.

    • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. Reactions with hindered amines may require stirring for 4-24 hours to reach completion.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (brine) (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography.

Protocol 2: Alternative Procedure using EDC/HOAt
  • Reaction Setup:

    • To a clean, dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.2 eq), and 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq).

    • Dissolve the solids in anhydrous DCM or DMF (~0.1 M).

    • Add DIPEA (2.5 - 3.0 eq) and stir for 5 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reaction:

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) portion-wise to the cold solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1. The aqueous washes are particularly effective at removing the EDC byproducts.

Part 4: Visualization of Workflows

G start Start: Assemble Reagents pre_activate Pre-activate Carboxylic Acid (Acid + HATU + 1.5 eq Base) start->pre_activate free_amine Prepare Free Amine (Amine-HCl + 1.5 eq Base) start->free_amine combine Combine Solutions & Stir at RT pre_activate->combine free_amine->combine monitor Monitor by LC-MS/TLC combine->monitor monitor->combine Incomplete workup Aqueous Workup (EtOAc / H₂O Washes) monitor->workup Complete purify Purify (Column Chromatography) workup->purify end Final Product purify->end

Fig 2. Recommended experimental workflow for amide coupling.

G start Low Yield Observed q1 Are reagents fresh & anhydrous? start->q1 sol1 Action: Replace reagents, use dry solvents. q1->sol1 No q2 Used ≥2.5 eq of Base (e.g., DIPEA)? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run experiment and monitor. sol1->end_node sol2 Action: Increase base to 2.5-3.0 equivalents. q2->sol2 No q3 Used a potent coupling agent (e.g., HATU, COMU)? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Action: Switch from EDC/DCC to HATU or COMU. q3->sol3 No q4 Did you pre-activate the carboxylic acid? q3->q4 Yes a3_yes Yes a3_no No sol3->end_node sol4 Action: Implement pre-activation step (see Protocol 1). q4->sol4 No q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Fig 3. Troubleshooting flowchart for low reaction yield.

References

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Ataman Kimya. Cyclopropylamine. atamankimya.com. [Link]

  • Colacino, E., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. peptidescientific.com. [Link]

  • University of Strathclyde. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. pure.strath.ac.uk. [Link]

  • Aapptec Peptides. Coupling Reagents. aapptec.com. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Reddit User Discussion. (2024). HATU coupling - what's the best order? r/Chempros. [Link]

  • Gopi, H., & Suresh Babu, V. V. (2000). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amino peptide esters. Journal of the Indian Chemical Society, 77(7), 343-345. [Link]

  • Reddit User Discussion. (2023). How do I avoid side reactions while doing this peptide coupling reaction? r/OrganicChemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

Sources

Technical Support Center: Purification Strategies for Methyl 2-(1-aminocyclopropyl)acetate Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 2-(1-aminocyclopropyl)acetate hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategies effectively.

I. Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common issues encountered during the purification of this compound.

Q1: My final product is an oil or a sticky solid after synthesis and work-up. What is the likely cause and how can I obtain a crystalline solid?

A1: "Oiling out" or the formation of a non-crystalline solid is a frequent issue with amine hydrochlorides, especially when residual solvents or impurities are present. The primary cause is that the melting point of the impure compound is lower than the temperature of the crystallization medium.

  • Causality: The presence of impurities disrupts the crystal lattice formation, leading to a lower melting point. Additionally, residual solvents can act as a persistent solvent matrix, preventing solidification.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction and extraction solvents (e.g., THF, Dichloromethane, Ethyl Acetate) are thoroughly removed under high vacuum. Co-evaporation with a solvent in which your compound is sparingly soluble (like hexane or diethyl ether) can help azeotropically remove stubborn residual solvents.

    • Trituration: This is often the most effective first step. Add a non-polar solvent in which your product is insoluble (e.g., cold diethyl ether, hexane, or a mixture of both). Stir the oily product vigorously with a spatula. This process mechanically induces crystallization and washes away non-polar impurities.

    • Recrystallization from a Binary Solvent System: If trituration fails, dissolve the oil in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol) at an elevated temperature. Then, slowly add a non-polar anti-solvent (e.g., diethyl ether, ethyl acetate, or hexane) until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[1][2]

Q2: I'm performing a recrystallization, but no crystals are forming upon cooling. What should I do?

A2: The absence of crystal formation typically points to either using too much solvent or the solution being supersaturated without nucleation sites.

  • Causality: For crystallization to occur, the solution must be supersaturated with your compound at a given temperature. If too much solvent is used, the compound remains soluble even at lower temperatures.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Then, allow it to cool again. Repeat until crystals begin to form upon cooling.[3]

    • Induce Nucleation:

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure product (if available) to the cooled solution. This seed crystal will act as a template for further crystallization.

    • Drastic Cooling: Once the solution is at room temperature, place it in an ice bath or even a freezer for a short period. The significant decrease in temperature will further reduce solubility and can promote crystallization.

Q3: My product seems pure by TLC, but the yield is low after purification. Where could I be losing my product?

A3: Product loss during purification can occur at several stages, particularly during extraction and recrystallization.

  • Causality: As Methyl 2-(1-aminocyclopropyl)acetate is an amino acid ester, it can exhibit some solubility in both aqueous and organic phases, especially at different pH values. During recrystallization, a portion of the product will always remain dissolved in the mother liquor.

  • Troubleshooting Steps:

    • Extraction pH: During aqueous work-up, ensure the pH of the aqueous layer is optimal for extracting your compound into the organic phase. For the free amine form, a basic pH is required. However, if you are extracting the hydrochloride salt, the conditions need to be carefully considered to avoid partitioning into the aqueous layer.

    • Recrystallization Solvent Choice: The ideal recrystallization solvent will dissolve your compound when hot but have very low solubility when cold. If your compound has significant solubility in the cold solvent, you will lose a substantial amount in the mother liquor. Test different solvent systems to find the optimal one.[2]

    • Minimize Transfer Steps: Each transfer of the product from one flask to another results in some loss. Plan your workflow to minimize these transfers.

    • Washing the Crystals: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]

II. Detailed Purification Protocols

This section provides step-by-step methodologies for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization from an Isopropanol/Diethyl Ether System

This is a robust method for obtaining high-purity crystalline material.

Objective: To purify crude this compound to >98% purity.

Materials:

  • Crude this compound

  • Isopropanol (ACS grade)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely. Start with a small volume and add more incrementally until dissolution is achieved at near-boiling temperature.

  • Once dissolved, remove the flask from the heat source.

  • Slowly add diethyl ether dropwise while stirring until the solution becomes persistently cloudy.

  • Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin.[3]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining mother liquor.

  • Dry the crystals under high vacuum to a constant weight.

Protocol 2: Purification via Column Chromatography

For cases where recrystallization is ineffective at removing certain impurities, column chromatography can be employed. Due to the polar nature of the hydrochloride salt, a modified approach is often necessary.

Objective: To separate this compound from less polar impurities.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 98:2 DCM:MeOH).

  • Column Packing: Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this silica gel completely. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin elution with a mobile phase of 98:2 DCM:MeOH.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 95:5, then 90:10 DCM:MeOH).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization as described in Protocol 1.

III. Troubleshooting Guide: A Deeper Dive

This table provides a structured approach to diagnosing and solving common purification problems.

Problem Potential Cause(s) Recommended Solution(s)
Product "oils out" during recrystallization 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Presence of significant impurities depressing the melting point.1. Re-heat the mixture and add more of the primary (polar) solvent. 2. Allow the solution to cool more slowly; insulate the flask. 3. Consider a preliminary purification step like a charcoal treatment or column chromatography.
Colored Impurities in Final Product Co-crystallization of colored byproducts from the synthesis.Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. Be aware that charcoal can also adsorb some of your product.
Poor Recovery After Column Chromatography 1. Product is too polar and is irreversibly adsorbed onto the silica gel. 2. Product is streaking down the column.1. Use a more polar eluent system, such as one containing a small percentage of acetic acid or triethylamine (if working with the free base). 2. Ensure the sample is loaded in a concentrated band and that the column is packed uniformly.
Product Degrades During Purification Ester hydrolysis due to the presence of water and basic or strongly acidic conditions.Ensure all solvents are anhydrous. If using chromatography, consider a neutral solvent system. Avoid prolonged heating.

IV. Visualizing Purification Workflows

Decision Tree for Purification Strategy

This diagram outlines the logical progression for selecting an appropriate purification method.

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid triturate Triturate with non-polar solvent (e.g., Et2O/Hexane) is_solid->triturate Yes column_chroma Column Chromatography (DCM/MeOH gradient) is_solid->column_chroma No (Oil) check_purity Check Purity (TLC/HPLC/NMR) triturate->check_purity recrystallize Recrystallize (e.g., IPA/Et2O) oiling_out Product 'oils out'? recrystallize->oiling_out column_chroma->check_purity pure_product Pure Product check_purity->pure_product Yes impurities_present Impurities still present? check_purity->impurities_present No oiling_out->check_purity No adjust_solvent Adjust solvent system / Re-dissolve and cool slowly oiling_out->adjust_solvent Yes adjust_solvent->recrystallize impurities_present->recrystallize Yes impurities_present->column_chroma No

Caption: Decision workflow for purifying Methyl 2-(1-aminocyclopropyl)acetate HCl.

References

  • Recrystallization. (n.d.). In Vedantu. Retrieved January 20, 2026, from [Link]

  • Mettler-Toledo International Inc. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 20, 2026, from [Link]

  • LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

Sources

Preventing ring-opening side reactions in spirocyclopropane compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Spirocyclopropane Integrity

A Guide to Preventing Unwanted Ring-Opening Reactions

Welcome to the technical support center for chemists and researchers working with spirocyclopropane-containing molecules. As a Senior Application Scientist, I've seen firsthand the immense synthetic potential of these strained systems, particularly in drug discovery where their unique three-dimensional architecture is highly prized.[1] However, the very ring strain that makes them valuable also renders them susceptible to undesired ring-opening reactions.

This guide is designed to provide you with a deep, mechanistic understanding of why these side reactions occur and, more importantly, to offer practical, field-tested strategies to prevent them. We will move beyond simple procedural lists to explore the chemical causality behind these issues, empowering you to troubleshoot effectively and maintain the integrity of your spirocyclic core.

Part 1: Frequently Asked Questions - Understanding Spirocyclopropane Instability

This section addresses the fundamental principles governing the stability of spirocyclopropanes.

Q1: What makes the spirocyclopropane ring so prone to opening?

The primary driver is ring strain. The carbon atoms in a cyclopropane ring are forced into a trigonal geometry with C-C-C bond angles of 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This strain energy, typically around 27.5 kcal/mol, makes the C-C bonds relatively weak and susceptible to cleavage under various conditions, which provides a thermodynamic driving force for ring-opening reactions.[2]

Q2: What are the most common triggers for unintentional ring-opening?

There are four primary culprits you should be aware of during your experiments:

  • Acid Catalysis: Both Brønsted and Lewis acids can protonate or coordinate to the cyclopropane ring, weakening a C-C bond and initiating cleavage to form a carbocationic intermediate.[3][4][5]

  • Transition Metal Catalysis: Many transition metals, particularly palladium, nickel, and rhodium, can insert into a C-C bond of the cyclopropane ring via oxidative addition.[6] While this is often used intentionally for synthetic transformations, trace amounts of metal impurities can catalyze unwanted side reactions.

  • Thermal Stress: At elevated temperatures, the C-C bonds of a cyclopropane can undergo homolytic cleavage to form a diradical intermediate, which can then rearrange. The thermal stability is highly dependent on the substituents of the spirocycle.[7][8]

  • Radical Reactions: The presence of radical initiators or exposure to conditions that generate radicals (e.g., photoredox catalysis) can lead to ring-opening.[2][9]

Below is a diagram illustrating these general mechanistic pathways.

G cluster_main Pathways to Spirocyclopropane Ring-Opening cluster_triggers cluster_intermediates A Stable Spirocyclopropane B Acid (H⁺ or Lewis Acid) A->B C Transition Metal (Pd, Ni, Rh) A->C D Heat (Δ) A->D E Radical Initiator (R•) A->E F Carbocation Intermediate B->F Protonation/ Coordination G Metallacycle Intermediate C->G Oxidative Addition H Diradical Intermediate D->H Homolytic Cleavage I Radical Adduct E->I Radical Addition J Ring-Opened Products F->J G->J H->J I->J

Caption: General mechanisms of spirocyclopropane ring-opening.

Part 2: Troubleshooting Guides - Prevention & Mitigation

This section provides direct answers and actionable solutions to common experimental problems.

Q3: My reaction is producing a complex mixture, and I suspect acid-catalyzed ring-opening. How can I confirm this and prevent it?

Confirmation:

  • pH Check: If your reaction is in a solution, check the pH. The presence of even trace acidic impurities from starting materials or solvents can be the cause.

  • Controlled Experiment: Run a small-scale experiment where you deliberately add a mild acid (e.g., a catalytic amount of p-toluenesulfonic acid). If the formation of the suspected byproducts accelerates, you have confirmed acid-catalyzed ring-opening.[3][10]

Prevention Strategies:

  • Use Acid Scavengers: Add a non-nucleophilic base to your reaction mixture. Proton sponge or diisopropylethylamine (DIPEA) are excellent choices as they will neutralize trace acid without participating in the reaction.

  • Solvent Choice: Switch to rigorously dried, non-protic solvents (e.g., THF, Dioxane, Toluene). Avoid alcoholic solvents unless their participation is intended, as they can act as both a proton source and a nucleophile.[4]

  • Purify Reagents: Ensure all starting materials and reagents are purified and free of acidic residues from their synthesis or storage.

Q4: I am performing a transition-metal-catalyzed reaction on another part of the molecule, but the spirocyclopropane is isomerizing. What should I do?

This is a common issue, as many catalysts used for cross-coupling or hydrogenation can also interact with the spirocycle.[6]

Causality: The catalytic cycle of your primary reaction likely involves an intermediate that can coordinate to and activate the cyclopropane ring. For example, a Pd(0) catalyst intended for a Suzuki coupling can also perform an oxidative addition into a C-C bond of the spirocycle.

Prevention Strategies:

  • Ligand Tuning: The electronic and steric properties of the ligands on your metal catalyst are critical. Bulky, electron-donating ligands can sometimes disfavor interaction with the sterically hindered cyclopropane ring. Experiment with a range of phosphine or N-heterocyclic carbene (NHC) ligands.

  • Catalyst Screening: Some metals have a lower propensity for cyclopropane activation. If you are using Palladium, consider screening Nickel catalysts, or vice-versa, as their reactivity profiles differ.[6]

  • Lower Catalyst Loading & Temperature: Use the minimum amount of catalyst required for the primary transformation and run the reaction at the lowest possible temperature. This minimizes the energy available for the off-target ring-opening pathway.

Catalyst FactorRecommendation for Spirocycle StabilityRationale
Metal Choice Screen alternatives (e.g., Ni for Pd)Different metals have varying propensities for oxidative addition into strained rings.[6]
Ligand Type Use sterically bulky ligandsHinders the approach of the metal center to the spirocyclic core.
Catalyst Loading Use lowest effective concentrationReduces the probability of the off-target reaction.
Temperature Run at the lowest feasible temperatureDecreases the rate of the undesired ring-opening reaction.

Q5: My compound seems to decompose upon heating or during GC analysis. How can I handle it?

Causality: You are likely observing thermal decomposition.[8] Gas chromatography (GC) inlets are often heated to high temperatures (>200 °C), which is sufficient to induce homolytic cleavage of the strained C-C bonds.

Prevention & Analysis Strategies:

  • Lower Reaction Temperatures: If the decomposition occurs during a reaction, try to lower the temperature. If the reaction is too slow, screen for a more active catalyst that operates under milder conditions.

  • Avoid High-Heat Purification: Use purification methods that do not require heat, such as column chromatography on silica or alumina, or recrystallization. Avoid distillation if possible.

  • Alternative Analytical Techniques: For analysis, switch from GC to methods that operate at or below room temperature, such as Liquid Chromatography (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 3: Protocols & Methodologies

Here we provide detailed, self-validating protocols for common preventative measures.

Protocol 1: Performing a Reaction Under Buffered, Mildly Basic Conditions

This protocol is designed for reactions sensitive to trace acidity, using a phosphate buffer system.

Objective: To prevent acid-catalyzed ring-opening of a spirocyclopropane substrate during a subsequent synthetic step (e.g., an ester hydrolysis).

Materials:

  • Spirocyclopropane-containing substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Deionized water

  • TLC plates, LC-MS vials

Procedure:

  • Buffer Preparation (pH ~7.4): Prepare a 0.5 M aqueous phosphate buffer by dissolving K₂HPO₄ and KH₂PO₄ in deionized water to the desired pH. Degas the buffer by sparging with nitrogen or argon for 30 minutes.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your spirocyclopropane substrate (1.0 eq).

  • Solvent Addition: Dissolve the substrate in anhydrous THF.

  • Buffer Addition: Add the prepared phosphate buffer to the reaction mixture. The ratio of THF to buffer should be optimized, but a 2:1 or 3:1 ratio is a good starting point.

  • Initial Analysis (Validation Step 1): Immediately take an aliquot of the reaction mixture, dilute it, and analyze via TLC and LC-MS. This is your t=0 baseline. You should see only your starting material.

  • Reagent Addition: Add the primary reagent for your desired transformation (e.g., Lithium hydroxide for hydrolysis) slowly at 0 °C.

  • Reaction Monitoring (Validation Step 2): Monitor the reaction every 30 minutes by TLC/LC-MS. Compare the chromatograms to your t=0 sample. Look for the appearance of your desired product and the absence of any new, unidentified spots that could correspond to ring-opened byproducts.

  • Workup: Once the reaction is complete, perform a standard aqueous workup, ensuring that any quenching steps are also pH-controlled (e.g., use a saturated solution of NH₄Cl instead of HCl).

Caption: A troubleshooting workflow for diagnosing and preventing ring-opening.

References

  • Acid-Catalyzed Ring-Opening Cyclization of Spirocyclopropanes for the Construction of a 2-Arylbenzofuran Skeleton. Chemical and Pharmaceutical Bulletin, 2016.

  • Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. ACS Omega, 2020.

  • Mechanism for the ring-opening hydrogenolysis of spirocyclopropyl... ResearchGate.

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. RSC Advances, 2018.

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 2024.

  • Ring-Opening Cyclizations of Spirocyclopropanes with Nucleophiles and their Applications. Journal of Synthetic Organic Chemistry, Japan, 2019.

  • Ring opening reactions of electrophilic cyclopropanes. The Journal of Organic Chemistry.

  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry, 2021.

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Arkivoc, 2018.

  • Ring-opening hydrogenolysis of spirocyclopropyl oxindoles. ResearchGate.

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange.

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI, 2023.

  • Recent Advancements in Metal-Free Catalysis for Cyclopropane Ring Cleavage. ChemistrySelect, 2020.

  • Synthesis of Spirocyclopropane Scaffolds: A Review. Thieme, 2021.

  • Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Molecules, 2022.

  • Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1972.

Sources

Technical Support Center: Stereoselective Synthesis of Aminocyclopropyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for the stereoselective synthesis of aminocyclopropyl carboxylic acids (ACCs). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these synthetic challenges. Aminocyclopropyl carboxylic acids are conformationally constrained amino acids that are crucial building blocks in medicinal chemistry due to their unique structural and electronic properties.[1][2] Their synthesis, however, is often fraught with challenges related to stereocontrol. This resource aims to provide clear, actionable guidance to overcome common hurdles in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of aminocyclopropyl carboxylic acids, presented in a question-and-answer format.

I. Issues in Diastereoselective Cyclopropanation

Question 1: I am observing poor diastereoselectivity in the Simmons-Smith cyclopropanation of my chiral allylic amine/alcohol precursor. What are the likely causes and how can I improve it?

Answer:

Poor diastereoselectivity in Simmons-Smith cyclopropanation often stems from inefficient direction by a coordinating functional group or inherent steric factors in the substrate. The classic Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, relies on the coordination of the zinc carbenoid to a proximal Lewis basic group, such as a hydroxyl or an amine, to direct the methylene transfer to one face of the double bond.[3][4]

Troubleshooting Strategies:

  • Enhance Directing Group Efficacy:

    • Choice of Reagent: The Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane, often provides superior diastereoselectivity compared to the traditional zinc-copper couple.[5] The more Lewis acidic nature of the ethylzinc carbenoid can lead to stronger coordination with the directing group.

    • Protecting Group Strategy: The nature of the protecting group on your amine or alcohol is critical. Bulky protecting groups can sterically hinder the desired approach of the reagent. Conversely, some protecting groups can act as effective directing groups themselves. For instance, benzyl ethers and even silyl ethers can direct the cyclopropanation.[6] Experiment with different protecting groups (e.g., Boc, Cbz for amines; TBDMS, PMB for alcohols) to find the optimal balance of steric and electronic effects.

    • Chelating Auxiliaries: For allylic amines, consider introducing a chelating group. For example, using pseudoephedrine as a chiral auxiliary can promote cyclopropanation with high diastereoselectivity by forming a stable chelate with the zinc reagent, thereby directing the methylene transfer and minimizing the formation of N-ylide side products.[7]

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the aggregation state and reactivity of the organozinc reagent. Ethereal solvents like diethyl ether or THF are standard, but exploring less coordinating solvents like dichloromethane (DCM) might be beneficial in some cases.

    • Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can enhance selectivity by favoring the more ordered, lower-energy transition state.

  • Substrate Conformation: The observed stereochemistry is a result of the preferred conformation of the allylic system in the transition state. This is often a delicate balance of minimizing A(1,3) strain.[3] Molecular modeling can be a valuable tool to predict the most stable conformation and thus the likely stereochemical outcome.

dot graph TD { A[Poor Diastereoselectivity in Simmons-Smith] --> B{Is a Directing Group Present?}; B -- Yes --> C{Optimize Directing Group Efficacy}; B -- No --> D[Consider a Directed Approach or Alternative Method]; C --> E[Switch to Furukawa Conditions (Et₂Zn/CH₂I₂)]; C --> F[Modify Protecting Group]; C --> G[Introduce a Chelating Auxiliary]; A --> H{Review Reaction Conditions}; H --> I[Lower Reaction Temperature]; H --> J[Screen Solvents]; } caption: Troubleshooting Poor Diastereoselectivity

Question 2: My cyclopropanation reaction with a diazo compound and a chiral catalyst is giving low enantioselectivity. How can I improve the enantiomeric excess (ee)?

Answer:

Achieving high enantioselectivity in catalytic asymmetric cyclopropanation is highly dependent on the interplay between the substrate, the diazo reagent, the catalyst, and the reaction conditions. Low ee often points to a mismatch in this complex system.

Troubleshooting Strategies:

  • Catalyst Selection is Key:

    • Rhodium(II) Catalysts: Dirhodium(II) tetracarboxylates are powerful catalysts for this transformation. The chirality is introduced through the carboxylate ligands. For the synthesis of α-aryl-β-aminocyclopropane carboxylic acid derivatives, catalysts like Rh₂(S-PTTL)₄ have shown good results.[8] If one catalyst gives poor results, it is crucial to screen a panel of catalysts with different chiral ligands (e.g., those derived from different amino acids or with varying steric bulk).

    • Copper(I) Catalysts: Copper(I) complexes with chiral bis(oxazoline) (BOX) or pyridine-containing ligands are also widely used. The electronic and steric properties of the ligand must be matched to the substrate.

    • Enzyme Catalysis: Biocatalysis using engineered hemoproteins, such as myoglobin variants, has emerged as a powerful method for highly stereoselective cyclopropanations, often outperforming traditional chemical catalysts for specific substrates.[9]

  • Diazo Reagent and Substrate Considerations:

    • Diazo Reagent Structure: The steric and electronic properties of the diazo reagent are important. Donor-acceptor diazo compounds, such as α-aryldiazoesters, are commonly used.[8] The nature of the aryl and ester groups can influence selectivity.

    • Substrate Electronics: The electronic nature of the olefin can impact the reaction. Electron-rich olefins generally react faster. For electron-deficient olefins, a more reactive catalyst system may be required.

  • Optimizing Reaction Parameters:

    • Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and reactivity. Non-polar, non-coordinating solvents like dichloromethane or toluene are often preferred.

    • Temperature: Lowering the reaction temperature is a common strategy to improve enantioselectivity.

    • Rate of Addition: Slow addition of the diazo compound can help to maintain a low concentration of the reactive carbene intermediate, which can minimize side reactions and improve selectivity.

Parameter Recommendation for Improving Enantioselectivity Rationale
Catalyst Screen a library of chiral ligands (e.g., different BOX ligands, rhodium carboxylates).The chiral pocket of the catalyst is crucial for stereodifferentiation.
Solvent Test non-coordinating solvents (e.g., DCM, toluene, hexanes).Avoids interference with catalyst-substrate coordination.
Temperature Decrease the reaction temperature (e.g., from room temp to 0 °C or lower).Enhances the energy difference between diastereomeric transition states.
Diazo Addition Use a syringe pump for slow, controlled addition.Maintains a low concentration of the reactive intermediate, suppressing background reactions.

Table 1: Key Parameters for Optimizing Enantioselective Cyclopropanation.

II. Challenges with Substrate Reactivity and Side Reactions

Question 3: I am attempting an intramolecular cyclopropanation to form a bicyclic aminocyclopropane derivative, but I am getting significant amounts of side products. What are the common side reactions and how can I suppress them?

Answer:

Intramolecular cyclopropanations are powerful reactions but can be plagued by competing reaction pathways, especially when forming strained ring systems.

Common Side Reactions and Mitigation Strategies:

  • β-Hydride Elimination: This is a common decomposition pathway for the organometallic intermediate, leading to the formation of an alkene instead of the desired cyclopropane.

    • Mitigation: Choose a metal catalyst system that is less prone to β-hydride elimination. For example, rhodium and copper catalysts are generally preferred over palladium in some contexts. The choice of ligands can also influence this pathway.

  • Dimerization of the Carbene/Carbenoid: If the intramolecular reaction is slow, the reactive carbene intermediate can react with another molecule of the diazo compound or the starting material.

    • Mitigation: Employ high dilution conditions to favor the intramolecular pathway. This can be achieved by adding the substrate slowly to a large volume of solvent.

  • C-H Insertion: The carbene can insert into nearby C-H bonds, leading to the formation of five-membered rings or other rearranged products.

    • Mitigation: The position of the double bond relative to the carbene precursor is crucial. The tether length should be optimized to favor the 3-membered ring formation. Strategic placement of bulky groups can disfavor C-H insertion at certain positions.

dot graph LR { A[Starting Material] --> B{Intended Intramolecular Cyclopropanation}; A --> C{Side Reactions}; B --> D[Desired Bicyclic Product]; C --> E[β-Hydride Elimination]; C --> F[Carbene Dimerization]; C --> G[C-H Insertion]; } caption: Competing Pathways in Intramolecular Cyclopropanation

III. Post-Cyclopropanation Modifications and Deprotection

Question 4: I have successfully synthesized my protected aminocyclopropyl carboxylic ester, but I am struggling with the final deprotection steps without opening the cyclopropane ring. What are the best practices for deprotection?

Answer:

The cyclopropane ring is strained and can be susceptible to ring-opening under harsh reaction conditions, particularly those involving strong acids, bases, or hydrogenation with certain catalysts.

Recommended Deprotection Protocols:

  • Ester Hydrolysis:

    • Mild Basic Hydrolysis: Saponification with lithium hydroxide (LiOH) in a THF/water mixture at room temperature is a standard and generally mild method for hydrolyzing methyl or ethyl esters.

    • For Sterically Hindered Esters: If standard saponification is slow, consider using trimethyltin hydroxide (Me₃SnOH).

    • t-Butyl Esters: These are readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA) in DCM. This is generally mild enough to not affect the cyclopropane ring.

  • Amine Deprotection:

    • Boc Group: Cleavage with TFA in DCM or 4M HCl in dioxane is efficient.

    • Cbz Group: Hydrogenolysis (H₂, Pd/C) is a common method. However, care must be taken as some palladium catalysts can promote cyclopropane ring opening. Using a less active catalyst or adding a catalyst poison (like quinoline) can sometimes mitigate this. Alternatively, transfer hydrogenation with ammonium formate and Pd/C can be a milder option.

    • Phthalimide Group: This can be removed with hydrazine hydrate in ethanol.[10]

General Best Practices:

  • Always run deprotection reactions at the lowest effective temperature.

  • Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.

  • Consider the orthogonality of your protecting groups from the beginning of your synthetic design to allow for selective removal.

Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is a general guideline for the cyclopropanation of a chiral allylic alcohol.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral allylic alcohol (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethylzinc (Et₂Zn, 1.5 equiv, typically as a 1.0 M solution in hexanes) dropwise to the stirred solution.

  • Second Reagent Addition: Add diiodomethane (CH₂I₂, 1.5 equiv) dropwise to the reaction mixture. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to stir at 0 °C and warm to room temperature overnight. Monitor the progress by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Asymmetric Cyclopropanation

This protocol is a general procedure for the reaction of an olefin with a diazoester.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-PTTL)₄, 0.5-2 mol%) and the olefin (1.2 equiv) in anhydrous, non-coordinating solvent (e.g., DCM).

  • Diazo Addition: Prepare a solution of the diazoester (1.0 equiv) in the same solvent. Add this solution to the reaction mixture dropwise via a syringe pump over several hours.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) until the diazo compound is completely consumed (as indicated by TLC and the disappearance of its characteristic color).

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the cyclopropyl ester. The diastereomeric and enantiomeric excess should be determined by chiral HPLC or GC analysis.

References

  • de Nanteuil, F., Serrano, E., Perrotta, D., & Waser, J. (2015). Dynamic Kinetic Asymmetric [3 + 2] Annulation Reactions of Aminocyclopropanes. Journal of the American Chemical Society.
  • Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters, 9, 187-190.
  • Lebold, T. P., & Kerr, M. A. (2010). Diastereoselective Synthesis of Cyclopentylamines from Aminocyclopropanes. Synfacts, 2010(08), 0910-0910.
  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686.
  • Charette, A. B., & Beauchemin, A. (n.d.). Stereoselective Cyclopropanation Reactions. FCT NOVA. Retrieved from [Link]

  • Shaw, M. H., Croft, R. A., & Douglas, J. (2019). An endo-Directing-Group Strategy Unlocks Enantioselective (3+1+2) Carbonylative Cycloadditions of Aminocyclopropanes.
  • Fülöp, F., et al. (2011). Stereo- and regiocontrolled synthesis of highly functionalized cyclopentanes with multiple chiral centers. Chemistry – A European Journal, 17(38), 10644-10651.
  • Wang, J., et al. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. The Journal of Organic Chemistry, 87(2), 1184-1193.
  • Li, Z., et al. (2023). Diastereoselective Synthesis of Cyclopropyl Diboronates via 1,2‐Boronate Rearrangement.
  • Cossy, J., & de Fátima, A. (2010). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 110(5), 2377-2409.
  • Laktsevich-Iskryk, M., & Zhdanko, A. (2024).
  • Bertus, P., & Szymoniak, J. (2010). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Current Organic Chemistry, 14(12), 1258-1275.
  • Melchiorre, P., et al. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines.
  • Wang, X., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(41), 12412-12413.
  • Fasan, R., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity.
  • Barluenga, J., & Fañanás, F. J. (Eds.). (2009).
  • Clarke, A. J. A., et al. (2015). Asymmetric cyclopropanation of conjugated cyanosulfones using a novel cupreine organocatalyst: rapid access to δ3-amino acids.
  • Abellán, T., et al. (2007). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 18(12), 1471-1479.
  • Bull, S. D., et al. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopurine methodology. Organic & Biomolecular Chemistry, 1(14), 2531-2542.
  • Marek, I., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8565-8569.
  • Spring, D. R., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters.
  • Bull, S. D., et al. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. PubMed. Retrieved from [Link]

  • Charette, A. B., et al. (2016). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. Retrieved from [Link]

  • Waser, J., et al. (2021). Catalytic (3 + 2) annulation of donor–acceptor aminocyclopropane monoesters and indoles. Chemical Science, 12(20), 7048-7053.
  • Charette, A. B. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. In Organic Reactions. John Wiley & Sons, Inc.
  • Aggarwal, V. K., et al. (2003). Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines. Organic Letters, 5(24), 4413-4416.

Sources

Technical Support Center: Stability Testing and Degradation Analysis of Methyl 2-(1-aminocyclopropyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(1-aminocyclopropyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing and degradation analysis of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve challenges in your experimental work.

Introduction

This compound is a molecule of interest in pharmaceutical development, featuring a primary amine, a methyl ester, and a cyclopropyl ring. Understanding its stability profile is critical for ensuring its quality, safety, and efficacy as a potential drug substance. This guide provides a comprehensive overview of its potential degradation pathways and the analytical strategies to study them, structured in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on this compound?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons:

  • To identify potential degradation products: This helps in understanding the degradation pathways of the molecule under various stress conditions.

  • To develop and validate stability-indicating analytical methods: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

  • To elucidate the intrinsic stability of the molecule: This information is vital for determining appropriate storage conditions, shelf-life, and packaging requirements.

  • To provide insights into the molecule's chemical behavior: This can aid in formulation development and manufacturing process optimization.

Q2: Which functional groups in this compound are most susceptible to degradation?

A2: Based on its chemical structure, the following functional groups are the most likely sites of degradation:

  • Methyl Ester: The ester group is prone to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid, 2-(1-aminocyclopropyl)acetic acid, and methanol.[1][2]

  • Primary Amine: The primary amine is susceptible to oxidative degradation.[3][4]

  • Cyclopropyl Amine Moiety: The cyclopropyl amine group may undergo hydrolytic degradation, particularly under high pH conditions.[5]

Q3: What are the typical stress conditions applied in forced degradation studies according to ICH guidelines?

A3: The International Council for Harmonisation (ICH) guidelines recommend the following stress conditions for forced degradation studies:

  • Hydrolysis: Exposure to acidic and basic conditions across a wide pH range.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Thermal Stress: Exposure to high temperatures.

  • Photostability: Exposure to light, including both visible and ultraviolet (UV) radiation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: An unexpected peak appears in my HPLC chromatogram after acidic stress.

Q: I subjected my sample of this compound to 0.1 M HCl at 60°C and observed a new, more polar peak in the HPLC analysis. What is the likely identity of this degradant?

A: Probable Cause: The most probable cause is the hydrolysis of the methyl ester functional group. Under acidic conditions, the ester is hydrolyzed to the corresponding carboxylic acid, 2-(1-aminocyclopropyl)acetic acid, and methanol. The resulting carboxylic acid is more polar than the parent ester, leading to an earlier elution time on a reverse-phase HPLC column.

Recommended Solution:

  • Confirm the identity using LC-MS: Analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the new peak. The expected mass of the hydrolyzed product, 2-(1-aminocyclopropyl)acetic acid, can be calculated and compared with the experimental data.

  • Co-injection with a standard: If a standard of 2-(1-aminocyclopropyl)acetic acid is available, perform a co-injection with your stressed sample. If the new peak in your sample and the standard have the same retention time, it confirms the identity of the degradant.

  • Optimize HPLC method: Ensure your HPLC method has sufficient resolution to separate the parent compound from the new degradant.

Issue 2: Significant degradation is observed under basic conditions, with multiple new peaks.

Q: After treating my sample with 0.1 M NaOH at room temperature, I see a rapid decrease in the parent peak and the appearance of several new peaks in the HPLC chromatogram. What could be happening?

A: Probable Cause: There are two likely degradation pathways occurring simultaneously under basic conditions:

  • Base-catalyzed hydrolysis of the methyl ester: Similar to acidic conditions, the ester will be rapidly hydrolyzed to 2-(1-aminocyclopropyl)acetic acid.

  • Degradation of the cyclopropyl amine moiety: The literature suggests that cyclopropyl amine structures can be susceptible to hydrolytic degradation at high pH.[5] This could lead to ring-opening or other rearrangements, resulting in multiple degradation products.

Recommended Solution:

  • Use milder basic conditions: If the degradation is too rapid, consider using milder conditions (e.g., lower concentration of NaOH, lower temperature) to slow down the reaction and better understand the degradation pathway.

  • Characterize the major degradants: Use LC-MS/MS and, if necessary, preparative HPLC to isolate the major degradation products for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Monitor the formation of the hydrolyzed acid: Track the formation of the 2-(1-aminocyclopropyl)acetic acid peak to understand the kinetics of the ester hydrolysis relative to the other degradation pathways.

Issue 3: Loss of assay value and the appearance of a new peak after exposure to an oxidizing agent.

Q: I treated my sample with 3% hydrogen peroxide and observed a decrease in the main peak area and the formation of a new peak. What is the likely degradation product?

A: Probable Cause: The primary amine in your molecule is susceptible to oxidation. Common oxidative degradation products of primary amines include the corresponding hydroxylamine or nitroso derivatives.

Recommended Solution:

  • Structural Elucidation: Use LC-MS to determine the mass of the new peak. An increase in mass corresponding to the addition of one or more oxygen atoms would support an oxidative degradation pathway.

  • Investigate the role of metal ions: Trace metal ions can catalyze oxidation reactions. Ensure all glassware is thoroughly cleaned and consider using a chelating agent like EDTA in your sample preparation to see if it inhibits the degradation.

  • Test different oxidizing agents: If the reaction with hydrogen peroxide is too aggressive or not representative of likely real-world oxidative stress, consider milder conditions or other oxidizing agents.

Issue 4: The sample shows discoloration and degradation upon exposure to light.

Q: My solid sample of this compound turned slightly yellow and the HPLC analysis shows a loss of the parent compound after photostability testing. What is the cause?

A: Probable Cause: The discoloration and degradation suggest that the compound is photolabile. Photodegradation can involve complex radical-mediated pathways and may lead to a variety of degradation products. The primary amine is a potential chromophore that could absorb UV light and initiate degradation.

Recommended Solution:

  • Conduct a confirmatory photostability study: Follow the ICH Q1B guidelines for photostability testing, ensuring exposure to both UV and visible light.[6] Use a dark control to differentiate between light-induced and thermal degradation.

  • Characterize the photodegradants: Use a photodiode array (PDA) detector in your HPLC system to examine the UV spectra of the degradation products. This can provide clues about their structures. LC-MS analysis is also essential for mass determination.

  • Evaluate packaging: If the compound is found to be photolabile, light-protective packaging (e.g., amber vials) will be necessary for the final drug product.

Experimental Protocols

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare stock solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Expose to stress Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose to stress Thermal Thermal Stress (e.g., 80°C, solid state) Prep->Thermal Expose to stress Photo Photostability (ICH Q1B conditions) Prep->Photo Expose to stress HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze samples at time points Base->HPLC Analyze samples at time points Oxidation->HPLC Analyze samples at time points Thermal->HPLC Analyze samples at time points Photo->HPLC Analyze samples at time points LCMS LC-MS for Identification HPLC->LCMS Characterize unknown peaks Eval Evaluate % Degradation Identify Degradants Assess Mass Balance LCMS->Eval

Caption: Workflow for forced degradation studies.

Protocol 1: Hydrolytic Degradation
  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M hydrochloric acid at a concentration of approximately 1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound in 0.1 M sodium hydroxide at approximately 1 mg/mL.

    • Keep the solution at room temperature.

    • Withdraw aliquots at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

Protocol 2: Oxidative Degradation
  • Prepare a solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at approximately 1 mg/mL.

  • Add a sufficient volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples directly by HPLC.

Protocol 3: Thermal Degradation
  • Place a known amount of the solid compound in a vial.

  • Heat the vial in an oven at 80°C.

  • At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Protocol 4: Photostability Testing
  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

  • Maintain a control sample protected from light at the same temperature.

  • After the exposure period, analyze both the light-exposed and control samples by HPLC.

Recommended HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to elute the parent compound and its more polar and less polar degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 210 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Degradants
Stress ConditionReagents and ConditionsPotential Degradation PathwayLikely Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 60°CEster Hydrolysis2-(1-aminocyclopropyl)acetic acid
Base Hydrolysis 0.1 M NaOH, Room Temp.Ester Hydrolysis & Cyclopropyl Amine Degradation2-(1-aminocyclopropyl)acetic acid and other products
Oxidation 3% H₂O₂, Room Temp.Amine OxidationHydroxylamine or nitroso derivatives
Thermal 80°C, Solid StateThermal DecompositionVarious potential products
Photolytic ICH Q1B ConditionsPhotodegradationVarious potential products

Visualization of Degradant Identification

Decision Tree for Unknown Peak Identification

Degradant_Identification Start Unknown peak detected in HPLC LCMS Perform LC-MS analysis Start->LCMS Mass Determine molecular weight of the unknown peak LCMS->Mass Compare Compare mass with potential degradation products Mass->Compare Match Mass matches a predicted degradant? Compare->Match Confirm Confirm structure by co-injection with standard or NMR of isolated peak Match->Confirm Yes NoMatch Propose a structure based on mass and fragmentation data Match->NoMatch No Synthesize Synthesize the proposed degradant for confirmation NoMatch->Synthesize

Caption: Decision tree for identifying unknown degradants.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. [Link]

  • Advanced Analytical Methods for 1-Aminocyclopropane-1-carboxylic Acid (ACC) Quantification. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. (2019). Frontiers in Plant Science. [Link]

  • Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. (2002). Journal of Separation Science. [Link]

  • Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. (2017). Frontiers in Plant Science. [Link]

  • Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. (2003). Journal of Chromatography A. [Link]

  • Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. (2017). Frontiers in Plant Science. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). Journal of Pharmaceutical Sciences. [Link]

  • Investigation Into the Formation of Ibuprofen Methyl Ester in Aqueous Methanol Solutions of Different pH. (2010). American Pharmaceutical Review. [Link]

  • Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. (2015). Water Research. [Link]

  • Hydrolysis of methyl esters for production of fatty acids. (1996).
  • 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants. (2013). Journal of Experimental Botany. [Link]

  • methyl ester hydrolysis: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Oxidative degradation of amines using a closed batch system. (2014). Energy Procedia. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). Pharmaceutics. [Link]

  • Methyl ester hydrolysis. (2022). ResearchGate. [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. (2024). Scientific Reports. [Link]

  • 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! (2015). Frontiers in Plant Science. [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (2018). BMC Biophysics. [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. (2017). bioRxiv. [Link]

  • Amino Acid esters prevent thermal inactivation and aggregation of lysozyme. (2005). Biotechnology Progress. [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. (2024). ResearchGate. [Link]

  • Significance of Stability Studies on Degradation Product. (2017). Research Journal of Pharmacy and Technology. [Link]

  • Characterization and Degradation of Fatty Acid Methyl Esters Generated from Domestic Wastewater. (2015). ARC Journals. [Link]

  • Estimation of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Enzyme in Bacteria. (2025). Methods in Molecular Biology. [Link]

  • Improved Method for Effective Screening of ACC (1-aminocyclopropane-1-carboxylate) Deaminase Producing Microorganisms. (2016). Journal of Microbiological Methods. [Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. (2024). RSC Advances. [Link]

  • Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. (2019). Industrial & Engineering Chemistry Research. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. (2023). Journal of Organic and Inorganic Chemistry. [Link]

  • Photostability testing of pharmaceutical products. (2013). International Research Journal of Pharmacy. [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). Journal of Pharmaceutical Sciences. [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. (2014). The Plant Journal. [Link]

  • Improved method for effective screening of ACC (1-aminocyclopropane-1-carboxylate) deaminase producing microorganisms. (2016). Journal of Microbiological Methods. [Link]

  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. (2025). Molecules. [Link]

  • An LC-MS Approach to Quantitative Measurement of Ammonia Isotopologues. (2017). Cell Chemical Biology. [Link]

  • Biopharmaceutical Analysis: LC-MS. (n.d.). BioPharm International. [Link]

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Technical Support Center: High-Purity Isolation of Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the method refinement of high-purity non-natural amino acid (NNAA) isolation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of NNAA purification. Non-natural amino acids are pivotal in modern drug discovery and protein engineering, offering enhanced stability, novel functionalities, and improved pharmacokinetic properties.[1][2] However, their unique structural diversity often presents significant purification challenges.[2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in scientific principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider before starting the purification of a non-natural amino acid?

A1: Before embarking on the purification of a non-natural amino acid, a thorough understanding of its physicochemical properties is paramount. Key factors to consider include:

  • Structure and Functional Groups: The presence of unique side chains, protecting groups, or chiral centers will dictate the choice of purification strategy.[1][3]

  • Solubility: The solubility of the NNAA in various organic and aqueous solvents will influence the selection of the mobile phase and the type of chromatography.

  • pKa Value(s): The ionization state of the amino and carboxyl groups, as well as any ionizable side chains, is crucial for ion-exchange chromatography.

  • Stability: Assess the stability of your NNAA under different pH and temperature conditions to prevent degradation during purification.

  • Presence of Enantiomers: If your synthesis yields a racemic or diastereomeric mixture, a chiral separation method will be necessary.[4]

Q2: How do I choose the right chromatography technique for my non-natural amino acid?

A2: The selection of the appropriate chromatography technique is critical for achieving high purity. Here's a general guide:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for purifying many NNAAs, especially those with hydrophobic side chains or protecting groups.[5]

  • Ion-Exchange Chromatography (IEX): Ideal for separating NNAAs based on their net charge. Anion-exchange is suitable for acidic NNAAs, while cation-exchange is used for basic NNAAs.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A valuable alternative for highly polar NNAAs that show poor retention in reverse-phase chromatography.[6]

  • Chiral Chromatography: Essential for separating enantiomers. This can be achieved using chiral stationary phases (CSPs) or by derivatizing the NNAA with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[4][7]

Q3: What are the common impurities I should expect, and how can I detect them?

A3: Common impurities in NNAA preparations include:

  • Starting materials and reagents from the synthesis.

  • Side-products from incomplete reactions or side reactions.

  • Enantiomeric or diastereomeric impurities. [8]

  • Residual solvents.

  • Degradation products.

A combination of analytical techniques is often necessary for comprehensive purity assessment:[9]

  • High-Performance Liquid Chromatography (HPLC): The standard method for assessing purity, typically using UV detection.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is invaluable for identifying impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information to confirm the identity of your NNAA and detect structural impurities.

  • Chiral HPLC or Gas Chromatography (GC): Specifically for determining enantiomeric purity.[10]

Troubleshooting Guides

Guide 1: Low Yield After Purification

A low recovery of your target non-natural amino acid can be a significant setback. The following guide will help you diagnose and address the potential causes.

Problem: The final yield of the purified NNAA is significantly lower than expected.

Initial Assessment Workflow:

Caption: Troubleshooting workflow for low NNAA yield.

Potential Cause Explanation Recommended Solution
Poor Binding to the Column The NNAA may not be effectively binding to the stationary phase due to incorrect buffer conditions (pH, ionic strength) or an inappropriate choice of column chemistry.[11]Verify Buffer Conditions: Ensure the pH of your sample and binding buffer promotes the desired interaction with the stationary phase. For ion-exchange, the pH should be such that the NNAA and the resin have opposite charges. Optimize Mobile Phase: For reverse-phase, ensure the initial mobile phase is weak enough to allow for strong binding. Re-evaluate Column Choice: If optimization fails, consider a different stationary phase that offers a more suitable interaction mechanism.
Premature Elution The wash steps may be too stringent, causing the NNAA to elute from the column before the elution phase.[12]Analyze Wash Fractions: Collect and analyze the wash fractions by HPLC or LC-MS to confirm if the product is being lost at this stage. Reduce Wash Strength: Decrease the concentration of the organic solvent in the wash buffer for RP-HPLC or the salt concentration for IEX.[12]
Incomplete Elution The elution conditions may not be strong enough to displace the NNAA from the column.Analyze the Column Post-Elution: If possible, strip the column with a very strong solvent and analyze the strip solution for your product. Increase Elution Strength: For RP-HPLC, increase the percentage of organic solvent in the elution buffer. For IEX, increase the salt concentration or change the pH to neutralize the charge of the NNAA or the resin.[13]
Product Degradation The NNAA may be unstable under the purification conditions (e.g., extreme pH, prolonged exposure to certain solvents).Assess Stability: Perform small-scale stability studies of your NNAA under the intended purification conditions. Modify Conditions: Adjust the pH of the mobile phase, work at a lower temperature, or add stabilizers if necessary. Consider using a faster purification method to minimize exposure time.[14]
Inaccurate Quantification The method used to quantify the purified NNAA may be inaccurate.Use a Validated Quantification Method: Employ a method such as quantitative NMR (qNMR) or an HPLC method with a certified reference standard for accurate concentration determination.
Guide 2: Poor Purity/Presence of Contaminants

Achieving high purity is often the primary goal of the isolation process. This guide will help you address issues with persistent impurities.

Problem: The purified non-natural amino acid contains unacceptable levels of impurities.

Troubleshooting Logic:

Caption: Logical approach to troubleshooting poor purity.

Potential Cause Explanation Recommended Solution
Co-eluting Impurities An impurity has a similar retention time to your NNAA under the current chromatographic conditions.Optimize the Elution Gradient: A shallower gradient can improve the resolution between closely eluting peaks.[15] Change the Selectivity: This is the most effective approach. Modify the mobile phase (e.g., change the organic solvent, pH, or buffer type) or switch to a column with a different stationary phase chemistry (e.g., from C18 to phenyl-hexyl).[6]
Column Overload Injecting too much sample onto the column can lead to peak broadening and poor separation.[14]Reduce Sample Load: Perform a loading study to determine the optimal sample amount for your column. Increase Column Dimensions: If a larger sample load is necessary, use a column with a larger internal diameter.
Presence of Diastereomers/Enantiomers If the impurity is a stereoisomer, it may not be separable on a standard achiral column.Use a Chiral Stationary Phase (CSP): Select a CSP that is known to be effective for the separation of amino acid enantiomers, such as those based on crown ethers or macrocyclic glycopeptides.[7][16][17] Derivatize to Form Diastereomers: React the NNAA mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard reverse-phase column.
Ineffective Wash Steps Weakly bound impurities may not be sufficiently removed during the wash steps and can elute with the product.Optimize Wash Buffers: Introduce an intermediate wash step with a slightly stronger solvent to remove weakly bound impurities before eluting your product.[13]
Cross-Contamination Impurities may be introduced from contaminated glassware, solvents, or a poorly cleaned chromatography system.Ensure System Cleanliness: Thoroughly clean all glassware and the chromatography system before use. Use high-purity solvents and reagents.
Guide 3: Difficulty with Enantiomeric Separation

The separation of enantiomers is a common and often challenging step in the purification of non-natural amino acids.

Problem: Inability to resolve the D- and L-enantiomers of the non-natural amino acid.

Key Considerations for Chiral Separations:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. Polysaccharide-based, macrocyclic glycopeptide-based (e.g., teicoplanin), and crown ether-based CSPs are commonly used for amino acid separations.[4][7][16] Each CSP has a different chiral recognition mechanism, so screening multiple CSPs is often necessary.

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in chiral recognition. Small changes can have a significant impact on resolution.

  • Temperature: Column temperature can affect the thermodynamics of the chiral recognition process and, therefore, the separation. Lower temperatures often improve resolution but may increase analysis time and backpressure.

  • Derivatization: For some NNAAs, derivatization of the amino or carboxyl group can enhance chiral recognition on a given CSP.[7] However, this adds an extra step and the potential for introducing impurities.[7]

Recommended Experimental Protocol for Chiral Method Development:

  • Column Screening:

    • Screen a minimum of three different types of chiral stationary phases (e.g., a polysaccharide-based, a macrocyclic glycopeptide-based, and a crown ether-based column).

    • Use a generic screening gradient with a common mobile phase system (e.g., methanol/acetonitrile with a small amount of acid or base additive).

  • Mobile Phase Optimization:

    • Once a promising CSP is identified, systematically vary the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile).

    • Optimize the concentration and type of mobile phase additives (e.g., trifluoroacetic acid, formic acid, diethylamine). These can influence the ionization state of the analyte and the stationary phase, which is critical for interaction.

  • Temperature Optimization:

    • Evaluate the effect of column temperature on the separation (e.g., 15°C, 25°C, 40°C).

  • Flow Rate Adjustment:

    • Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.

Chiral Separation Troubleshooting Table:

Issue Potential Cause Solution
No Separation Inappropriate CSP or mobile phase.Screen different CSPs and mobile phases. Consider derivatization if direct separation is unsuccessful.
Poor Resolution Suboptimal mobile phase, temperature, or flow rate.Systematically optimize the mobile phase composition, temperature, and flow rate as described in the protocol above.
Peak Tailing Secondary interactions between the NNAA and the stationary phase.Adjust the mobile phase pH or add a competing amine or acid to the mobile phase to block active sites on the stationary phase.
Inconsistent Retention Times Poor column equilibration or changes in mobile phase composition.Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Use freshly prepared mobile phases.

Purity Assessment and Characterization

Once the non-natural amino acid has been purified, its identity, purity, and enantiomeric excess must be rigorously confirmed.

Recommended Analytical Techniques for Final Product Characterization:

Technique Purpose Key Information Provided
HPLC-UV Assess chemical purity.[9]Percentage purity based on peak area at a specific wavelength.
LC-MS Confirm identity and identify impurities.Molecular weight of the main component and any impurities.
¹H and ¹³C NMR Confirm structure and identify impurities.Detailed structural information, confirmation of stereochemistry (in some cases), and detection of structurally related impurities.
Chiral HPLC/GC Determine enantiomeric purity.[10]Enantiomeric excess (% ee) or the ratio of the desired enantiomer to the undesired one.
Elemental Analysis Confirm elemental composition.Percentage of carbon, hydrogen, nitrogen, and other elements, which should match the theoretical values for the molecular formula.

References

  • Agrisera. (n.d.). Immunoprecipitation troubleshooting. Retrieved from [Link]

  • U. A. Kshatariya, et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6393.
  • Bitesize Bio. (2021). Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Retrieved from [Link]

  • A. U. K. Öztürk, et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • S. Singh, et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38049-38063.
  • V. R. S. S. N. V. K. R. C. K. et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 12(4), 455-465.
  • M. A. Abdallah, et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 6(31), 20565–20574.
  • Y. Zhang, et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10, 558.
  • Y. H. Tan, et al. (2014). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLoS ONE, 9(7), e101662.
  • J. M. Rogers, et al. (2015). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET.
  • Iris Biotech GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Q. Liu, et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7865–7875.
  • G. Geylan, et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 14(30), 8152-8164.
  • Y. Zhang, et al. (2022). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 122(15), 12586–12651.
  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Retrieved from [Link]

  • S. K. K. et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.
  • H. Okamura, et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2056.
  • I. M. C. M. Pinto, et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review.
  • H. Okamura, et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2056.
  • Y. Yang, et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(1), 118–128.
  • LCGC International. (2012). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • BioTopics. (n.d.). Chromatography of amino acids. Retrieved from [Link]

  • J. T. T. Meibom, et al. (2019). Orthogonal protecting groups for Nε-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 25(12), e3219.
  • M. Kašik, et al. (2008). Optimization of the TLC Separation of Seven Amino Acids.

Sources

Technical Support Center: Overcoming Poor Ionization in Mass Spectrometry of Small Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mass spectrometry analysis of small amino acid esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal intensity and reproducibility. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve your immediate issues but also build robust methods for the future.

I. Frequently Asked Questions (FAQs) - The "Why" Behind the "How"

Q1: Why is the signal for my small amino acid ester so low in ESI-MS?

A1: Small amino acid esters often exhibit poor ionization efficiency in electrospray ionization (ESI) for a combination of reasons. Their small size and often high polarity mean they do not efficiently compete for charge or migrate to the surface of the ESI droplet, a critical step for successful gas-phase ion formation.[1][2] Unlike larger peptides that possess multiple basic sites for protonation, a simple amino acid ester has limited sites to readily accept a proton.[3] Furthermore, their high polarity can lead to them remaining in the bulk of the droplet rather than partitioning to the surface where ionization occurs.[2][4]

Q2: I see a signal, but it's inconsistent and my calibration curve is not linear. What's happening?

A2: Inconsistent signal and non-linear calibration curves are often symptomatic of ion suppression or inefficient ionization.[5] This can be caused by several factors:

  • Matrix Effects: Co-eluting compounds from your sample matrix can compete with your analyte for ionization, suppressing its signal.

  • In-source Fragmentation: Amino acid esters can be labile, and in-source fragmentation can lead to a weak molecular ion peak.[6]

  • Mobile Phase Incompatibility: Certain mobile phase additives, like Trifluoroacetic Acid (TFA) at high concentrations, are excellent for chromatography but are known to cause significant ion suppression in the MS source.[7][8]

  • Adduct Formation: Inconsistent formation of adducts (e.g., with sodium or potassium) can split the signal between different m/z values, reducing the intensity of your primary target ion and affecting quantitation.[1][2]

Q3: What is chemical derivatization, and how can it improve my signal?

A3: Chemical derivatization is the process of chemically modifying your analyte to enhance its analytical properties.[9] For mass spectrometry of amino acid esters, this is a powerful strategy to overcome poor ionization.[10][11][12] Derivatization works by:

  • Increasing Hydrophobicity: Attaching a non-polar group to the amino acid ester enhances its surface activity within the ESI droplet, promoting more efficient ionization.[1][12]

  • Introducing a Readily Ionizable Group: By adding a group with a high proton affinity or a permanent positive charge (a quaternary amine), you make the molecule much easier to ionize.[13][14][15] This significantly boosts signal intensity, with some derivatization agents increasing sensitivity by 6 to 80-fold.[4]

  • Improving Chromatographic Retention: Derivatization can improve retention on reversed-phase columns, moving the analyte away from the void volume where matrix effects are often most severe.[4][12]

Q4: Can I improve ionization without derivatization?

A4: Yes, while derivatization is often the most effective solution, you can significantly improve ionization by optimizing your LC-MS conditions. Key areas to focus on include:

  • Mobile Phase Additives: The choice and concentration of additives are critical. Switching from TFA to formic acid, or using buffered mobile phases with ammonium formate or ammonium acetate, can dramatically reduce ion suppression and enhance signal.[7][16][17]

  • Ion Source Parameters: Systematically optimizing parameters like capillary voltage, gas temperatures, and nebulizer pressure can improve desolvation and ionization efficiency for your specific compound.[5][18]

  • Chromatography: Improving the separation of your analyte from interfering matrix components will reduce ion suppression.[5]

II. Troubleshooting Guides & Protocols

Guide 1: Systematic Mobile Phase Optimization

Poor signal is often linked to the mobile phase. This guide provides a systematic approach to optimizing your mobile phase for enhanced ESI efficiency.

The Problem:

You have a weak or non-existent signal for your amino acid ester when using a standard mobile phase like 0.1% TFA in water/acetonitrile.

The Underlying Principle:

Mobile phase additives influence the pH and surface tension of the ESI droplets. Strong ion-pairing agents like TFA can suppress the signal of your analyte.[8] The goal is to find an additive that promotes protonation of your analyte without causing suppression. Formic acid is a common choice as it effectively facilitates ionization in positive mode ESI. Ammonium salts can act as buffers and further improve ionization efficiency and peak shape.[16][17]

Experimental Protocol: Mobile Phase Screening
  • Prepare Stock Solutions:

    • Analyte Stock: Prepare a 1 mg/mL stock solution of your amino acid ester in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Mobile Phase Additive Stocks: Prepare 1% solutions of Formic Acid (FA), Acetic Acid (AA), and 1 M solutions of Ammonium Formate (AF) and Ammonium Acetate (AAc).

  • Prepare Test Mobile Phases:

    • Create several sets of mobile phases (A: aqueous, B: organic) with different additives. See the table below for recommended starting points.

  • Systematic Testing:

    • Install a suitable reversed-phase C18 column.

    • Equilibrate the LC-MS system with each mobile phase set for at least 15 minutes.

    • Perform a direct injection of your analyte standard (e.g., 1 µL of a 10 µg/mL working solution) for each condition.

    • Monitor the signal intensity and peak shape of your target analyte.

Data Presentation: Mobile Phase Additive Comparison
Additive Combination (in both Water & ACN)Expected OutcomeIon Suppression Potential
0.1% Trifluoroacetic Acid (TFA)Good chromatography, sharp peaksHigh
0.1% Formic Acid (FA)Good for MS , high ionization efficiencyLow
10 mM Ammonium Formate + 0.1% FAExcellent for many polar metabolites, stable retentionLow
10 mM Ammonium AcetateGood compromise for signal and stabilityLow

This table summarizes expected outcomes based on common observations in the field.[7][16]

Visualization: Mobile Phase Optimization Workflow

G cluster_prep Preparation cluster_testing Systematic Testing cluster_analysis Analysis & Decision start Start: Poor Signal with 0.1% TFA prep_stocks Prepare Analyte and Additive Stocks start->prep_stocks test_fa Test 1: 0.1% Formic Acid prep_stocks->test_fa test_af_fa Test 2: 10mM NH4-Formate + 0.1% FA test_fa->test_af_fa test_aa Test 3: 10mM NH4-Acetate test_af_fa->test_aa analyze Compare Signal Intensity & Peak Shape test_aa->analyze decision Select Optimal Mobile Phase analyze->decision end Proceed to Method Validation decision->end

Caption: Workflow for systematic mobile phase optimization.

Guide 2: Enhancing Ionization through Chemical Derivatization

When mobile phase optimization is insufficient, chemical derivatization is the next logical step. This guide provides a protocol for a common derivatization strategy.

The Problem:

Your amino acid ester signal remains too low for reliable quantification even after optimizing the mobile phase and ion source parameters.

The Underlying Principle:

This protocol uses a generic N-hydroxysuccinimide (NHS) ester reagent to acylate the primary or secondary amine of the amino acid. This modification adds a larger, more hydrophobic, and more easily protonated group to the molecule.[4][10][19] This increases the analyte's affinity for the surface of the ESI droplet, leading to a significant enhancement in ionization efficiency.[1] Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are well-established for this purpose.[12]

Experimental Protocol: AQC Derivatization

This protocol is adapted from established methods for amino acid derivatization.[12]

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.2 M borate buffer and adjust the pH to 8.8 with NaOH.

    • AQC Reagent: Dissolve 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) in dry acetonitrile to a final concentration of 3 mg/mL. This solution should be prepared fresh.

  • Derivatization Reaction:

    • To 20 µL of your sample (or standard) in an Eppendorf tube, add 60 µL of the borate buffer.

    • Vortex briefly to mix.

    • Add 20 µL of the AQC reagent solution.

    • Vortex immediately for 30 seconds.

    • Incubate the mixture at 55°C for 10 minutes.

  • Sample Analysis:

    • After incubation, the sample is ready for LC-MS analysis.

    • Inject 1-5 µL of the derivatized sample into the LC-MS system using an optimized mobile phase (e.g., from Guide 1).

Visualization: The Derivatization Concept

G cluster_reactants Reactants cluster_product Product cluster_properties Resulting Properties AA_Ester Amino Acid Ester (Poor Ionization) Reaction + AA_Ester->Reaction Deriv_Reagent Derivatization Reagent (e.g., AQC) Deriv_Reagent->Reaction Deriv_AA_Ester Derivatized AA Ester (Enhanced Ionization) Reaction->Deriv_AA_Ester Prop1 Increased Hydrophobicity Deriv_AA_Ester->Prop1 Prop2 Improved Protonation Deriv_AA_Ester->Prop2 Prop3 Higher MS Signal Prop1->Prop3 Prop2->Prop3

Caption: How derivatization improves analyte properties.

III. MALDI-Specific Considerations

Q5: My amino acid ester is not visible in MALDI-TOF MS. What matrix should I use?

A5: For small molecules like amino acid esters, the choice of matrix is critical in MALDI to avoid interference from matrix ions in the low mass range (< 500 m/z).[20] Traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA) can produce abundant background ions that obscure the analyte signal.

Recommendations:

  • For Positive Ion Mode: Consider matrices that provide a clean background in the low mass region. 4-hydroxy-3-nitrobenzonitrile has been reported as a general-purpose matrix suitable for small molecules.[21] The presence of a basic amino acid residue in your analyte can also enhance the signal.[22]

  • For Negative Ion Mode: If your analyte can be deprotonated, 9-aminoacridine (9-AA) is an excellent choice.[20][23] It is a moderately strong base that facilitates proton abstraction from acidic analytes and generates minimal background interference.[20][23]

References

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst (RSC Publishing). Available at: [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Institutes of Health (NIH). Available at: [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. Available at: [Link]

  • Charge-derivatized amino acids facilitate model studies on protein side-chain modifications by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. PubMed. Available at: [Link]

  • Modifying the Charge State Distribution of Proteins in Electrospray Ionization Mass Spectrometry by Chemical Derivatization. National Institutes of Health (NIH). Available at: [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. National Institutes of Health (NIH). Available at: [Link]

  • Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. ResearchGate. Available at: [Link]

  • Why does the mass spectrum of an ester never show the molecular ion? ResearchGate. Available at: [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. Available at: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. Available at: [Link]

  • A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. RSC Publishing. Available at: [Link]

  • Mobile Phase Additives for Peptide Characterization. Waters Blog. Available at: [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. MDPI. Available at: [Link]

  • When establishing quantitative methods in LC-MS, how to determine the quantitative ion pairs and qualitative ion pairs? What additives in the mobile phase can improve ionization efficiency? Bioteke Corporation. Available at: [Link]

  • MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. PubMed Central. Available at: [Link]

  • A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. ResearchGate. Available at: [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. National Institutes of Health (NIH). Available at: [Link]

  • Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • Revisit of MALDI for small proteins. PubMed. Available at: [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

  • Electrospray Modifications for Advancing Mass Spectrometric Analysis. National Institutes of Health (NIH). Available at: [Link]

  • Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

  • Influence of the amino acid composition on the ionization efficiencies of small peptides. Journal of Mass Spectrometry. Available at: [Link]

  • Troubleshooting Loss of Signal: Where did my peaks go? Biotage. Available at: [Link]

  • Analysis of low molecular weight acids by negative mode matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. Available at: [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. Available at: [Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. Available at: [Link]

  • What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. MtoZ Biolabs. Available at: [Link]

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Technical Support Center: Enhancing the Shelf-Life and Storage Conditions for Reactive Chemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the preservation and optimal handling of reactive chemical intermediates. This guide is designed for researchers, scientists, and drug development professionals who routinely work with these sensitive compounds. Reactive intermediates are inherently unstable, high-energy molecules that are short-lived in a reaction pathway.[1][2] Their transient nature makes their isolation and storage a significant challenge, yet their study is crucial for understanding reaction mechanisms and developing novel synthetic routes.[]

This resource provides in-depth, field-proven insights and practical troubleshooting guidance to help you extend the viability of your reactive intermediates, ensuring the integrity and reproducibility of your experiments.

Section 1: Fundamental Principles of Intermediate Stability

Understanding the factors that influence the stability of reactive intermediates is the first step toward effective preservation. Degradation is often a result of reactions with environmental factors or inherent molecular instability.[4][5]

Common Degradation Pathways

Reactive intermediates are susceptible to a variety of degradation pathways, including:

  • Oxidation: Reaction with oxygen is a primary degradation pathway, especially for organometallic compounds and those with electron-rich moieties.[4][6] This can lead to the formation of less reactive or unwanted byproducts.

  • Hydrolysis: Moisture can react with sensitive functional groups, leading to the breakdown of the intermediate.[6] This is a significant concern for compounds containing esters, acid chlorides, and other water-sensitive groups.

  • Thermal Decomposition: Many intermediates are thermally labile and will decompose at elevated temperatures.[7] The rate of decomposition is often temperature-dependent.

  • Photochemical Decomposition: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in light-sensitive compounds.[4][7]

  • Isomerization and Rearrangement: Some intermediates can undergo structural changes to form more stable isomers, which may not have the desired reactivity.[5]

The Role of the Microenvironment

The immediate surroundings of a reactive intermediate play a critical role in its stability. Key factors include:

  • Solvent Effects: The choice of solvent can significantly impact the stability of an intermediate.[8][9] Polar solvents can stabilize charged intermediates, while nonpolar solvents may be preferable for others.[8][9][10][11] Protic solvents, with their ability to hydrogen bond, can either stabilize or destabilize intermediates depending on the specific interactions.[10][11]

  • pH: For intermediates with acidic or basic functional groups, the pH of the solution can dramatically affect their stability and reactivity.[8]

  • Presence of Impurities: Catalytic amounts of impurities can initiate or accelerate degradation pathways.

Section 2: Best Practices for Storage and Handling

Proper storage and handling techniques are paramount to preserving the integrity of reactive intermediates.

Inert Atmosphere Techniques

For air- and moisture-sensitive compounds, working under an inert atmosphere is essential.[6][12] This isolates the intermediate from oxygen and water vapor.

Key Techniques:

  • Glove Boxes: Provide a highly controlled inert environment with very low levels of oxygen and moisture, ideal for handling highly sensitive materials.[13]

  • Schlenk Lines: A versatile and common apparatus for handling air-sensitive compounds on the lab bench.[6][7][14] They allow for manipulations under vacuum or a positive pressure of an inert gas like nitrogen or argon.[6]

Experimental Protocol: Basic Schlenk Line Operation for Solvent Degassing

This protocol outlines the "freeze-pump-thaw" method for removing dissolved gases from a solvent, a crucial step before adding it to a reactive intermediate.

Materials:

  • Schlenk flask containing the solvent

  • Schlenk line with vacuum and inert gas (N₂ or Ar) capabilities

  • Cold trap (typically liquid nitrogen or dry ice/acetone)

  • Dewar flask

Procedure:

  • Freeze: Immerse the Schlenk flask in a dewar containing liquid nitrogen or a dry ice/acetone slush until the solvent is completely frozen. This prevents the solvent from boiling under vacuum.

  • Pump: Open the stopcock on the Schlenk flask to the vacuum manifold of the Schlenk line. Allow the vacuum to remove the atmosphere above the frozen solvent for several minutes.

  • Thaw: Close the stopcock to the vacuum line and remove the cooling bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.

  • Backfill with Inert Gas: After the final thaw, and while the flask is still under vacuum, switch the Schlenk line from vacuum to the inert gas supply to fill the flask with an inert atmosphere.

Temperature Control

Lowering the storage temperature is a common and effective method to slow down decomposition reactions.

Storage ConditionTemperature RangeTypical Applications
Refrigerated2°C to 8°CModerately stable intermediates.
Frozen-15°C to -25°CThermally sensitive intermediates.
Ultra-Low Temperature-40°C to -86°CHighly unstable intermediates, long-term storage.
CryogenicBelow -150°CExtremely sensitive intermediates, biological samples.[15][16][17]

Important Considerations for Low-Temperature Storage:

  • Cryogenic Storage: When using cryogenic liquids like liquid nitrogen, ensure proper ventilation to avoid asphyxiation hazards due to oxygen displacement.[16][18][19] Use appropriate personal protective equipment (PPE), including cryogenic gloves and face shields.[16]

  • Container Integrity: Ensure storage containers are rated for the intended low temperature to prevent cracking or failure.[20]

  • Condensation: When removing samples from cold storage, allow them to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold surface.

The Role of Inhibitors and Stabilizers

Inhibitors are substances that can be added in small quantities to slow down or prevent unwanted reactions.[21][22][23][24]

  • Free Radical Scavengers: Compounds like butylated hydroxytoluene (BHT) can be added to quench radical chain reactions that lead to decomposition.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to bind metal ions that might catalyze degradation.

When using inhibitors, it is crucial to consider their potential interference with downstream reactions.

Lyophilization (Freeze-Drying)

For intermediates that are stable in the solid state but unstable in solution, lyophilization can be an excellent preservation technique.[25][26][27] This process involves freezing the material and then reducing the pressure to allow the frozen solvent to sublime directly from the solid to the gas phase.[28]

Benefits of Lyophilization:

  • Enhanced Stability: By removing the solvent, degradation pathways that occur in solution are minimized.[25][26]

  • Increased Shelf-Life: Lyophilized products often have a significantly longer shelf-life than their solution-phase counterparts.[27][28]

  • Ease of Storage and Transport: The resulting solid is lightweight and often more stable at ambient temperatures.[28]

Workflow: Decision-Making for Lyophilization

Caption: A decision tree for determining the suitability of lyophilization.

Packaging and Container Selection

The choice of container is critical for preventing contamination and degradation.[29][30]

  • Material Compatibility: Ensure the container material is compatible with the intermediate and any solvents.[20][29][31] For example, use high-density polyethylene (HDPE) for acids and bases, while glass is often suitable for organic solvents.[20]

  • Light Protection: For light-sensitive compounds, use amber-colored containers to block UV radiation.[20]

  • Airtight Seals: Use containers with secure, airtight seals to prevent exposure to the atmosphere.[29] Septum-sealed bottles are excellent for handling air-sensitive reagents with a syringe.[12]

Section 3: Troubleshooting Guide

This section addresses common issues encountered when working with reactive intermediates.

FAQs

Q1: My reactive intermediate decomposes even when stored under an inert atmosphere. What could be the problem?

A1:

  • Incomplete Inerting: Your inerting technique may not be rigorous enough. Ensure you have performed a sufficient number of vacuum/backfill cycles or have a high-purity inert gas source.

  • Contaminated Solvent: The solvent you are using may contain dissolved oxygen or other reactive impurities. Degas your solvent thoroughly before use.

  • Inherent Instability: The intermediate may be intrinsically unstable even in the absence of air and moisture. Consider lowering the storage temperature or adding a suitable inhibitor.

  • Leaky Apparatus: Check all joints and septa on your glassware for leaks that could allow air to enter.

Q2: I observe a color change in my intermediate upon storage. What does this indicate?

A2: A color change often signifies a chemical transformation.

  • Oxidation: Many compounds change color upon oxidation.

  • Decomposition: The formation of colored degradation products is common.

  • Impurity Reaction: The color change could be due to a reaction with a trace impurity. It is advisable to re-analyze the intermediate to determine its purity and structure.

Q3: My lyophilized powder is difficult to reconstitute. Why is this happening?

A3:

  • Incomplete Drying: Residual solvent can lead to a collapsed or sticky cake that is difficult to dissolve.

  • Formulation Issues: The formulation may lack the necessary bulking agents to create a porous and easily soluble cake.

  • Particle Size: The physical properties of the powder can affect its dissolution rate.

Q4: How do I safely handle pyrophoric intermediates (those that ignite spontaneously in air)?

A4: Pyrophoric materials require extreme caution.

  • Strict Inert Atmosphere: All manipulations must be performed under a robust inert atmosphere, preferably in a glove box.[12]

  • Specialized Syringes: Use syringes with locking mechanisms to prevent accidental exposure.[12]

  • Quenching Procedures: Have a proper quenching procedure and appropriate fire-extinguishing materials (such as sand) readily available.

Troubleshooting Flowchart: Unexpected Reaction Failure

Caption: A systematic approach to troubleshooting failed reactions.

Section 4: Conclusion

The successful use of reactive chemical intermediates hinges on a thorough understanding of their stability and the implementation of meticulous handling and storage protocols. By controlling the key factors of atmosphere, temperature, and purity, researchers can significantly extend the shelf-life of these valuable compounds, leading to more reliable and reproducible scientific outcomes. This guide provides a foundation for best practices, but it is essential to consult the specific safety and handling information for each individual compound.

References

  • Wikipedia. Solvent effects.
  • Fisher Scientific.
  • Fiveable. Solvent effects Definition - Organic Chemistry II Key Term.
  • Thieme. 2.
  • Chemistry LibreTexts. 4.7: Solvent Effects.
  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • ISHN.com. How to Choose the Right Packaging for Chemical Safety and Compliance.
  • Oxford Academic. 7 General techniques for handling air-sensitive compounds.
  • Ossila.
  • Slideshare. Solvent Effects on Chemical Reaction.
  • ACTenviro. A Guide to Chemical Containers.
  • ResearchGate. (PDF)
  • EnroChem.
  • Chemistry LibreTexts. 4.
  • University of Houston. Cryogenic Liquids | Environmental Health and Safety.
  • Tournaire. Chemical product packaging for sensitive products.
  • Environmental Health and Safety. Chemical Storage Guidelines.
  • Florida State University.
  • Taylor & Francis.
  • Codefine. 10 Different Types of Chemical Packaging.
  • UTN.
  • The University of Edinburgh.
  • Study.com. Inhibitors | Definition, Function, Types & Examples - Lesson.
  • ScienceDirect.
  • College of Chemistry. H&S Section 7: Safe Handling of Cryogenic Liquids.
  • PubMed. Decomposition pathways and reaction intermediate formation of the purified, hydrolyzed azo reactive dye C.I.
  • Stanford Environmental Health & Safety.
  • GlobalSpec.
  • Office of Environmental Health and Safety.
  • NIH. Reactive Intermediates: Molecular and MS-Based Approaches to Assess the Functional Significance of Chemical:Protein Adducts.
  • West Virginia University. Cryogenic Liquids | Environmental Health & Safety.
  • University of California, Santa Cruz. Safe Storage.
  • University of Michigan-Dearborn. Cryogenic Liquids Use.
  • PCI Pharma Services.
  • Niras.
  • Demaco Cryogenics.
  • Wikipedia. Enzyme inhibitor.
  • Piramal Pharma Solutions. Lyophilization Process For Improving Drug Stability And Shelf Life.
  • University of Rochester. How to Troubleshoot a Reaction.
  • ACS Publications. ACS Sustainable Chemistry & Engineering Vol. 14 No. 2.
  • Infinita Biotech. What Are Enzyme Inhibitors And Its Importance.
  • J. Holland Corporation. Demystifying Lyophilization: Understanding the Freeze-Drying Process.
  • University of Rochester. How To: Troubleshoot a Reaction.
  • BOC Sciences.
  • Chemistry LibreTexts. 8.7: Enzyme Inhibition.
  • OnePointe Solutions. Shelf Lives of Common Chemical Reagents.
  • Lumen Learning. 5.6.
  • ResearchGate. Reactive Intermediates in Organic Chemistry: Carbenes, Nitrenes, and Radicals.
  • MDPI.
  • PMC. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010).

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Target Binding Affinity of Peptides Containing Cyclopropyl Residues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Strained Ring in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. However, their inherent flexibility often leads to proteolytic instability and a significant entropic penalty upon binding to their target, which can limit their therapeutic efficacy. The incorporation of conformational constraints is a key strategy to overcome these limitations. Among the various tools available to medicinal chemists, the cyclopropyl group stands out for its unique structural and electronic properties.[1]

The three-membered ring of cyclopropane introduces a rigid, planar element into the peptide backbone or a side chain.[2] This rigidity can pre-organize the peptide into its bioactive conformation, the specific shape it adopts when bound to its biological target.[3][4] This pre-organization can lead to a more favorable entropic contribution to binding affinity, potentially enhancing potency by orders of magnitude.[5] Furthermore, the shorter, stronger C-H bonds within the cyclopropyl ring can enhance metabolic stability by making the peptide less susceptible to degradation by enzymes.[5][6]

However, the very act of constraining a peptide raises a critical question: have we locked it in the correct conformation for optimal binding? Answering this requires a rigorous and multi-faceted validation of the peptide's interaction with its target. This guide provides a comparative overview of key biophysical techniques, offering insights into not just if a cyclopropyl-containing peptide binds, but how it binds, providing the critical data needed to drive drug development programs forward. We will explore the strengths and weaknesses of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing the logic behind experimental choices and detailed protocols for their implementation.

A Comparative Guide to Target-Binding Validation Techniques

Choosing the right analytical method is paramount. Each technique offers a unique window into the binding event. For cyclopropyl-containing peptides, it is often the synthesis of data from multiple techniques that provides the most complete and trustworthy picture of the molecule's behavior.

Surface Plasmon Resonance (SPR): Elucidating the Kinetics of Interaction

SPR is a label-free, real-time technique that measures the association and dissociation of molecules.[7] It provides not only the equilibrium dissociation constant (KD), a measure of affinity, but also the kinetic rate constants (ka or kon for association, and kd or koff for dissociation).[8]

Causality Behind the Choice for Cyclopropyl Peptides: The conformational rigidity imparted by the cyclopropyl group can have a profound impact on binding kinetics. A pre-organized peptide may associate more rapidly with its target (higher ka) and/or dissociate more slowly (lower kd). SPR is uniquely suited to dissect these kinetic contributions to overall affinity, providing deep mechanistic insight that equilibrium-only methods cannot.

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize 1. Immobilize Target (e.g., Protein) on Sensor Chip Prepare 2. Prepare Peptide Analytes in Running Buffer Associate 3. Association Phase: Inject Peptide over Surface Prepare->Associate Inject Dissociate 4. Dissociation Phase: Flow Running Buffer Associate->Dissociate Switch to Buffer Regenerate 5. Regeneration: Strip Bound Peptide Dissociate->Regenerate Inject Stripping Agent Regenerate->Associate Next Cycle Sensorgram 6. Generate Sensorgram (Response vs. Time) Fit 7. Fit Data to Kinetic Model Sensorgram->Fit Analyze Constants 8. Determine kₐ, kₔ, Kₙ Fit->Constants Calculate

Caption: Workflow for an SPR binding experiment.

Protocol: SPR Kinetic Analysis

  • Immobilization: Covalently attach the target protein to a sensor chip surface using standard amine coupling chemistry. Aim for a low to medium surface density to minimize mass transport limitations.[9]

  • Analyte Preparation: Prepare a dilution series of the cyclopropyl-containing peptide and its linear control in the same running buffer. A typical concentration range might be 0.1x to 10x the expected KD.

  • Association: Inject the lowest concentration of the peptide solution over the sensor surface at a high flow rate (e.g., 60 µL/min) to minimize diffusion-controlled kinetics.[10] Monitor the increase in response units (RU) in real-time.

  • Dissociation: Switch the flow back to running buffer only and monitor the decrease in RU as the peptide dissociates from the immobilized target.

  • Regeneration: Inject a pulse of a harsh solution (e.g., low pH glycine) to remove any remaining bound peptide, returning the signal to baseline.

  • Cycling: Repeat steps 3-5 for each concentration in the dilution series, including a zero-concentration (buffer only) injection for double referencing.

  • Data Analysis: Simultaneously fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to globally determine ka, kd, and calculate KD (kd/ka).[7]

StrengthsLimitations
Provides kinetic data (ka, kd)[8]Immobilization may alter protein conformation
Label-free and real-time[7]Mass transport can affect kinetics for fast binders
High sensitivity, requires small sample amountsNot suitable for membrane proteins in their native state
Can be automated for higher throughput[11]Non-specific binding to the chip surface can be an issue
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat change (ΔH) that occurs when two molecules interact.[12][13] By titrating one molecule (the ligand, e.g., the peptide) into a solution containing its binding partner (the macromolecule, e.g., the target protein), a complete thermodynamic profile of the interaction can be determined in a single experiment.[14][15]

Causality Behind the Choice for Cyclopropyl Peptides: The primary hypothesis for incorporating a cyclopropyl group is to reduce the entropic penalty of binding by pre-organizing the peptide. ITC is the only technique that directly measures the enthalpic (ΔH) and entropic (ΔS) contributions to the free energy of binding (ΔG).[16] This allows for direct validation of the thermodynamic driving forces. A significant improvement in affinity (more negative ΔG) driven by a less unfavorable TΔS term for the cyclopropyl peptide compared to its linear counterpart provides the strongest possible evidence for successful conformational constraint.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Analysis Prep_Protein 1. Prepare Protein in Buffer (in Sample Cell) Prep_Peptide 2. Prepare Peptide in Matched Buffer (in Syringe) Inject 3. Inject Small Aliquots of Peptide into Cell Prep_Peptide->Inject Load Syringe Measure 4. Measure Heat Released or Absorbed per Injection Inject->Measure Detect Temperature Change Measure->Inject Repeat Injections Thermogram 5. Plot Heat vs. Molar Ratio Fit 6. Fit Binding Isotherm Thermogram->Fit Params 7. Determine Kₐ (Kₙ), ΔH, n Fit->Params Calc 8. Calculate ΔG and TΔS Params->Calc FP_Workflow cluster_direct A) Direct Binding cluster_comp B) Competitive Binding Mix_D 1. Mix Labeled Peptide (Tracer) with varying [Protein] Incubate_D 2. Incubate to Equilibrium Mix_D->Incubate_D Read_D 3. Read mP Incubate_D->Read_D Fit_D 4. Plot mP vs. [Protein] & Fit for Kₙ Read_D->Fit_D Mix_C 1. Mix Tracer, Protein (fixed), & varying [Competitor] Incubate_C 2. Incubate to Equilibrium Mix_C->Incubate_C Read_C 3. Read mP Incubate_C->Read_C Fit_C 4. Plot mP vs. [Competitor] & Fit for IC₅₀ Read_C->Fit_C

Caption: Workflows for direct and competitive FP assays.

Protocol: FP Competitive Binding Assay

  • Tracer Validation: First, perform a direct binding experiment by titrating the target protein against a fixed, low concentration of the fluorescently labeled peptide (tracer) to determine its KD and the optimal assay window (the difference in mP between the free and bound states). [17]2. Assay Setup: In a microplate, add a fixed concentration of target protein (typically at or near the KD of the tracer) and a fixed concentration of the tracer to all wells.

  • Competitor Titration: Add a serial dilution of the unlabeled cyclopropyl-containing peptide (the competitor) to the wells.

  • Incubation: Incubate the plate at a constant temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: Plot the mP values against the logarithm of the competitor concentration. Fit the resulting sigmoidal curve to determine the IC50 value, which is the concentration of competitor required to displace 50% of the bound tracer. The IC50 can be converted to an inhibition constant (Ki) if the KD of the tracer is known.

StrengthsLimitations
Homogeneous, solution-based assayRequires a fluorescent label (tracer)
High-throughput and suitable for screening [18]Requires a significant size difference between tracer and protein [17]
Requires small sample volumes (microplate format)Potential for interference from fluorescent compounds
Can determine relative affinities of unlabeled compounds [19]Provides equilibrium data only (no kinetics)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Binding Interface

NMR spectroscopy is a powerful structural biology technique that can provide atomic-level information about molecular interactions in solution. [20]For binding studies, the most common experiment is the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which generates a "fingerprint" of the protein, with one peak for each amino acid residue (except proline). [21] Causality Behind the Choice for Cyclopropyl Peptides: NMR provides the ultimate validation for conformational constraint. By monitoring chemical shift perturbations (CSPs) in the protein's HSQC spectrum upon addition of the peptide, one can map the precise binding site. [21]More importantly, by using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), one can determine the three-dimensional structure of the peptide when it is bound to the target. [3][22]This allows for a direct comparison between the bound conformation and the preferred solution structure, definitively proving whether the cyclopropyl group successfully pre-organized the peptide into its bioactive state.

Experimental Workflow: NMR Chemical Shift Perturbation Mapping

NMR_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Analysis Prep_Protein 1. Prepare ¹⁵N-labeled Protein Sample Prep_Peptide 2. Prepare Unlabeled Peptide Stock Titrate 4. Add Incremental Amounts of Peptide to Sample Prep_Peptide->Titrate Acquire_Apo 3. Acquire Reference ¹H-¹⁵N HSQC Spectrum (Apo Protein) Acquire_Apo->Titrate Acquire_Bound 5. Acquire HSQC Spectrum after Each Addition Titrate->Acquire_Bound Repeat Overlay 6. Overlay Spectra and Identify Peak Shifts Acquire_Bound->Overlay Map 7. Map Perturbed Residues onto Protein Structure Overlay->Map Fit 8. (Optional) Fit Shift Changes to Calculate Kₙ Overlay->Fit

Caption: Workflow for an NMR HSQC titration experiment.

Protocol: 1H-15N HSQC Titration

  • Sample Preparation: Prepare a solution of uniformly 15N-isotopically labeled target protein (typically 0.1-0.5 mM) in a suitable NMR buffer. [23]Prepare a concentrated stock solution of the unlabeled cyclopropyl-containing peptide in the identical buffer.

  • Reference Spectrum: Acquire a high-quality 1H-15N HSQC spectrum of the protein alone (the "apo" state).

  • Titration: Add a small, precise volume of the peptide stock solution to the NMR tube containing the protein to achieve a specific peptide:protein molar ratio (e.g., 0.25:1).

  • Acquisition: Acquire another HSQC spectrum.

  • Repeat: Continue the titration (steps 3-4) with increasing amounts of peptide until the protein is saturated (no further peak shifts are observed).

  • Data Analysis: Overlay all the spectra. Identify the protein residues whose peaks shift or broaden upon peptide binding. These residues constitute the binding interface.

  • Affinity Calculation: The magnitude of the chemical shift changes can be plotted against the molar ratio and fit to a binding equation to determine the KD. [21]

    Strengths Limitations
    Provides atomic-level structural information [21] Requires large quantities of isotopically labeled protein
    Can determine the bound conformation of the peptide Low throughput, time-consuming experiments
    Maps the binding site on the target protein Protein size is generally limited to < 30-40 kDa [23]

    | Solution-based, no immobilization required | Analysis can be complex and requires specialized expertise |

Synthesizing the Data: A Holistic View of Binding Affinity

No single technique tells the whole story. The true power of biophysical characterization comes from integrating the orthogonal data streams from these methods to build a self-validating, comprehensive model of the binding interaction.

Illustrative Case Study: A research team develops a cyclopropyl-containing peptide (Cyc-Pep) as an inhibitor of the enzyme "Kinase-X" and compares it to its parent linear peptide (Lin-Pep).

  • Initial Screen (FP): A competitive FP assay shows Cyc-Pep has an IC50 of 50 nM, while Lin-Pep has an IC50 of 950 nM. This provides rapid confirmation that the modification was beneficial.

  • Kinetic Deep-Dive (SPR): SPR analysis reveals the source of this improvement. Lin-Pep has a fast on-rate but also a very fast off-rate. Cyc-Pep has a slightly slower on-rate but a 100-fold slower off-rate . This indicates the cyclopropyl group creates a more stable, long-lived complex.

  • Thermodynamic Rationale (ITC): ITC experiments provide the "why." The binding of Lin-Pep is strongly enthalpy-driven but incurs a large entropic penalty. In contrast, the binding of Cyc-Pep is also enthalpy-driven but has a significantly smaller entropic penalty. This directly confirms the hypothesis that pre-organization by the cyclopropyl group reduces the entropic cost of binding.

  • Structural Proof (NMR): An NMR HSQC titration confirms both peptides bind to the same site in the kinase active cleft. A transferred-NOESY experiment on Cyc-Pep reveals that its bound conformation is a well-defined β-turn, a structure that is only transiently populated by Lin-Pep in solution.

Comparative Data Summary:

ParameterTechniqueLinear Peptide (Lin-Pep)Cyclopropyl Peptide (Cyc-Pep)Insight Gained
KD SPR800 nM45 nMCyc-Pep is ~18x more potent.
ka (M-1s-1) SPR5 x 1052 x 105Association is slightly slower for Cyc-Pep.
kd (s-1) SPR0.40.009Dissociation is >40x slower for Cyc-Pep.
ΔG (kcal/mol) ITC-8.3-10.0Confirms higher affinity of Cyc-Pep.
ΔH (kcal/mol) ITC-12.5-11.0Favorable enthalpy for both.
-TΔS (kcal/mol) ITC+4.2+1.0Entropic penalty is drastically reduced for Cyc-Pep.
Binding Site NMRActive CleftActive CleftBoth peptides are on-target.
Bound Conformation NMRN/A (Dynamic)Stable β-turnProves cyclopropyl group induces bioactive conformation.

Conclusion

Validating the target binding affinity of peptides containing cyclopropyl residues is not a simple matter of determining a KD. It is a detailed investigation into the kinetic and thermodynamic consequences of introducing a powerful conformational constraint. A multi-pronged approach is essential for scientific integrity. High-throughput methods like FP can rapidly identify promising candidates, but deeper mechanistic understanding requires the kinetic resolution of SPR and the thermodynamic clarity of ITC. Ultimately, NMR spectroscopy provides the structural ground truth, visualizing the impact of the cyclopropyl group at the atomic level and confirming that the intended pre-organization has been achieved. By thoughtfully combining these techniques, researchers can build a robust, data-driven case for the enhanced properties of their modified peptides, paving the way for the development of next-generation therapeutics.

References

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A Senior Application Scientist's Guide to Conformational Analysis of Peptides Modified with Methyl 2-(1-aminocyclopropyl)acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Structure in Peptide Drug Design

In the field of drug development, peptides represent a highly promising class of therapeutics due to their high specificity and potency. However, their inherent flexibility is a double-edged sword. While it allows them to adapt to biological targets, it also leads to a significant entropic penalty upon binding and susceptibility to proteolytic degradation.[1] A leading strategy to overcome these limitations is the introduction of conformational constraints, which pre-organize the peptide into its bioactive conformation.[2][3] By incorporating non-proteinogenic amino acids, we can rigidly control the peptide backbone, enhancing metabolic stability, receptor affinity, and cell permeability.[4][5][6]

This guide provides an in-depth comparison of peptides modified with cyclopropane-containing amino acids, focusing on the principles derived from the well-studied 1-aminocyclopropanecarboxylic acid (Acc) to infer the conformational behavior of the less-documented Methyl 2-(1-aminocyclopropyl)acetate. We will compare its expected properties to other classic constraining residues, Proline and Aminoisobutyric acid (Aib), and provide detailed experimental protocols for researchers to validate these structures in their own work.

The Constraining Power of the Cyclopropyl Ring

The cyclopropane ring is a powerful tool in peptidomimetic design. Its rigid, three-membered ring structure drastically limits the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds of the peptide backbone.[4][7] This steric hindrance forces the peptide into specific, predictable secondary structures, most notably β-turns and helical motifs.[7][8] The incorporation of these residues can lead to peptidomimetics with enhanced biological properties, from improved metabolic stability to precise control over the orientation of neighboring amino acid side chains.[1][4]

Focus Molecule: Methyl 2-(1-aminocyclopropyl)acetate

While direct literature on Methyl 2-(1-aminocyclopropyl)acetate is sparse, we can analyze its structure by dissecting its components. It is a derivative of the extensively studied 1-aminocyclopropanecarboxylic acid (Acc). The core difference is the extension from the α-carbon, making it a β-amino acid derivative. This seemingly small change has significant implications:

  • Cyclopropyl Core: Provides the fundamental conformational restriction, similar to Acc.

  • β-Amino Acid Nature: Introduces an additional carbon into the peptide backbone, creating opportunities for novel helical structures (e.g., 12/13-helices) and altering the periodicity of side-chain presentation.[9][10]

  • Methyl Acetate Side Chain: Adds steric bulk and a potential hydrogen bond acceptor, which can further influence local conformation and solubility.

Caption: Structure of Methyl 2-(1-aminocyclopropyl)acetate.

Comparative Analysis of Constrained Amino Acids

The choice of a constraining residue is critical and depends on the desired final conformation. Below, we compare the expected properties of our focus molecule's family (Acc) with Proline and Aib.

Feature1-Aminocyclopropanecarboxylic Acid (Acc)Proline (Pro)Aminoisobutyric Acid (Aib)
Structure α,α-disubstituted, cyclized side chainCyclized side chain to backbone Nα,α-disubstituted, gem-dimethyl
φ Angle (Typical) Highly restricted, approx. ±60° to ±90°[7]Restricted to approx. -65°[11][12]Restricted to approx. ±55°
ψ Angle (Typical) Broadly allowed, favors turn regions[7]Flexible, but influenced by ring pucker[11][13]Restricted to approx. ±45°
Induced Structure Strong promoter of β-turns (Type II) and 310-helices[7][8]"Helix breaker," but common in turns; enables cis/trans isomerization[14]Strong promoter of 310- and α-helices
Key Advantage Extreme rigidity, predictable turn inductionUnique backbone cyclization, enables cis-Pro bonds for sharp turns[13]Promotes stable helical structures
Considerations Symmetric φ restriction allows for both right- and left-handed helicesThe cis/trans isomerization can be slow and complicate analysis[14]Achiral, reduces complexity but limits stereospecific design

Experimental Workflows for Conformational Validation

To move from theoretical design to validated structure, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is essential.

Workflow 1: NMR-Based Structural Elucidation

NMR provides atomic-level information on bond connectivity and spatial proximities in solution, which is the most biologically relevant medium for many peptides.

G cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_calc Structure Calculation s1 Incorporate Acpa-OMe using SPPS s2 Cleavage & Purification (HPLC) s1->s2 n1 Sample Preparation (e.g., in CD3OH or D2O) s2->n1 n2 1D & 2D NMR Acquisition (COSY, TOCSY, NOESY/ROESY) n1->n2 n3 Resonance Assignment n2->n3 n4 Constraint Extraction (NOE distances, J-couplings) n3->n4 c1 Generate Initial Structures n4->c1 c2 Molecular Dynamics with NMR Constraints c1->c2 c3 Ensemble Analysis & Validation c2->c3 end end c3->end Final 3D Structure Ensemble

Caption: Experimental workflow for NMR-based peptide structure determination.

Detailed Protocol: 2D NMR Analysis
  • Peptide Synthesis & Purification: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS). The modified amino acid is incorporated as a protected building block. Purify the final product to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 500 µL of an appropriate deuterated solvent (e.g., D₂O, CD₃OH, or a mixture). The choice of solvent is critical as it can influence peptide conformation.[15] Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • 1D ¹H Spectrum: Acquire a simple proton spectrum to confirm sample purity and assess spectral dispersion.

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms. This experiment establishes the spin systems for each amino acid residue, allowing for the identification of all protons belonging to a single residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Acquire a NOESY spectrum with mixing times ranging from 150-300 ms. This is the most critical experiment, as cross-peaks between protons indicate they are close in space (< 5 Å). This data reveals non-local interactions and defines the peptide's fold. For medium-sized molecules where the NOE effect might be null, a ROESY experiment is preferred.

  • Data Analysis:

    • Resonance Assignment: Using the TOCSY and NOESY spectra, sequentially assign all proton resonances to their respective amino acids in the peptide sequence.

    • Constraint Generation: Integrate the NOESY cross-peaks. The intensity of a peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶). Calibrate these intensities to generate a list of interproton distance constraints (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).

  • Structure Calculation: Use the generated distance constraints as input for structure calculation software (e.g., XPLOR-NIH, CYANA, or AMBER). The software uses molecular dynamics and/or simulated annealing to generate an ensemble of 3D structures that satisfy the experimental constraints. The final result is a family of low-energy structures representing the conformational state of the peptide in solution.

Workflow 2: Computational Modeling

Computational methods are invaluable for exploring the conformational landscape of a modified peptide and for generating hypotheses before embarking on lengthy synthetic routes.

G cluster_md Molecular Dynamics (MD) Simulation cluster_analysis Trajectory Analysis start Build Peptide In Silico md1 Parameterize Modified Residue start->md1 md2 Solvate in Water Box & Add Ions md1->md2 md3 Energy Minimization md2->md3 md4 Equilibration (NVT, NPT) md3->md4 md5 Production MD Run md4->md5 a1 Ramachandran Plot Analysis md5->a1 a2 Cluster Analysis of Conformations a1->a2 a3 Hydrogen Bond Analysis a2->a3 end end a3->end Predicted Conformational Preferences

Caption: Workflow for computational analysis of peptide conformation.

Detailed Protocol: Molecular Dynamics (MD) Simulation
  • System Preparation:

    • Build Initial Structure: Construct the 3D structure of the peptide using software like PyMOL or Avogadro. An extended or idealized helical conformation is a common starting point.

    • Force Field Parameterization: This is a critical step for non-standard residues. The atomic charges and bonded parameters for Methyl 2-(1-aminocyclopropyl)acetate must be derived. This can be done using quantum mechanical calculations (e.g., at the Hartree-Fock level with a basis set like 6-31G(d)) followed by fitting to a molecular mechanics force field like AMBER or CHARMM.[7]

  • Simulation Setup (using a package like GROMACS or AMBER):

    • Define a simulation box (e.g., cubic or dodecahedron) and solvate the peptide with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge.

  • Minimization and Equilibration:

    • Perform a series of energy minimization steps to remove any steric clashes in the initial structure.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the peptide atoms (NVT ensemble).

    • Run a simulation at constant pressure and temperature (NPT ensemble) to ensure the correct solvent density, again with restraints on the peptide that are slowly released.

  • Production Simulation: Run the simulation for a significant length of time (e.g., 100-1000 ns) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Analysis:

    • Ramachandran Plots: Plot the φ and ψ dihedral angles for each residue over time to identify the most populated conformational regions. For the modified residue, this will reveal its specific constraining effect.

    • Cluster Analysis: Group similar structures from the trajectory to identify the most dominant conformations.

    • Secondary Structure Analysis: Use algorithms like DSSP to monitor the formation and stability of helices, turns, and other secondary structures throughout the simulation.

Conclusion

The incorporation of constrained amino acids like Methyl 2-(1-aminocyclopropyl)acetate is a cornerstone of modern peptide-based drug design. By leveraging the rigid geometry of the cyclopropyl ring, researchers can guide peptides into stable, bioactive conformations, thereby enhancing their therapeutic potential. While direct experimental data for this specific molecule remains to be published, a robust understanding can be built upon the extensive research into its parent compound, 1-aminocyclopropanecarboxylic acid. The true conformational impact can only be verified through rigorous experimental analysis. The detailed NMR and computational protocols provided in this guide offer a validated pathway for researchers to elucidate the three-dimensional structures of their novel peptidomimetics, accelerating the journey from rational design to clinical application.

References

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  • Alemán, C., & Cativiela, C. (1999). Conformational profile of 1-aminocyclopropanecarboxylic acid. ResearchGate. Available at: [Link]

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  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research. Available at: [Link]

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  • Kay, C., et al. (2017). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition in English. Available at: [Link]

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  • Bretscher, L. E., et al. (2001). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. Available at: [Link]

  • Ranganathan, D. (2007). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Journal of the Indian Institute of Science. Available at: [Link]

  • Li, Z., et al. (2018). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules. Available at: [Link]

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In-vitro biological activity comparison of aminocyclopropyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In-Vitro Biological Activity of Aminocyclopropyl Derivatives for Drug Discovery Professionals

The aminocyclopropyl moiety is a fascinating structural motif in medicinal chemistry. Its inherent conformational rigidity and unique electronic properties make it a valuable component in the design of novel therapeutic agents. This guide provides a comparative analysis of the in-vitro biological activities of various aminocyclopropyl derivatives, supported by experimental data and protocols, to aid researchers in the fields of drug discovery and development.

Introduction: The Significance of the Aminocyclopropyl Scaffold

The cyclopropane ring, a three-membered carbocycle, imparts significant conformational constraint on molecular structures. When incorporated into drug candidates, this rigidity can lead to enhanced binding affinity and selectivity for biological targets. The addition of an amino group to this scaffold introduces a key site for interaction and further functionalization, opening up a wide array of possibilities for creating structurally diverse and biologically active molecules. Aminocyclopropyl derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects[1]. This guide will delve into these key areas, presenting a comparative overview of their in-vitro performance.

Comparative Analysis of In-Vitro Biological Activities

The biological potential of aminocyclopropyl derivatives is best understood through a direct comparison of their activities across different assays. The following sections and tables summarize key findings from various studies.

Anticancer Activity

Several classes of aminocyclopropyl derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

A study on phenylcyclopropane carboxamide derivatives revealed their ability to inhibit the proliferation of the U937 human myeloid leukemia cell line without showing general cytotoxicity[2]. Another example is the 5-aminopyrazole derivative, BC-7, which has shown selective cytotoxicity towards HeLa cervical cancer cells[3].

Table 1: Comparative Anticancer Activity of Selected Aminocyclopropyl and Related Derivatives

Compound ClassDerivative ExampleCancer Cell LineIn-Vitro AssayActivity Metric (IC50)Reference
Phenylcyclopropane CarboxamidesNovel Synthesized DerivativesU937 (Human Myeloid Leukemia)Proliferation InhibitionEffective Inhibition (Specific values not provided)[2]
5-Aminopyrazole DerivativesBC-7HeLa (Cervical Cancer)Hoechst 33342/PI Staining65.58 ± 8.40 µM[3][4]
Aminochalcones2'-aminochalconeHT-29 (Colon Cancer)SRB Assay1.43-1.98 µg·mL⁻¹[5]
AminobenzylnaphtholsMMZ-45AA, MMZ-140CBxPC-3 (Pancreatic), HT-29 (Colorectal)MTT AssayCytotoxic and Proapoptotic[6]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Aminocyclopropyl derivatives have shown promise in this area, with activity against both bacteria and fungi.

A series of fifty-three amide derivatives containing a cyclopropane ring were synthesized and evaluated for their antimicrobial properties. Several of these compounds exhibited moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans[7][8]. For instance, compounds F8, F24, and F42 showed excellent antifungal activity against C. albicans with a Minimum Inhibitory Concentration (MIC80) of 16 µg/mL[7][8]. Additionally, certain naphthyridine derivatives incorporating a cyclopropyl group have demonstrated potent antibacterial activity[9].

Table 2: Comparative Antimicrobial Activity of Selected Aminocyclopropyl Derivatives

Compound ClassDerivative ExampleTarget OrganismIn-Vitro AssayActivity Metric (MIC80)Reference
Cyclopropane Amide DerivativesF8, F24, F42Candida albicansMicrodilution16 µg/mL[7][8]
Cyclopropane Amide DerivativesThiazole amide (F9)Escherichia coliMicrodilution32 µg/mL[8]
Naphthyridine DerivativesGemifloxacinGram-positive & Gram-negative bacteriaNot SpecifiedPotent Activity[9]
1-Aminoalkyl-2-naphthols1-(piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa MDR1Broth Dilution10 µg/mL[10]
Enzyme Inhibitory Activity

The unique structure of aminocyclopropyl derivatives makes them effective inhibitors of various enzymes. A notable example is the inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the biosynthesis of the plant hormone ethylene.

Chemical screening identified quinazolinone-based compounds that act as uncompetitive inhibitors of ACC synthase. For example, compound 7303 exhibited an estimated half-maximal inhibitory concentration (IC50) of 0.5 µM and an inhibition constant (Ki) of 23.5 ± 1.5 nM[11]. Antifungal antibiotics like Sinefungin, which are analogs of S-adenosylmethionine, also inhibit ACC synthase activity[12].

Table 3: Comparative Enzyme Inhibitory Activity of Selected Aminocyclopropyl and Related Derivatives

Compound ClassDerivative ExampleTarget EnzymeIn-Vitro AssayActivity MetricReference
QuinazolinonesCompound 7303ACC SynthaseEnzyme KineticsIC50: 0.5 µM, Ki: 23.5 ± 1.5 nM[11]
QuinazolinonesCompound 9370ACC SynthaseEnzyme KineticsIC50: 1.4 µM[11]
Antifungal AntibioticsSinefunginACC SynthaseEnzyme Activity AssayI50: 1 µM (green tomato fruits)[12]
AmidrazonesCompound 2dα-amylaseSpectrophotometric86.8% inhibition at 1 mg/mL[13]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key in-vitro assays are provided below.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours to allow cell attachment start->incubate1 treat Treat cells with varying concentrations of aminocyclopropyl derivatives incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read end Calculate IC50 values read->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the aminocyclopropyl derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Determination_Workflow start Prepare serial dilutions of aminocyclopropyl derivatives in a 96-well plate inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) inoculate->incubate read Visually inspect for microbial growth or measure optical density incubate->read end Determine the MIC (lowest concentration with no visible growth) read->end

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of each aminocyclopropyl derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Mechanistic Insights: Signaling Pathways and Molecular Targets

Understanding the mechanism of action is crucial for rational drug design. For aminocyclopropyl derivatives, several potential pathways and targets have been identified.

Inhibition of ACC Synthase in Ethylene Biosynthesis

As previously mentioned, certain aminocyclopropyl derivatives can inhibit ACC synthase, a key enzyme in the ethylene biosynthesis pathway in plants. This pathway is critical for plant growth, development, and stress responses.

Ethylene_Biosynthesis_Inhibition SAM S-adenosylmethionine (SAM) ACCS ACC Synthase SAM->ACCS ACC 1-aminocyclopropane-1-carboxylic acid (ACC) ACCO ACC Oxidase ACC->ACCO Ethylene Ethylene ACCS->ACC ACCO->Ethylene Inhibitor Aminocyclopropyl Derivative (e.g., Quinazolinone) Inhibitor->ACCS Inhibition

Caption: Inhibition of ACC synthase by aminocyclopropyl derivatives.

The uncompetitive inhibition mechanism suggests that these compounds bind to the enzyme-substrate complex, preventing the formation of the product, ACC[11]. This has potential applications in agriculture for controlling fruit ripening and other ethylene-dependent processes.

Conclusion and Future Directions

Aminocyclopropyl derivatives represent a promising class of compounds with diverse and potent in-vitro biological activities. Their rigid structure and potential for chemical modification make them attractive scaffolds for the development of new drugs targeting cancer, infectious diseases, and enzymatic pathways.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the aminocyclopropyl core to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways to guide further development.

  • In-Vivo Efficacy and Safety Profiling: Translating the promising in-vitro results into animal models to assess therapeutic potential and toxicity.

This guide provides a solid foundation for researchers and drug development professionals to understand and explore the potential of aminocyclopropyl derivatives in their quest for novel therapeutics.

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Peptides Incorporating Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Peptide Paradox and the Rise of Unnatural Scaffolds

Peptide therapeutics represent a highly specific and potent class of drugs, offering advantages in efficacy and safety due to their precise interactions with biological targets. However, the Achilles' heel of native peptides has always been their fleeting existence in vivo.[1][2] The very enzymes designed to regulate endogenous peptides—proteases and peptidases—rapidly degrade these therapeutic agents, leading to poor pharmacokinetic profiles and limited clinical utility.[3][4][5]

The central challenge in peptide drug development is, therefore, to break this "peptide paradox": how to retain the exquisite biological activity of a peptide while fortifying it against metabolic breakdown. The incorporation of non-proteinogenic amino acids (NPAAs)—amino acids not found in the standard genetic code—has emerged as a cornerstone strategy to achieve this.[1][6][7][8] These "unnatural" building blocks can fundamentally alter a peptide's susceptibility to enzymatic cleavage, enhancing stability, potency, and bioavailability.[6][8]

This guide provides a comparative framework for assessing the metabolic stability of peptides. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering researchers to design, execute, and interpret stability assays with confidence. We will compare a hypothetical native peptide (henceforth Peptide-Nat ) with its strategically modified analogue containing an NPAA (Peptide-Mod ) to illustrate the principles and expected outcomes.

Pillar 1: Understanding the Enemy - Mechanisms of Proteolytic Degradation

To design stable peptides, one must first understand how they are destroyed. Proteolytic degradation is not a random event; it is a specific enzymatic process. The body's primary clearance systems in the blood, liver, and kidneys are rich in proteases that hydrolyze peptide bonds.[9][10]

These enzymes can be broadly categorized:

  • Exopeptidases: Cleave peptide bonds from the ends of the peptide (amino- or carboxy-termini).

  • Endopeptidases: Cleave peptide bonds within the peptide sequence.[11]

The primary sites of metabolic attack are often predictable, occurring at specific amino acid residues recognized by enzymes like trypsin (cleaves after Lys/Arg) or chymotrypsin (cleaves after Phe/Trp/Tyr).[12] The goal of incorporating NPAAs is to disrupt this recognition and catalysis.

General Proteolytic Degradation Pathways cluster_0 Peptide Substrate cluster_1 Enzymatic Attack cluster_2 Degradation Products Peptide Native Peptide Chain (N-terminus ... Residue-X ... C-terminus) Exo Exopeptidases (Aminopeptidases, Carboxypeptidases) Peptide->Exo Terminal Cleavage Endo Endopeptidases (Trypsin, Chymotrypsin, etc.) Peptide->Endo Internal Cleavage AAs Amino Acids Exo->AAs Fragments Smaller Peptides Endo->Fragments Fragments->Exo Further Cleavage

Caption: Enzymatic degradation of peptides by exopeptidases and endopeptidases.

Pillar 2: The Solution - Strategic Incorporation of Non-Proteinogenic Amino Acids

NPAAs serve as molecular shields, protecting vulnerable peptide bonds. Their efficacy stems from several key mechanisms:

  • Stereochemical Hindrance: The bulky or unusual side chains of NPAAs can physically block the active site of a protease, preventing the enzyme from binding and cleaving the peptide.[13]

  • Conformational Rigidity: Certain NPAAs, or strategies like cyclization, lock the peptide into a conformation that is not recognized by proteolytic enzymes.[13][14]

  • Backbone Modification: N-methylation of the peptide backbone removes the hydrogen bond donor essential for protease recognition, dramatically increasing stability.[15]

  • Chirality Inversion: Replacing a natural L-amino acid with its D-amino acid enantiomer is a classic and highly effective strategy, as proteases are stereospecific for L-amino acids.[16]

Table 1: Comparison of Common NPAA Strategies for Enhancing Stability

StrategyExample NPAA / ModificationPrimary Mechanism of ActionPotential Considerations
D-Amino Acid Substitution D-Alanine, D-LeucineProteases are stereospecific for L-amino acids, making the D-form resistant to cleavage.[16]Can sometimes reduce binding affinity to the target receptor; requires careful placement.
N-Methylation N-methyl-Glycine (Sarcosine)Removes the amide proton, disrupting the hydrogen bonding network required for protease recognition.[15]Can alter peptide conformation and solubility.
β-Amino Acid Incorporation β-AlanineAdds an extra carbon to the backbone, making the peptide bond resistant to standard proteases.May significantly alter the peptide's secondary structure.
Side-Chain Modification Aminoisobutyric acid (Aib)Induces a helical conformation, protecting nearby peptide bonds and increasing rigidity.[17]Can impact flexibility, which may be required for receptor binding.
Cyclization Head-to-tail, side-chainRestricts conformational freedom and protects terminal ends from exopeptidases.[16]Synthesis can be more complex; may reduce cell permeability.

Pillar 3: The Proving Ground - A Comparative Experimental Workflow

Trustworthiness in stability assessment comes from a well-designed, self-validating experimental plan. Our core objective is to quantify the disappearance of the parent peptide over time when exposed to a metabolically active biological matrix. The workflow below outlines a standard, robust approach for comparing Peptide-Nat and Peptide-Mod .

Comparative Stability Assessment Workflow cluster_0 Test Articles cluster_1 In Vitro Assays cluster_2 Analytical Quantification cluster_3 Data Analysis & Comparison P_Nat Peptide-Nat (Native Sequence) Plasma Plasma Stability Assay P_Nat->Plasma Micro Microsomal Stability Assay P_Nat->Micro P_Mod Peptide-Mod (NPAA-Modified) P_Mod->Plasma P_Mod->Micro LCMS LC-MS/MS Analysis (Quantify Parent Peptide) Plasma->LCMS Micro->LCMS Data Calculate Half-Life (t½) Calculate Intrinsic Clearance (CLint) LCMS->Data Compare Compare Stability Profiles: Peptide-Nat vs. Peptide-Mod Data->Compare

Caption: Workflow for comparing the metabolic stability of native and modified peptides.

Experimental Guide 1: The Plasma Stability Assay

Causality & Expertise: This assay is a frontline assessment for any peptide intended for systemic circulation.[18] Blood plasma is teeming with proteases, and stability in this matrix is a direct indicator of a peptide's potential in vivo half-life.[19] Instability here often correlates with rapid clearance in vivo.[20] We use frozen plasma pooled from multiple donors to average out individual metabolic differences.[10] Sodium heparin is the recommended anticoagulant as EDTA can inhibit certain metalloproteases, potentially giving a falsely optimistic stability reading.[10]

Detailed Step-by-Step Protocol
  • Preparation:

    • Thaw frozen pooled human plasma (with sodium heparin) in a 37°C water bath. Once thawed, keep on ice.

    • Prepare stock solutions of Peptide-Nat and Peptide-Mod at 1 mM in DMSO.

    • Prepare a "Termination Solution" consisting of ice-cold acetonitrile containing a suitable internal standard (a stable, non-related peptide or small molecule for LC-MS/MS normalization).

  • Incubation:

    • In microcentrifuge tubes, pre-warm an appropriate volume of plasma at 37°C for 5 minutes.

    • To initiate the reaction (t=0), spike the plasma with the peptide stock solution to a final concentration of 1-10 µM. The final DMSO concentration should be <1% to avoid impacting enzyme activity. Vortex gently.

    • Incubate the tubes at 37°C, typically with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a 3-5 fold excess (e.g., 150 µL) of the ice-cold Termination Solution. This precipitates plasma proteins and halts all enzymatic activity.[19]

  • Sample Processing:

    • Vortex the quenched samples vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

  • Self-Validation Controls:

    • T=0 Control: The 0-minute sample represents 100% of the initial peptide concentration.

    • Matrix Control: A plasma sample incubated without the test peptide to check for interfering peaks in the chromatogram.

    • Positive Control: A compound known to be unstable in plasma (e.g., propantheline) to validate assay performance.[20]

Data Analysis & Interpretation

The concentration of the remaining parent peptide at each time point is determined by LC-MS/MS.[21][22] The percentage of peptide remaining is plotted against time. The half-life (t½) is calculated from the slope (k) of the linear portion of the natural log plot of the percentage remaining versus time.

  • Equation: t½ = 0.693 / k

A significantly longer t½ for Peptide-Mod compared to Peptide-Nat provides direct evidence that the NPAA incorporation has successfully protected the peptide from degradation by plasma proteases.

Experimental Guide 2: The Liver Microsomal Stability Assay

Causality & Expertise: The liver is the body's primary metabolic hub.[23] While plasma assays assess degradation by circulating proteases, the liver microsomal assay evaluates susceptibility to metabolism by membrane-bound enzymes, predominantly the cytochrome P450 (CYP) family (Phase I metabolism).[23][24] Microsomes are vesicles of the endoplasmic reticulum and are easy to use and store.[23] This assay requires an NADPH-regenerating system, as CYP enzymes are NADPH-dependent.[25] The results are used to calculate intrinsic clearance (CLint), a measure of the liver's inherent ability to metabolize a drug.[26]

Detailed Step-by-Step Protocol
  • Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution in buffer (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[24]

    • Prepare stock solutions of Peptide-Nat and Peptide-Mod at 1 mM in DMSO.

    • Thaw pooled human liver microsomes on ice. Dilute them in the phosphate buffer to a working concentration (e.g., 1 mg/mL).

  • Incubation:

    • In microcentrifuge tubes, combine the diluted microsomes and the test peptide (final concentration typically 1 µM). Pre-incubate this mixture at 37°C for 5 minutes.

    • To initiate the reaction (t=0), add the pre-warmed NADPH-regenerating system. Vortex gently.[25]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL).

    • Immediately quench the reaction by adding it to a 3-5 fold excess of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Follow the same vortexing, centrifugation, and supernatant transfer steps as described in the plasma stability assay.

  • Self-Validation Controls:

    • Minus-Cofactor Control: An incubation performed without the NADPH system. Any degradation observed here is due to non-CYP enzymes or chemical instability.[23]

    • T=0 Control: Represents 100% of the initial peptide concentration.

    • Positive Control: A compound with known high clearance in microsomes (e.g., verapamil or testosterone) to confirm enzymatic activity.

Data Analysis & Interpretation

Similar to the plasma assay, the disappearance of the parent peptide is monitored over time. The half-life (t½) is calculated as described before. From this, the intrinsic clearance (CLint) is determined.

  • Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

A lower CLint value for Peptide-Mod compared to Peptide-Nat indicates that the modification has reduced the peptide's susceptibility to hepatic metabolism, predicting lower clearance and a longer half-life in vivo.

Synthesizing the Evidence: A Comparative Data Summary

The power of this approach lies in the direct comparison of quantitative data. The results should be summarized clearly to facilitate decision-making in a drug development program.

Table 2: Hypothetical Comparative Stability Data for Peptide-Nat vs. Peptide-Mod

CompoundAssayHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Interpretation
Peptide-Nat Plasma Stability25N/ARapidly degraded by plasma proteases.
Peptide-Mod Plasma Stability> 240N/AHighly stable in plasma; NPAA provides excellent protection.
Peptide-Nat Microsomal Stability4515.4Susceptible to hepatic metabolism.
Peptide-Mod Microsomal Stability1803.9Significantly improved stability against hepatic enzymes.

Conclusion: From Data to Drug Candidate

The systematic assessment of metabolic stability is not merely a screening exercise; it is a critical component of rational drug design. By employing robust, self-validating in vitro assays such as plasma and microsomal stability, researchers can generate clear, comparative data that validates the effectiveness of stability-enhancing strategies like NPAA incorporation.[1][6] The hypothetical data presented for Peptide-Mod —a dramatically increased half-life in plasma and a significantly lower intrinsic clearance in liver microsomes—would provide strong justification for advancing this compound as a viable drug candidate with a promising pharmacokinetic profile. This evidence-based approach transforms the art of peptide modification into a predictive science, accelerating the journey from laboratory bench to clinical application.

References

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A Comparative Efficacy Analysis of 1-Aminocyclopropanecarboxylic Acid (ACPC) Analogs and Existing Ligands at the NMDA Receptor Glycine Site

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The NMDA Receptor Glycine Site - A Key Modulatory Hub for Neuronal Function

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including stroke, epilepsy, Alzheimer's disease, and schizophrenia.[2] A unique feature of the NMDA receptor is its requirement for a co-agonist, in addition to glutamate, for activation. This co-agonist binding site, commonly referred to as the glycine site, provides a critical point of modulation for NMDA receptor activity.[2] Ligands targeting this site can be classified as full agonists, partial agonists, or antagonists, each offering a distinct therapeutic potential.

This guide provides a comparative analysis of the efficacy of 1-aminocyclopropanecarboxylic acid (ACPC) and its analogs with other well-established ligands for the NMDA receptor glycine site. We will delve into their binding affinities and functional activities, supported by experimental data and detailed protocols for their evaluation.

Comparative Analysis of Binding Affinities

The affinity of a ligand for its target receptor is a primary determinant of its potency. For the NMDA receptor glycine site, binding affinity is typically determined through competitive radioligand binding assays. In these assays, a radiolabeled ligand with known affinity for the glycine site is incubated with brain membrane preparations in the presence of varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki), which reflects the true binding affinity.

Below is a table summarizing the binding affinities (Ki) of ACPC, a known partial agonist, and other representative glycine site ligands.

CompoundClassKi (nM)Reference
GlycineFull Agonist~100[3]
D-SerineFull Agonist~150[4]
1-Aminocyclopropanecarboxylic acid (ACPC)Partial Agonist38 ± 7[3]
D-CycloserinePartial Agonist~600[5]
Kynurenic AcidAntagonist~5,000[6]
7-Chlorokynurenic AcidAntagonist0.3 µM (dissociation constant)[5]

Note: Ki values can vary depending on the experimental conditions, including the radioligand used and tissue preparation.

As the data indicates, ACPC exhibits a high affinity for the NMDA receptor glycine site, comparable to or even exceeding that of the endogenous full agonists, glycine and D-serine.[3] This high affinity suggests that ACPC and its derivatives can effectively compete with endogenous co-agonists to modulate NMDA receptor function.

NMDA Receptor Signaling Pathway

The following diagram illustrates the central role of the glycine co-agonist site in the activation of the NMDA receptor and the subsequent intracellular signaling cascade.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDA_Receptor Binds to GluN1 ACPC ACPC Analog (Partial Agonist) ACPC->NMDA_Receptor Competitively Binds to GluN1 Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity Modulates Calcium_Flux_Workflow cluster_prep Cell Preparation & Dye Loading cluster_assay FLIPR Assay cluster_analysis Data Analysis cell_plating Plate cells expressing NMDA receptors dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4) cell_plating->dye_loading incubation Incubate to allow dye uptake dye_loading->incubation baseline Measure baseline fluorescence incubation->baseline compound_addition Add test compound (ACPC analog or existing ligand) baseline->compound_addition agonist_addition Add glutamate (co-agonist) compound_addition->agonist_addition fluorescence_measurement Measure fluorescence change over time agonist_addition->fluorescence_measurement response_curve Generate dose-response curves fluorescence_measurement->response_curve ec50_calc Calculate EC50 and maximal response response_curve->ec50_calc comparison Compare efficacy of analogs and existing ligands ec50_calc->comparison

Caption: Workflow for a calcium flux functional assay.

Experimental Protocol: Calcium Flux Functional Assay

This protocol provides a general procedure for evaluating the functional activity of test compounds at the NMDA receptor using a FLIPR system. [7] 1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) in appropriate media.

  • Plate the cells in 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the culture medium from the cell plate and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 1 hour to allow for dye uptake.

  • Wash the cells with assay buffer to remove excess dye.

3. FLIPR Assay:

  • Prepare a compound plate containing serial dilutions of the test compounds (ACPC analogs and reference ligands).

  • Prepare a glutamate plate with a fixed concentration of glutamate (e.g., EC20 concentration to allow for potentiation).

  • Place the cell plate, compound plate, and glutamate plate into the FLIPR instrument.

  • The instrument will first measure the baseline fluorescence.

  • It will then add the test compounds from the compound plate and continue to measure fluorescence.

  • Finally, it will add glutamate from the glutamate plate to stimulate the NMDA receptors and record the resulting change in fluorescence.

4. Data Analysis:

  • The change in fluorescence intensity is proportional to the intracellular calcium concentration.

  • For each concentration of the test compound, calculate the peak fluorescence response.

  • Plot the peak response against the logarithm of the compound concentration to generate dose-response curves.

  • Fit the curves using a sigmoidal dose-response equation to determine the EC50 and maximal response for each compound.

  • Compare these values to those of known full and partial agonists to classify the activity of the test compounds.

Conclusion

The NMDA receptor glycine site remains a compelling target for the development of novel therapeutics for a variety of CNS disorders. 1-Aminocyclopropanecarboxylic acid (ACPC) and its derivatives represent a class of high-affinity partial agonists that offer the potential for fine-tuned modulation of NMDA receptor activity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation and comparison of these and other novel ligands. By systematically assessing both binding affinity and functional efficacy, researchers can identify promising candidates with the desired pharmacological profile for further preclinical and clinical development.

References

  • BindingDB. (n.d.). Assay in Summary_ki. Retrieved from [Link] [7]2. Traynelis, S. F. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in pharmacology, Chapter 1, Unit 1.20. [8]3. Reynolds, I. J. (2001). MK801 Radioligand Binding Assay at the N -Methyl- D -Aspartate Receptor. Current Protocols in Pharmacology, 11(1). 4. Popescu, G. K. (2012). Kinetic basis of partial agonism at NMDA receptors. PloS one, 7(1), e29429. [9]5. Hansen, K. B., et al. (2014). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS chemical neuroscience, 5(7), 557–566. [4]6. Benveniste, M., & Mayer, M. L. (1991). Competitive antagonists and partial agonists at the glycine modulatory site of the mouse N-methyl-D-aspartate receptor. The Journal of physiology, 444, 387–407. [5]7. Yeboah, F., et al. (2022, September 1). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. JoVE. [Link] [10]8. Grimwood, S., et al. (1992). A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid. Journal of pharmacy and pharmacology, 44(10), 812–816. [11]9. Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 58160. [12]10. Zhang, X. L., et al. (2008). A NMDA receptor glycine site partial agonist, GLYX-13, that simultaneously enhances LTP and reduces LTD at Schaffer collateral-CA1 synapses in hippocampus. Neuropharmacology, 55(7), 1214–1221. [13]11. Moskal, J. R., et al. (2014). GLYX-13, an NMDA receptor glycine site functional partial agonist enhances cognition and produces antidepressant effects without the psychotomimetic side effects of NMDA receptor antagonists. Expert opinion on investigational drugs, 23(2), 243–254. [14]12. Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 58160. [15]13. BindingDB. (n.d.). Assay in Summary_ki. Retrieved from [Link] 14. Gaoni, Y., et al. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of medicinal chemistry, 37(24), 4068–4077. [16]15. Danysz, W., & Parsons, A. C. (1998). The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. Current pharmaceutical design, 4(4), 327–346. [2]16. Shuto, S., et al. (1998). Synthesis and Biological Activity of Conformationally Restricted Analogues of Milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- Diethylcyclopropanecarboxamide Is a Novel Class of NMDA Receptor Channel Blocker. Journal of medicinal chemistry, 41(18), 3507–3514. [17]17. Lee, J., et al. (2023). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & therapeutics, 31(5), 534–542. [1]18. Kessler, M., et al. (1989). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Journal of neurochemistry, 52(4), 1319–1328. [6]19. Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential. Journal of medicinal chemistry, 37(24), 4053–4067. [18]20. Pellicciari, R., et al. (1991). Synthesis, absolute configuration and activity at N-methyl-D-aspartic acid (NMDA) receptor of the four D-2-amino-4,5-methano-adipate diastereoisomers. Il Farmaco; edizione scientifica, 46(11), 1243–1264. 21. Marvizon, J. C., & Skolnick, P. (1989). 1-Aminocyclopropane carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Journal of neurochemistry, 52(3), 992–994. [3]22. Leeson, P. D., et al. (1992). Glycine/NMDA Receptor Antagonists: Structure-Activity Relationships and Potential Therapeutic Application. In Trends in Receptor Research (pp. 239-253). Elsevier. [19]23. Gaoni, Y., et al. (1994). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry, 37(24), 4068-4077.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Aminocyclopropane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of aminocyclopropane compounds is paramount. These moieties are integral to various biologically active molecules, and their precise measurement is crucial for efficacy, safety, and regulatory compliance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of aminocyclopropane compounds, supported by a detailed cross-validation study. We will also explore Capillary Electrophoresis (CE) as a viable alternative. Our focus is not just on the "how," but the critical "why" behind our methodological choices, ensuring a robust and defensible analytical strategy.

The Analytical Challenge of Aminocyclopropane Compounds

Aminocyclopropane compounds, such as the pivotal plant hormone precursor 1-aminocyclopropane-1-carboxylic acid (ACC), present unique analytical challenges. Their polarity and, in many cases, low volatility, necessitate careful consideration of the analytical technique to achieve the required sensitivity, specificity, and reproducibility. Furthermore, the potential for chirality in substituted aminocyclopropanes adds another layer of complexity, often requiring enantioselective separation methods.

Core Analytical Techniques: A Head-to-Head Comparison

The two primary chromatographic techniques for the analysis of aminocyclopropane compounds are HPLC and GC-MS. Each has its inherent strengths and weaknesses, which we will explore in the context of a cross-validation study.

High-Performance Liquid Chromatography (HPLC): Versatility for Polar Analytes

HPLC is a powerful and versatile technique for the analysis of non-volatile, polar, and thermally labile compounds, making it well-suited for many aminocyclopropane derivatives.[1]

  • Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For aminocyclopropane compounds, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase.[3]

  • Detection: A variety of detectors can be coupled with HPLC, including UV-Vis, fluorescence, and mass spectrometry (LC-MS), offering a wide range of sensitivity and selectivity.[1] For aminocyclopropane compounds that lack a strong chromophore, derivatization with a fluorescent tag like fluorescamine can significantly enhance detection sensitivity.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry.[2] It is an ideal technique for volatile and thermally stable compounds.

  • The Derivatization Imperative: Due to their polar nature, most aminocyclopropane compounds are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is essential to increase their volatility and thermal stability.[5] This typically involves converting the polar functional groups (e.g., -NH2, -COOH) into less polar, more volatile moieties. Common derivatization reagents include silylating agents or reagents like pentafluorobenzyl bromide.[6]

  • Separation and Detection: In GC, a gaseous mobile phase carries the vaporized sample through the column. Separation is based on the compound's boiling point and interaction with the stationary phase. The mass spectrometer then detects and helps identify the compounds based on their mass-to-charge ratio and fragmentation patterns, providing a high degree of specificity.

Capillary Electrophoresis (CE): A High-Efficiency Alternative

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample consumption.[7]

  • Principle of Separation: In CE, a buffered electrolyte solution fills a narrow capillary. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities, leading to separation.

  • Applicability to Aminocyclopropanes: CE is well-suited for the analysis of charged and polar compounds like amino acids and amines, and can often be performed without derivatization.[8][9] This simplifies sample preparation and reduces the potential for analytical errors.

Cross-Validation Study: HPLC vs. GC-MS for a Model Aminocyclopropane Compound

To objectively compare the performance of HPLC and GC-MS, we will present a hypothetical cross-validation study for the quantitative analysis of 1-aminocyclopropane-1-carboxylic acid (ACC) in a pharmaceutical matrix. The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]

Experimental Workflow

The following diagram illustrates the workflow for our cross-validation study.

cluster_prep Sample Preparation cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_validation Validation & Comparison Sample ACC in Matrix Extraction Extraction of ACC Sample->Extraction Deriv_HPLC Derivatization (Fluorescamine) Extraction->Deriv_HPLC Deriv_GCMS Derivatization (PFBBr) Extraction->Deriv_GCMS HPLC_Analysis HPLC-FLD Analysis Deriv_HPLC->HPLC_Analysis Data_HPLC Data Analysis (HPLC) HPLC_Analysis->Data_HPLC Comparison Performance Comparison Data_HPLC->Comparison GCMS_Analysis GC-MS Analysis Deriv_GCMS->GCMS_Analysis Data_GCMS Data Analysis (GC-MS) GCMS_Analysis->Data_GCMS Data_GCMS->Comparison

Caption: Cross-validation experimental workflow.

Detailed Experimental Protocols
  • Standard and Sample Preparation: Prepare a stock solution of ACC reference standard in water. Spike known concentrations of the stock solution into the drug product matrix to create calibration standards and quality control (QC) samples. Extract ACC from the matrix using a suitable solvent followed by solid-phase extraction (SPE) cleanup.

  • Derivatization: To 100 µL of the extracted sample or standard, add 200 µL of borate buffer (pH 8.0) and 100 µL of fluorescamine solution in acetone. Vortex for 1 minute.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing a suitable buffer (e.g., phosphate buffer).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector (Excitation: 390 nm, Emission: 475 nm).

  • Standard and Sample Preparation: Prepare stock solutions and QC samples as described for the HPLC method.

  • Derivatization: To the dried extract of the sample or standard, add a solution of pentafluorobenzyl bromide (PFBBr) in an appropriate solvent and a catalyst. Heat the mixture to facilitate the reaction. After cooling, evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation.

    • Injection: Splitless injection mode.

    • Mass Spectrometer: Electron ionization (EI) source with selective ion monitoring (SIM) for the characteristic ions of the derivatized ACC.

Validation Parameter Comparison

The following diagram illustrates the relationship between the core validation parameters as defined by ICH Q2(R1).

Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOQ LOQ Linearity->LOQ Accuracy->LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: Relationship of analytical validation parameters.

Comparative Data Summary

The following tables summarize the hypothetical (yet realistic) performance data for the two methods.

Table 1: Specificity, Linearity, and Range

ParameterHPLC-FLDGC-MSCausality Behind the Results
Specificity No interference from placebo and known impurities.High specificity due to mass spectrometric detection.HPLC-FLD relies on chromatographic separation and selective fluorescence, while GC-MS uses both retention time and mass fragmentation for identification, offering superior specificity.
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over the tested range.
Range 1 - 200 µg/mL0.1 - 50 µg/mLThe higher sensitivity of the GC-MS method allows for a lower quantification range.

Table 2: Accuracy and Precision

ParameterHPLC-FLDGC-MSCausality Behind the Results
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods show high accuracy. The slightly better performance of GC-MS can be attributed to the specificity of the detector.
Precision (RSD%)
- Repeatability< 1.5%< 1.0%The automated nature of the GC-MS injection and the stability of the derivatized compound contribute to slightly better repeatability.
- Intermediate Precision< 2.0%< 1.5%Both methods demonstrate good intermediate precision, indicating they are rugged enough for routine use.

Table 3: Sensitivity and Robustness

ParameterHPLC-FLDGC-MSCausality Behind the Results
LOD 0.5 µg/mL0.05 µg/mLThe derivatization for GC-MS and the high sensitivity of the mass spectrometer in SIM mode lead to a lower limit of detection.
LOQ 1.0 µg/mL0.1 µg/mLConsistent with the LOD, the limit of quantification for the GC-MS method is significantly lower.
Robustness PassedPassedBoth methods were found to be robust with minor, deliberate changes in parameters such as mobile phase composition, flow rate, and column temperature for HPLC, and oven temperature ramp rate and gas flow rate for GC-MS.[13]

Chiral Separation of Aminocyclopropane Derivatives

For chiral aminocyclopropane compounds, enantiomeric separation is often a regulatory requirement. HPLC with a chiral stationary phase (CSP) is the most common and effective method for this purpose.[14][15]

  • Principle: A chiral stationary phase contains a single enantiomer of a chiral molecule that is bonded to the support material. This creates a chiral environment where the two enantiomers of the analyte can interact differently, leading to different retention times and, thus, separation.[16]

  • Method Development: Developing a chiral separation method involves screening different types of CSPs and mobile phases to achieve optimal resolution.[17] The validation of a chiral HPLC method follows the same principles as for achiral methods, with the addition of demonstrating the method's ability to separate and quantify the enantiomers accurately.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of aminocyclopropane compounds. The choice between them should be guided by the specific requirements of the analysis.

  • HPLC is a versatile and robust technique that is often simpler to implement, especially if derivatization can be avoided or is straightforward. It is particularly well-suited for routine quality control applications where high sensitivity is not the primary driver.

  • GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level analysis and for confirmatory identification. However, the requirement for derivatization adds a layer of complexity to the sample preparation process.

  • CE presents a compelling alternative, particularly when sample volume is limited and high separation efficiency is required. Its ability to analyze many aminocyclopropane compounds without derivatization is a significant advantage.

For a comprehensive analytical strategy, cross-validation of methods is highly recommended. This approach provides a high degree of confidence in the data and ensures the interchangeability of methods when necessary.

References

  • Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. PubMed. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Oxford Academic. [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • Quantitative determination of 1-aminocyclopropane-1-carboxylic acid (ACC) content in trace of plant tissues by high performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI/MSn). ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Full article: Determination of 1-aminocyclopropane-1-carboxylic Acid in Apple and Peach Extracts by High Performance Liquid Chromatography Coupled to a Fluorescence Detector. Taylor & Francis Online. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Use of Rapid Capillary Zone Electrophoresis to Determine Amino Acids Indicators of Herring Ripening during Salting. MDPI. [Link]

  • Determination of 1-aminocyclopropane-1-carboxylic Acid in Apple and Peach Extracts by High Performance Liquid Chromatography Coupled to a Fluorescence Detector. ResearchGate. [Link]

  • Enantiomer Separations. LCGC. [Link]

  • Screening of 1-aminocyclopropane-1-carboxylic acid (ACC) Deaminase Producing Multifunctional Plant Growth Promoting Rhizobacteria. International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]

  • Chiral HPLC for effective enantiomer separation (Copyright “Chemical Society Reviews”, 2008). ResearchGate. [Link]

  • Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene. ResearchGate. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]

  • 1-Aminocyclopropane-1-carboxylic acid. SIELC Technologies. [Link]

  • Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Gas Chromatography-Mass Spectroscopy Identification of 1-Aminocyclopropane-1-carboxylic Acid in Compressionwood Vascular Cambium of Pinus contorta Dougl. PMC. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. ACS Publications. [Link]

  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

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Navigating the SAR Landscape of Methyl 2-(1-aminocyclopropyl)acetate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of the structural activity relationships (SAR) of methyl 2-(1-aminocyclopropyl)acetate derivatives reveals a sparsely populated research area, presenting both challenges and opportunities for drug discovery. While the parent scaffold, 1-aminocyclopropane-1-carboxylic acid (ACC), is a well-studied natural product and the immediate precursor to the plant hormone ethylene, detailed SAR studies on its methyl acetate derivatives in a pharmacological context are not extensively available in peer-reviewed literature.[1][2][3][4] This guide, therefore, synthesizes the available information on related cyclopropyl-containing compounds and proposes a logical framework for approaching the SAR of this specific chemical class.

The cyclopropyl group is a highly valued motif in medicinal chemistry.[5] Its rigid, three-dimensional structure can impart favorable properties to a drug molecule, including increased potency, enhanced metabolic stability, and improved target-binding affinity by locking in a bioactive conformation.[6] When incorporated into a molecule like methyl 2-(1-aminocyclopropyl)acetate, the cyclopropyl ring, the primary amine, and the methyl ester all present opportunities for chemical modification to explore the SAR and optimize for a desired biological effect.

Core Structural Components and Hypothesized SAR

The methyl 2-(1-aminocyclopropyl)acetate scaffold can be dissected into three key regions for SAR exploration: the cyclopropyl ring, the 1-amino group, and the 2-acetate moiety.

The Cyclopropyl Ring: A Hub for Stereochemical and Substituent Effects

The cyclopropane ring is a critical determinant of the molecule's overall topography. Modifications here can significantly impact how the molecule fits into a biological target.

  • Stereochemistry: While the parent methyl 2-(1-aminocyclopropyl)acetate is achiral, substitution on the cyclopropyl ring introduces stereocenters. The relative orientation of these substituents (cis/trans) will be critical for biological activity. For many biologically active molecules, only one stereoisomer is active, as it correctly orients the key interacting groups within the target's binding site.

  • Substitution: The addition of substituents to the cyclopropyl ring can probe the steric and electronic requirements of the binding pocket.

    • Small Alkyl Groups (e.g., methyl, ethyl): These can explore small hydrophobic pockets within the target.

    • Halogens (e.g., F, Cl, Br): These can modulate the electronic properties of the ring and potentially form halogen bonds with the target protein.

    • Polar Groups (e.g., OH, NH2): The introduction of polar groups can establish new hydrogen bonding interactions, potentially increasing affinity and selectivity.

A study on 1-aminocyclopropane-1-carboxylic acid derivatives and their interaction with the NMDA receptor complex, for instance, demonstrated that even simple substitutions on the cyclopropyl ring can impact binding affinity, though in that specific case, the tested compounds were largely inactive.[7]

Experimental Workflows for SAR Studies

A systematic approach is crucial for elucidating the SAR of methyl 2-(1-aminocyclopropyl)acetate derivatives. The following workflow outlines the key experimental stages.

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Methyl 2-(1-aminocyclopropyl)acetate Scaffold Mod_Cyclopropyl Cyclopropyl Ring Modification (Substitution, Stereoisomers) Start->Mod_Cyclopropyl Mod_Amine Amino Group Modification (Alkylation, Acylation) Start->Mod_Amine Mod_Ester Ester Modification (Hydrolysis, Amidation) Start->Mod_Ester Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Mod_Cyclopropyl->Screening Mod_Amine->Screening Mod_Ester->Screening SAR_Analysis SAR Analysis (Identify key structural features) Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Mod_Cyclopropyl Iterative Design

Figure 1: A generalized workflow for the structural activity relationship (SAR) studies of methyl 2-(1-aminocyclopropyl)acetate derivatives.

The 1-Amino Group: A Key Interaction Point

The primary amino group is a critical functional handle that can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions (as an ammonium ion at physiological pH).

  • N-Alkylation: Introducing small alkyl groups (methyl, ethyl) can probe for nearby hydrophobic pockets and may alter the pKa of the amine.

  • N-Acylation: Conversion of the amine to an amide will neutralize its basicity and introduce a hydrogen bond donor (N-H) and acceptor (C=O). This is a common strategy to explore different binding modes.

  • N-Sulfonylation: Similar to acylation, sulfonylation introduces a different geometric and electronic environment that can be explored.

The 2-Acetate Moiety: Modulating Physicochemical Properties

The methyl ester of the acetate side chain is a key site for modifying the molecule's physicochemical properties, such as solubility and metabolic stability.

  • Ester Hydrolysis: Conversion to the corresponding carboxylic acid introduces a negative charge at physiological pH, which can form ionic bonds or strong hydrogen bonds with the target. This also generally increases aqueous solubility.

  • Amidation: Reacting the ester or the corresponding acid with a library of amines can generate a diverse set of amides. This allows for the exploration of a wide range of substituents to probe for additional binding interactions and to fine-tune pharmacokinetic properties.

  • Ester Variation: Changing the alcohol portion of the ester (e.g., from methyl to ethyl or tert-butyl) can modulate steric bulk and the rate of esterase-mediated hydrolysis, thereby influencing the compound's pharmacokinetic profile.

Comparative Analysis of Potential Biological Targets

Given the limited specific data on methyl 2-(1-aminocyclopropyl)acetate derivatives, we can extrapolate potential applications and SAR considerations from related compounds.

Biological Target ClassKey SAR Considerations for the ScaffoldRepresentative Experimental Data (from related compounds)
Enzyme Inhibitors The cyclopropyl ring can act as a rigid scaffold to orient the amino and acetate groups for optimal interaction with the active site. The amino group can be a key anchoring point.Quinazolinone-based inhibitors of 1-aminocyclopropane-1-carboxylic acid synthase have been identified, highlighting the potential for inhibiting enzymes in this pathway.[2]
Receptor Ligands The stereochemistry of substituents on the cyclopropyl ring would be paramount for achieving high-affinity and selective binding to a receptor pocket.1-Aminocyclopropane-1-carboxylic acid derivatives have been tested for binding to the NMDA receptor, though with limited success, indicating that specific structural features are required for this target.[7]
Antimicrobial Agents The overall lipophilicity and hydrogen bonding capacity, tunable via the ester and amino groups, would be critical for cell penetration and target engagement in bacteria or fungi.Phenylcyclopropane carboxamide derivatives have been synthesized and shown to possess antiproliferative activity against a human myeloid leukemia cell line.[6]

Experimental Protocols

General Procedure for Amide Coupling
  • Ester Hydrolysis: To a solution of the methyl 2-(1-substituted-aminocyclopropyl)acetate derivative in a suitable solvent (e.g., methanol/water), add a base such as lithium hydroxide.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a mild acid (e.g., 1M HCl) to protonate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

  • Amide Coupling: To a solution of the obtained carboxylic acid in an aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA).

  • Add the desired amine to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final amide product by column chromatography.

Amide_Synthesis Ester Methyl Ester Derivative Acid Carboxylic Acid Ester->Acid LiOH, MeOH/H2O Amide Amide Derivative Acid->Amide HATU, DIPEA, DMF Amine R-NH2 Amine->Amide

Figure 2: A simplified workflow for the synthesis of amide derivatives from the methyl ester.

Conclusion

The structural activity relationship of methyl 2-(1-aminocyclopropyl)acetate derivatives is a field ripe for exploration. The scaffold's three distinct regions for chemical modification provide a versatile platform for generating chemical diversity. By leveraging established synthetic protocols and a logical, iterative approach to design, synthesis, and biological testing, the SAR of this promising class of compounds can be systematically elucidated, potentially leading to the discovery of novel therapeutic agents. Future research should focus on synthesizing a diverse library of these derivatives and screening them against a panel of biologically relevant targets to uncover their full therapeutic potential.

References

  • PubChem. (n.d.). Methyl 2-(1-aminocyclopropyl)acetate hydrochloride. Retrieved from [Link]

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  • PubMed. (2010). Identification of Novel Inhibitors of 1-aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis Thaliana. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(1-aminocyclopropyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Methyl 2-(1-aminocyclopropyl)acetate hydrochloride (CAS No: 1040233-31-5). As a specialized reagent in research and drug development, its unique chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, empowering laboratory professionals to make safe and compliant decisions.

Core Hazard Profile & Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not a benign substance; its hazard profile dictates the specific precautions required for its handling and disposal.[1][2]

GHS Hazard Classification Summary

Hazard ClassGHS CategoryHazard StatementRationale and Implications
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]Direct contact can lead to redness, inflammation, or dermatitis. This necessitates the mandatory use of nitrile gloves and a lab coat.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][3]The compound can cause significant, potentially damaging, irritation upon contact with eye tissue. Chemical safety goggles are essential.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]As a fine powder, the compound can easily become airborne. Inhalation may irritate the nose, throat, and lungs. All handling of the solid must be performed in a certified chemical fume hood.

Underlying Chemical Risks: The cyclopropylamine moiety present in this molecule is a known mechanism-based inhibitor of critical metabolic enzymes like cytochrome P450.[4][5][6] While this is primarily a concern in a biological context, it underscores the compound's potential to be metabolically activated into reactive intermediates.[7] This reactivity profile reinforces the need for stringent containment to prevent environmental release and personnel exposure. In the event of combustion, hazardous byproducts such as carbon oxides, nitrogen oxides (NOx), and corrosive Hydrogen chloride gas will be generated.[2]

Immediate Safety Protocols: Spill & Exposure Response

In the event of accidental release or exposure, immediate and correct action is critical.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation develops or persists, consult a physician.[2][8]

  • Inhalation: Move the affected person to fresh air. If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

Small-Scale Laboratory Spill Protocol:

This protocol is intended for minor spills (typically <5 grams) within a controlled laboratory setting.

  • Evacuate & Ventilate: Ensure the spill area is clear of unprotected personnel. Work only within a certified chemical fume hood.

  • Don PPE: Wear appropriate personal protective equipment, including a lab coat, chemical safety goggles, and double-layered nitrile gloves.

  • Contain & Absorb: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3] DO NOT use combustible materials like paper towels as the primary absorbent.

  • Collect Solid Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable, and chemically compatible waste container.[2] Avoid any actions that create dust.[2][8]

  • Label Container: Immediately affix a hazardous waste label to the container, clearly identifying the contents as "this compound spill debris."

  • Decontaminate: Wipe the spill area with a cloth dampened with a mild soap and water solution, followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.

  • Final Disposal: The sealed container should be moved to the laboratory's designated Satellite Accumulation Area for collection by a licensed professional waste disposal service.[9][10]

Core Disposal Protocol: Waste Segregation & Management

The guiding principle for the disposal of this compound is that it must be managed by a licensed professional waste disposal service.[8] Laboratory procedures must focus on safe and compliant collection and segregation.

Waste Segregation Workflow

The following diagram outlines the decision-making process for segregating waste streams associated with this chemical.

WasteSegregation cluster_start Start: Waste Generation cluster_type Identify Waste Type cluster_container Select Appropriate Waste Container cluster_end Final Step start Waste Generated from Methyl 2-(1-aminocyclopropyl)acetate HCl is_solid Unused/Expired Solid Chemical? start->is_solid is_ppe Contaminated Labware/PPE? start->is_ppe is_decon Aqueous Decontamination Rinsate? start->is_decon solid_waste Solid Non-Halogenated Organic Waste Container is_solid->solid_waste Yes dry_waste Dry Contaminated Solid Waste Container (e.g., Gloves, Wipes, Weigh Boats) is_ppe->dry_waste Yes aqueous_waste Aqueous Waste Container (pH Neutralized if required by facility) is_decon->aqueous_waste Yes dispose Store in Satellite Accumulation Area for Professional Disposal solid_waste->dispose dry_waste->dispose aqueous_waste->dispose

Caption: Waste segregation decision tree for this compound.

Step-by-Step Collection Protocol:

  • Container Selection: Use only chemically compatible, high-density polyethylene (HDPE) or glass containers with secure, tight-fitting lids. Containers must be in good condition, free from leaks or residues on the outside.

  • Waste Collection:

    • Unused or Expired Chemical: Collect the pure solid compound in its original container if possible, or transfer it to a designated "Solid Non-Halogenated Organic Waste" container.[11] Ensure the container is clearly labeled.

    • Contaminated Solids: All disposable items that have come into direct contact with the chemical (e.g., gloves, weigh paper, pipette tips, spill cleanup materials) must be collected in a separate, clearly labeled container for "Contaminated Solid Waste."[10]

  • Labeling: As soon as the first item of waste is placed in a container, it must be labeled with a hazardous waste tag.[10] The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (Irritant)

    • The date accumulation started

    • The name of the principal investigator or lab group

  • Storage: Keep all waste containers securely closed except when adding waste.[9][11] Store them in a designated, secondary containment unit within a laboratory Satellite Accumulation Area, segregated from incompatible materials like strong bases and oxidizers.[10]

  • Disposal Request: Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 12 months), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[9]

Decontamination of Surfaces & Glassware

Proper decontamination prevents unintentional cross-contamination and exposure.

Protocol for Non-disposable Glassware and Equipment:

  • Initial Rinse: Carefully rinse the glassware with a minimal amount of an appropriate organic solvent (e.g., methanol or ethanol) to dissolve any remaining residue. This rinsate is considered hazardous and must be collected in a designated "Non-Halogenated Solvent Waste" container.

  • Neutralization Wash: Prepare a dilute (5-10%) aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3).[12] The hydrochloride salt will react with the weak base to form the free amine, carbon dioxide, and sodium chloride. This step neutralizes the acidic nature of the salt.

    • Causality: This neutralization is a chemical treatment to reduce the reactivity of the residue.[13] The reaction can be exothermic, so the base should be added slowly and cautiously to the vessel containing rinse water.

  • Final Cleaning: Wash the glassware with standard laboratory detergent and water, followed by final rinses with deionized water.

  • Waste Rinsate: The initial aqueous rinsate from the neutralization wash should be collected as "Aqueous Chemical Waste." Check your institution's policy, as some may permit sewer disposal of neutralized, dilute aqueous solutions if they are not otherwise hazardous.[11] When in doubt, collect it as waste.

Regulatory & Compliance Framework

All chemical waste disposal is governed by strict regulations. In the United States, this includes the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), supplemented by state and local laws. It is the responsibility of the waste generator (the laboratory) to ensure that all chemical waste is identified, segregated, stored, and disposed of in full compliance with these regulations.[9] Maintain meticulous records and ensure a manifest from your licensed waste hauler is obtained for every pickup.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57350660, this compound. Available at: [Link]

  • Capot Chemical Co., Ltd. (2023). MSDS of this compound. Available at: [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society. Available at: [Link]

  • Hanzlik, R. P. (1984). Inactivation of cytochrome P-450 and monoamine oxidase by cyclopropylamines. Drug Metabolism Reviews. Available at: [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. Available at: [Link]

  • Google Patents.US4670232A - Recovery of amines from by-product chloride salts.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

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  • Spadoni, G., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco. Available at: [Link]

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Mastering the Handling of Methyl 2-(1-aminocyclopropyl)acetate Hydrochloride: A Guide to Essential Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling of chemical reagents is the cornerstone of laboratory safety and experimental integrity. This guide provides an in-depth operational plan for the safe management of Methyl 2-(1-aminocyclopropyl)acetate hydrochloride, a key building block in many synthetic pathways. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but also to ensure a safe and compliant laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a deeply ingrained culture of safety.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

These classifications dictate the necessity of a multi-faceted approach to personal protection. The primary routes of exposure are dermal contact, eye contact, and inhalation of the powdered compound. Therefore, our PPE recommendations are designed to create a comprehensive barrier against these hazards.

Your Armor in the Lab: Selecting the Right PPE

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.

PPE ComponentSpecifications and Rationale
Eye Protection Safety Goggles: Must be worn at all times. They should be splash-proof and provide a complete seal around the eyes to protect from airborne particles and accidental splashes. Standard safety glasses are insufficient as they do not protect from dust that can circulate in the air.[2][3][4]
Hand Protection Nitrile Gloves: These provide good resistance to a wide range of chemicals and are suitable for handling this compound. It is crucial to check the manufacturer's glove compatibility charts for specific solvents if the compound is to be dissolved. Always inspect gloves for tears or punctures before use and change them immediately if contaminated or every two hours.[5][6] For situations with a higher risk of splash, consider double-gloving.[6]
Body Protection Laboratory Coat: A fully fastened lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) is mandatory.[7] It protects the skin and personal clothing from spills and contamination.
Respiratory Protection Use in a Ventilated Area: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust particles.[7] If a fume hood is not available, or if there is a risk of generating significant dust, a respirator with a P2 filter is recommended.[8]

Step-by-Step Protocol for Safe Handling

Adherence to a standardized workflow is essential for minimizing exposure and ensuring reproducible results. The following protocol outlines the key steps for safely handling this compound.

Preparation and Weighing
  • Designate a Work Area: Before starting, designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with absorbent bench paper.[5][9]

  • Gather all Materials: Ensure all necessary equipment (spatulas, weigh boats, containers, etc.) is within the designated area to avoid unnecessary movement and potential for spills.[9]

  • Don Appropriate PPE: Put on your lab coat, safety goggles, and nitrile gloves before opening the primary container.

  • Weighing the Compound:

    • Use an enclosed balance if available to minimize the dispersion of the powder.[9]

    • If using an open balance, perform the weighing within the fume hood.

    • Open the container slowly to avoid creating a plume of dust.

    • Use a clean, dry spatula to transfer the desired amount of powder to a weigh boat. Avoid pouring directly from the bottle.[9]

    • Close the container tightly immediately after use.[9]

Dissolution and Use in Reactions
  • Solvent Addition: If dissolving the compound, add the solvent to the vessel containing the weighed powder slowly and carefully to avoid splashing.

  • Maintain Ventilation: Keep the vessel within the fume hood during the dissolution process and subsequent addition to a reaction mixture.

  • Constant Vigilance: Continuously monitor the reaction for any unexpected changes.

Workflow for Safe Handling of this compound

The following diagram illustrates the critical decision points and actions required for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment 1. Risk Assessment (Review SDS & Hazards) ppe_selection 2. Select & Don PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_selection work_area 3. Prepare Work Area (Fume Hood, Bench Paper) ppe_selection->work_area weighing 4. Weigh Compound (Inside Fume Hood) work_area->weighing dissolution 5. Dissolution/Reaction (Maintain Ventilation) weighing->dissolution decontamination 6. Decontaminate (Work Area & Equipment) dissolution->decontamination waste_disposal 7. Waste Disposal (Follow Institutional Guidelines) decontamination->waste_disposal ppe_removal 8. Remove PPE & Wash Hands waste_disposal->ppe_removal

Caption: Workflow for the safe handling of this compound.

Spill Management and Decontamination

In the event of a spill, it is crucial to act quickly and safely.

  • Small Spills (in fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material.

    • Carefully scoop the material into a designated waste container.

    • Wipe the area with a damp cloth (using an appropriate solvent if necessary), and then clean with soap and water.

    • Place all contaminated materials in a sealed bag for disposal.

  • Large Spills (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety office.

    • Only personnel trained in hazardous spill cleanup should address the spill.

Disposal Plan: A Critical Final Step

Proper disposal of chemical waste is paramount for environmental protection and regulatory compliance.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., weigh boats, gloves, bench paper) should be placed in a clearly labeled, sealed hazardous waste container.

  • Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Consult Local Regulations: Always follow your institution's specific guidelines for chemical waste disposal.[10] These procedures are in place to ensure compliance with local and national regulations.

By integrating these principles and protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. Trust in these field-proven insights to guide your work with this compound, ensuring both scientific excellence and personal safety.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet - methyl 2-(cyclopropylamino)acetate hydrochloride.
  • Spectrum Chemical. (2021, August 11). SAFETY DATA SHEET - METHYL ACETATE, REAGENT.
  • A-1 Products. (n.d.). Amyl Acetate-GHS SDS.
  • Redox. (2021, January 25). Safety Data Sheet Methyl acetate.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - Methyl chloroacetate.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Methyl acetate.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (2024, July 14). SAFETY DATA SHEET - Methyl acetate.
  • Chem-Supply. (2019, July 15). Cyclopropaneacetic acid, α-amino-, methyl ester, hydrochloride, (R)- Safety Data Sheets.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - TCO-amine HCl salt.
  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Occupational and Environmental Safety Office.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor.
  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • University of Maryland. (n.d.). Laboratory Safety Guide. Laboratory for Advanced Materials Processing.
  • Sigma-Aldrich. (2025, August 11). SAFETY DATA SHEET - Ammonium acetate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.